molecular formula C8H16N2O B13206589 N-(4-methylpiperidin-3-yl)acetamide

N-(4-methylpiperidin-3-yl)acetamide

Cat. No.: B13206589
M. Wt: 156.23 g/mol
InChI Key: WFPDOQJTWVQHHB-UHFFFAOYSA-N
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Description

N-(4-Methylpiperidin-3-yl)acetamide (CAS 1283311-80-7) is a high-purity chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol. This acetamide derivative, featuring a 4-methylpiperidin-3-yl group, serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. Compounds based on the N-(4-methylpiperidin-3-yl)acetamide scaffold are of significant interest in early-stage drug discovery, particularly for the development of novel ligands for therapeutic targets . Research into structurally related piperidine-acetamide compounds has explored their potential as inhibitors for disease-relevant enzymes, such as the carbonic anhydrase isoforms IX and XII, which are targets in oncology research . Furthermore, piperidine derivatives are frequently investigated for their interactions with central nervous system targets, including opioid receptors . This product is intended for research purposes as a key intermediate to facilitate the synthesis and optimization of novel bioactive molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-(4-methylpiperidin-3-yl)acetamide

InChI

InChI=1S/C8H16N2O/c1-6-3-4-9-5-8(6)10-7(2)11/h6,8-9H,3-5H2,1-2H3,(H,10,11)

InChI Key

WFPDOQJTWVQHHB-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1NC(=O)C

Origin of Product

United States

Foundational & Exploratory

The 4-Methylpiperidin-3-yl Acetamide Scaffold: Chemical Properties, Synthesis, and Applications in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the functionalization of saturated nitrogen heterocycles is a cornerstone of rational drug design. N-(4-methylpiperidin-3-yl)acetamide (CAS: 1283311-80-7) represents a highly versatile building block, particularly in the development of Janus kinase (JAK) inhibitors and other targeted therapeutics. By masking the primary amine of the 4-methylpiperidin-3-amine core with an acetyl group, researchers can precisely modulate the physicochemical profile of the scaffold—altering its hydrogen-bonding capacity, reducing basicity, and enabling selective late-stage functionalization at the piperidine nitrogen.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications. Here, we will dissect the causality behind the chemical behavior of this scaffold, outline a self-validating synthetic protocol, and explore its mechanistic role in drug discovery.

Physicochemical & Structural Profiling

The utility of N-(4-methylpiperidin-3-yl)acetamide stems from its unique three-dimensional topography and electronic distribution. The piperidine ring adopts a stable chair conformation, and the relative stereochemistry between the methyl group at C4 and the acetamide group at C3 dictates the vector of substituents. In clinical applications (such as the synthesis of [1]), the (3R,4R)cis-configuration is generally preferred as it perfectly aligns the basic piperidine nitrogen with the solvent-exposed region of the kinase ATP-binding pocket.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters of the scaffold, which are critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties during lead optimization.

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C8H16N2OLow molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Molecular Weight 156.23 g/mol Ideal fragment-like size for library generation.
LogP (Predicted) 0.5 – 1.2Highly hydrophilic; improves aqueous solubility of lipophilic parent molecules.
pKa (Piperidine NH) ~9.5 – 10.2Remains protonated at physiological pH (7.4), enabling critical salt-bridge formations with target proteins.
H-Bond Donors 2 (Acetamide NH, Piperidine NH)Facilitates dual-point anchoring in target binding sites.
H-Bond Acceptors 2 (Carbonyl O, Piperidine N)Enhances interaction with kinase hinge-region residues.

Synthetic Methodology: A Self-Validating Protocol

Synthesizing N-(4-methylpiperidin-3-yl)acetamide directly from the unprotected diamine is fraught with regioselectivity issues. The secondary piperidine nitrogen, while sterically more hindered, is highly nucleophilic and prone to competing acylation.

To ensure absolute regiocontrol, the protocol below utilizes a benzyl-protected precursor . This is a self-validating workflow: the presence of the benzyl group guarantees that acetylation occurs exclusively at the primary amine. Subsequent hydrogenolysis yields the target compound cleanly, minimizing the need for complex chromatographic separations.

Experimental Workflow

Caption: Regioselective synthetic workflow for N-(4-methylpiperidin-3-yl)acetamide utilizing benzyl protection.

Step-by-Step Procedure

Step 1: Regioselective Acetylation

  • Preparation: Dissolve 1-benzyl-4-methylpiperidin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Causality: DCM is an aprotic solvent that prevents the hydrolysis of the acetylating agent while fully solubilizing the starting material.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Causality: DIPEA is a non-nucleophilic base. It acts as an acid scavenger for the HCl generated during the reaction without competing for the acetyl chloride.

  • Acetylation: Cool the mixture to 0°C using an ice bath. Dropwise, add acetyl chloride (1.1 eq). Maintain at 0°C for 1 hour, then warm to room temperature.

  • In-Process Control (IPC): Monitor via LC-MS. The mass of the starting material ( [M+H]+=205 ) should shift cleanly to the intermediate ( [M+H]+=247 ).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo.

Step 2: Catalytic Hydrogenolysis (Deprotection)

  • Preparation: Dissolve the crude N-(1-benzyl-4-methylpiperidin-3-yl)acetamide in spectroscopy-grade methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under a blanket of argon to prevent auto-ignition.

  • Reaction: Purge the flask with H2 gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours. Causality: Mild hydrogenolysis selectively cleaves the N-benzyl bond without reducing the acetamide carbonyl or altering the stereocenters.

  • Validation & Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol. Concentrate the filtrate to yield the pure target compound, N-(4-methylpiperidin-3-yl)acetamide.

Applications in Drug Discovery: JAK/STAT Modulation

The 4-methylpiperidin-3-amine motif is famously embedded in the structure of Tofacitinib, a first-in-class JAK inhibitor used for rheumatoid arthritis and other autoimmune conditions. By utilizing the acetamide derivative, researchers can probe the Structure-Activity Relationship (SAR) of the kinase hinge-binding region.

When functionalized onto a pyrrolopyrimidine core, the piperidine ring acts as a spacer that projects the acetamide group into a specific sub-pocket of the JAK enzyme. The acetamide carbonyl can act as a hydrogen bond acceptor with the backbone amides of the kinase, while the methyl group provides critical van der Waals interactions that enhance selectivity for JAK3 over other kinases.

Caption: Mechanism of action for piperidine-derived JAK inhibitors in the JAK/STAT signaling pathway.

Analytical Characterization Standards

To ensure the integrity of the synthesized N-(4-methylpiperidin-3-yl)acetamide, the following analytical standards must be met:

  • 1H NMR (400 MHz, CDCl3): Look for the characteristic singlet of the acetamide methyl group at ~1.95 ppm (3H). The secondary piperidine amine proton (NH) will typically appear as a broad singlet around 2.50 ppm, which disappears upon D2O exchange.

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS should yield a prominent [M+H]+ peak at m/z 157.1341, confirming the exact mass of the C8H16N2O formula.

  • HPLC Purity: Due to the lack of a strong chromophore, standard UV detection at 254 nm is ineffective. Use Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) coupled with a C18 column to verify >95% purity.

References

  • National Center for Biotechnology Information (PubChem) . N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Tofacitinib Intermediate). Retrieved March 15, 2026.[Link][1]

  • ChemSrc Database . CAS No. 1283311-80-7 | N-(4-methylpiperidin-3-yl)acetamide. Retrieved March 15, 2026.[Link][2]

Sources

Synthesis pathway for N-(4-methylpiperidin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of N-(4-methylpiperidin-3-yl)acetamide

Introduction

N-(4-methylpiperidin-3-yl)acetamide is a substituted piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. The piperidine scaffold is a prevalent motif in a wide array of biologically active molecules and approved drugs.[1][2] This guide provides a comprehensive, two-step synthesis pathway for N-(4-methylpiperidin-3-yl)acetamide, designed for researchers and scientists in drug development. The synthesis begins with the N-acylation of 3-amino-4-methylpyridine, followed by the catalytic hydrogenation of the resulting pyridine ring. This pathway is selected for its efficiency and reliance on well-established chemical transformations.

As a self-validating protocol, each step includes recommendations for in-process monitoring and characterization to ensure the integrity of the synthesis. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to provide a deeper understanding of the process.

Overall Synthesis Pathway

The synthesis is accomplished in two primary stages:

  • N-Acylation: Acetylation of the primary amino group of 3-amino-4-methylpyridine to yield the intermediate, N-(4-methylpyridin-3-yl)acetamide.

  • Catalytic Hydrogenation: Reduction of the pyridine ring of the intermediate to afford the final product, N-(4-methylpiperidin-3-yl)acetamide, as a mixture of diastereomers.

G start 3-Amino-4-methylpyridine intermediate N-(4-methylpyridin-3-yl)acetamide start->intermediate Acetic Anhydride, Methylene Dichloride (MDC) end N-(4-methylpiperidin-3-yl)acetamide intermediate->end H₂, PtO₂ (Adam's catalyst), Acetic Acid

Caption: Two-step synthesis pathway for N-(4-methylpiperidin-3-yl)acetamide.

Part 1: Synthesis of N-(4-methylpyridin-3-yl)acetamide (Intermediate)

This initial step involves the straightforward N-acylation of 3-amino-4-methylpyridine. The use of acetic anhydride provides a reliable and high-yielding method for introducing the acetyl group.[3][4]

Reaction Scheme

G cluster_0 N-Acylation Reaction 3-Amino-4-methylpyridine N-(4-methylpyridin-3-yl)acetamide 3-Amino-4-methylpyridine->N-(4-methylpyridin-3-yl)acetamide MDC, RT Acetic Anhydride Acetic Anhydride->N-(4-methylpyridin-3-yl)acetamide reactant1_label 3-Amino-4-methylpyridine reactant2_label Acetic Anhydride product_label N-(4-methylpyridin-3-yl)acetamide

Caption: N-acylation of 3-amino-4-methylpyridine.

Chemical Principles

N-acylation is a fundamental reaction in organic synthesis where an acyl group is introduced onto a nitrogen atom. In this protocol, the lone pair of electrons on the nitrogen of the amino group of 3-amino-4-methylpyridine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This addition is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the stable amide bond. Methylene dichloride (MDC) is chosen as the solvent due to its inert nature and its ability to dissolve the starting material. The reaction proceeds efficiently at room temperature.[3]

Experimental Protocol

This protocol is adapted from a documented procedure for the N-acylation of 3-amino-4-methylpyridine.[3]

Materials and Equipment:

  • 3-Amino-4-methylpyridine

  • Acetic anhydride or Acetyl chloride

  • Methylene dichloride (MDC)

  • Aqueous ammonia solution

  • Round-bottom flask with overhead stirrer

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) apparatus

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Charge a 2L four-neck round-bottom flask with 3-amino-4-methylpyridine (200 g) and methylene dichloride (1 L).

  • Stir the mixture for 15 minutes at room temperature (RT).

  • Slowly add acetic anhydride (284 g, 263 mL) to the flask.

  • Stir the reaction mass at RT for 8-10 hours.

  • Self-Validation: Monitor the reaction's completion using TLC and HPLC to confirm the consumption of the starting material.

  • Once the reaction is complete, adjust the pH of the reaction mixture to between 10 and 12 using an aqueous ammonia solution.

  • Transfer the mixture to a separatory funnel and perform an extraction with MDC (1 L).

  • Collect the organic layer, and concentrate it under reduced pressure to yield the pure product, N-(4-methylpyridin-3-yl)acetamide.[3]

Data Presentation: Reagent Summary for Part 1
ReagentMolecular Wt. ( g/mol )Amount (g)Moles (mol)Molar Eq.
3-Amino-4-methylpyridine108.142001.851.0
Acetic Anhydride102.092842.78~1.5
Product (Theoretical) 150.18 277.8 1.85 1.0

A reported yield for this reaction is approximately 98% with a purity of 98% as determined by HPLC.[3]

Part 2: Synthesis of N-(4-methylpiperidin-3-yl)acetamide (Final Product)

The second stage of the synthesis is the reduction of the pyridine ring in N-(4-methylpyridin-3-yl)acetamide to the corresponding piperidine. Catalytic hydrogenation is a robust and widely used method for this transformation.[1][5]

Reaction Scheme

G cluster_1 Catalytic Hydrogenation N-(4-methylpyridin-3-yl)acetamide N-(4-methylpiperidin-3-yl)acetamide N-(4-methylpyridin-3-yl)acetamide->N-(4-methylpiperidin-3-yl)acetamide H₂, PtO₂ (Adam's catalyst) Acetic Acid, 50 psi reactant_label N-(4-methylpyridin-3-yl)acetamide product_label N-(4-methylpiperidin-3-yl)acetamide (cis/trans mixture)

Caption: Catalytic hydrogenation of the pyridine intermediate.

Chemical Principles

Catalytic hydrogenation of aromatic heterocycles like pyridine involves the addition of hydrogen across the double bonds of the ring in the presence of a metal catalyst.[5] Platinum (IV) oxide (PtO₂), also known as Adam's catalyst, is a common and effective precatalyst that is reduced in situ to active platinum metal under the hydrogen atmosphere. The reaction is typically carried out in an acidic solvent, such as acetic acid, which protonates the pyridine nitrogen, activating the ring towards reduction. The hydrogenation occurs on the surface of the catalyst, where both hydrogen and the substrate are adsorbed.[6] This reaction will produce a mixture of cis and trans diastereomers due to the formation of two new stereocenters at positions C3 and C4 of the piperidine ring.

Experimental Protocol

Materials and Equipment:

  • N-(4-methylpyridin-3-yl)acetamide

  • Platinum (IV) oxide (PtO₂, Adam's catalyst)

  • Glacial acetic acid

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Filtration apparatus (e.g., Buchner funnel with Celite)

  • Rotary evaporator

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • In a suitable pressure vessel for a Parr hydrogenation apparatus, dissolve N-(4-methylpyridin-3-yl)acetamide (15.0 g, 0.1 mol) in glacial acetic acid (150 mL).

  • Carefully add PtO₂ (0.75 g, 5 wt%) to the solution. Caution: Handle platinum catalysts with care as they can be pyrophoric, especially after use.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel several times with nitrogen gas, followed by several purges with hydrogen gas.

  • Pressurize the vessel with hydrogen to approximately 50 psi.

  • Begin agitation (stirring or shaking) and maintain the reaction at room temperature.

  • Self-Validation: Monitor the reaction progress by observing the uptake of hydrogen from the reservoir. The reaction is complete when hydrogen uptake ceases. This can be further confirmed by taking a small aliquot (after safely depressurizing and purging with nitrogen) and analyzing it via GC-MS to check for the disappearance of the starting material.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the filter cake with a small amount of acetic acid or methanol.

  • Concentrate the filtrate using a rotary evaporator to remove the acetic acid.

  • The resulting residue can be further purified, if necessary, by recrystallization or column chromatography to yield N-(4-methylpiperidin-3-yl)acetamide.

Data Presentation: Reagent Summary for Part 2
ReagentMolecular Wt. ( g/mol )AmountMolar Eq. / Loading
N-(4-methylpyridin-3-yl)acetamide150.1815.0 g1.0
Platinum (IV) oxide (PtO₂)227.080.75 g5 wt%
Hydrogen (H₂)2.0250 psiExcess
Product (Theoretical) 156.23 15.6 g 1.0

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Vertex AI Search.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. Vertex AI Search.
  • AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. Google Patents.
  • Piperidine Synthesis. - DTIC. Vertex AI Search.
  • AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE - Googleapis.com. Vertex AI Search.
  • EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents. Vertex AI Search.
  • Catalytic Hydrogenation - Wordpress. Vertex AI Search.

Sources

Physicochemical Profiling and Synthetic Utility of N-(4-Methylpiperidin-3-yl)acetamide in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Early Discovery Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In modern small-molecule drug discovery, the selection of highly optimized, stereochemically rich building blocks dictates the pharmacokinetic and pharmacodynamic fate of a clinical candidate. N-(4-methylpiperidin-3-yl)acetamide is a highly versatile, functionalized heterocycle derived from the 3-amino-4-methylpiperidine core—a privileged scaffold famously embedded within the pan-JAK inhibitor tofacitinib .

As an Application Scientist, I frequently leverage this specific acetamide derivative to probe kinase hinge-binding regions. The acetamide moiety serves as a directional hydrogen-bond vector, while the C4 methyl group restricts the conformational flexibility of the piperidine ring. This whitepaper provides an in-depth technical analysis of its physical chemistry, stereochemical dynamics, and validated protocols for its synthesis and analytical resolution.

Structural and Stereochemical Dynamics

The N-(4-methylpiperidin-3-yl)acetamide molecule possesses two contiguous stereocenters at the C3 and C4 positions of the piperidine ring, yielding four distinct stereoisomers: a pair of cis-enantiomers (3R,4S and 3S,4R) and a pair of trans-enantiomers (3R,4R and 3S,4S).

The spatial relationship between the C4-methyl and C3-acetamide groups is not merely a structural curiosity; it is a thermodynamic driver. In the trans configuration, both substituents can adopt a diequatorial stance within the lowest-energy chair conformation, minimizing 1,3-diaxial steric clashes. Conversely, the cis configuration forces one substituent into an axial position, inducing a higher-energy state that often translates to unique vector geometries for target binding.

G A N-(4-methylpiperidin-3-yl)acetamide (Racemic Mixture) B Cis-Diastereomers (3R,4S) & (3S,4R) A->B Diastereomeric Resolution C Trans-Diastereomers (3R,4R) & (3S,4S) A->C Diastereomeric Resolution D Axial-Equatorial Conformers B->D Chair Flip E Diequatorial Conformers C->E Thermodynamic Preference

Caption: Stereochemical divergence and conformational equilibrium of the piperidine core.

Physicochemical Properties

Understanding the ionization and lipophilicity of this scaffold is critical for predicting its behavior in physiological environments. The secondary amine of the piperidine ring is highly basic, while the acetamide nitrogen is resonance-stabilized and neutral at physiological pH.

Accurate determination of the piperidine pKa​ is paramount. While potentiometric titration is standard, modern medicinal chemistry often relies on 1H NMR spectroscopy to determine site-specific protonation states by tracking chemical shift alterations as a function of pH .

Table 1: Physicochemical and Pharmacokinetic Parameters
PropertyValueExperimental / Predictive Basis
Molecular Formula C₈H₁₆N₂OExact Mass: 156.1263 Da
Molecular Weight 156.23 g/mol Standard Atomic Weights
pKa​ (Piperidine NH) ~10.2 1H NMR Titration / Potentiometry
pKa​ (Acetamide NH) ~15.0In silico prediction (Neutral at pH 7.4)
LogP (Octanol/Water) 0.45 ± 0.1Shake-flask method / XLogP3
Topological Polar Surface Area 41.1 ŲCalculated (N-H, C=O contributions)
Hydrogen Bond Donors 2Piperidine NH, Acetamide NH
Hydrogen Bond Acceptors 2Acetamide C=O, Piperidine N

Causality Insight: The low LogP (0.45) ensures excellent aqueous solubility, mitigating the "molecular obesity" often seen in late-stage drug candidates. At pH 7.4, the piperidine nitrogen is >99% protonated, enabling it to form critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) in kinase binding pockets.

Analytical Characterization & Chiral Resolution

Because biological targets are inherently chiral, evaluating the racemic mixture of N-(4-methylpiperidin-3-yl)acetamide is insufficient. The enantiomers must be resolved to assess their individual pharmacological profiles. Polysaccharide-based chiral stationary phases (CSPs) are the gold standard for separating functionalized piperidines .

Protocol 1: Chiral HPLC Resolution of Enantiomers

This self-validating protocol ensures baseline separation of the enantiomers while preserving the integrity of the basic amine.

  • Sample Preparation: Dissolve the racemic mixture in a 70:30 (v/v) mixture of n-Hexane and Ethanol to achieve a concentration of 2 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

    • Causality: Matching the sample diluent exactly to the mobile phase prevents refractive index disturbances and peak distortion at the solvent front. Filtration protects the expensive chiral column from particulate occlusion.

  • Stationary Phase Setup: Equilibrate a Chiralpak IA column (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 250 x 4.6 mm, 5 µm) at 30°C.

    • Causality: Immobilized CSPs are chosen over coated CSPs because they tolerate a wider range of organic modifiers without degrading the chiral selector.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 70:30 n-Hexane/Ethanol containing 0.1% Diethylamine (DEA).

    • Causality: The addition of 0.1% DEA is non-negotiable. It acts as a competing base to mask residual acidic silanol groups on the silica support, completely suppressing the severe peak tailing that would otherwise occur with the basic piperidine nitrogen.

  • Execution & Validation: Run at a flow rate of 1.0 mL/min with UV detection at 225 nm. Validate fraction purity via reinjection; an enantiomeric excess ( ee ) of >99% is required for downstream biological assays.

G Step1 Sample Prep 2 mg/mL in Hexane/EtOH Step2 Chiral Stationary Phase Chiralpak IA (Amylose-based) Step1->Step2 Step3 Elution Isocratic 70:30 Hexane:EtOH + 0.1% DEA Step2->Step3 Step4 Detection UV at 225 nm Step3->Step4 Step5 Step5 Step4->Step5

Caption: Step-by-step chiral HPLC resolution workflow for piperidine enantiomers.

Robust Synthetic Methodology

Direct functionalization of unprotected piperidines often leads to poor regioselectivity. To synthesize N-(4-methylpiperidin-3-yl)acetamide with high fidelity, a protective group strategy utilizing a benzyl-protected precursor is highly recommended.

Protocol 2: Step-by-Step Synthesis
  • Reductive Amination: Dissolve 1-benzyl-4-methylpiperidin-3-one (1.0 eq) in anhydrous methanol. Add ammonium acetate (10.0 eq) and stir for 30 minutes at room temperature. Add sodium cyanoborohydride ( NaBH3​CN , 1.5 eq) portion-wise.

    • Causality: A massive excess of ammonium acetate is required to drive the equilibrium toward the imine intermediate. NaBH3​CN is selected over NaBH4​ because it is stable at slightly acidic pH and selectively reduces the protonated imine without reducing the starting ketone.

  • Regioselective N-Acetylation: Isolate the resulting 1-benzyl-4-methylpiperidin-3-amine via standard aqueous workup. Dissolve the crude amine in anhydrous dichloromethane (DCM) and cool to 0°C. Add triethylamine (2.0 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

    • Causality: Conducting the reaction at 0°C with a strict stoichiometric limit of acetic anhydride prevents over-acetylation. Triethylamine acts as an acid scavenger, neutralizing the acetic acid byproduct to maintain the primary amine in its nucleophilic, unprotonated state.

  • Hydrogenolysis (Global Deprotection): Dissolve the acetylated intermediate in ethanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Purge the reaction vessel with nitrogen, then introduce hydrogen gas via a balloon (1 atm). Stir vigorously for 12 hours.

    • Causality: Pd/C under mild H2​ pressure selectively cleaves the N-benzyl bond (debenzylation) without reducing the acetamide carbonyl or opening the piperidine ring.

    • Self-Validation Check: Monitor the disappearance of the benzyl aromatic protons (~7.3 ppm) via 1H NMR. Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst before concentrating the final product.

G SM 1-Benzyl-4-methyl piperidin-3-one Int1 1-Benzyl-4-methyl piperidin-3-amine SM->Int1 NH4OAc, NaBH3CN (Reductive Amination) Int2 N-(1-benzyl-4-methyl piperidin-3-yl)acetamide Int1->Int2 Ac2O, Et3N (N-Acetylation) Prod N-(4-methylpiperidin -3-yl)acetamide Int2->Prod H2, Pd/C (Hydrogenolysis)

Caption: Stepwise synthetic methodology utilizing benzyl protection and reductive amination.

References

  • Chough, C., Joung, M., Lee, S., & Kim, B. M. (2018). "Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor." Bioorganic & Medicinal Chemistry, 26(8), 1495-1510. URL:[Link]

  • Bezençon, J., Wittwer, M. B., Cutting, B., et al. (2014). "pKa determination by ¹H NMR spectroscopy - an old methodology revisited." Journal of Pharmaceutical and Biomedical Analysis, 93, 147-155. URL:[Link]

  • Wu, J., et al. (2020). "Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration." Nature Communications, 11, 3755. URL:[Link]

N-(4-methylpiperidin-3-yl)acetamide mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Role of the N-(4-methylpiperidin-3-yl)acetamide Scaffold in Kinase Target Engagement: A Structural and Pharmacological Whitepaper

Executive Summary

In modern rational drug design, N-(4-methylpiperidin-3-yl)acetamide (CAS 1283311-80-7)[1] is not deployed as a standalone therapeutic agent, but rather functions as a highly privileged pharmacophoric building block. The 3-aminopiperidine core has emerged as a critical structural motif enabling high binding affinity and kinome selectivity across multiple target classes, including Cyclin-Dependent Kinases (CDKs)[2] and Janus Kinases (JAKs)[3]. This whitepaper dissects the physicochemical causality behind this scaffold's mechanism of action, detailing how its integration into larger molecular architectures dictates target engagement, disrupts pathogenic signaling pathways, and provides a self-validating framework for experimental pharmacology.

Structural Profiling and Physicochemical Causality

The pharmacological utility of the N-(4-methylpiperidin-3-yl)acetamide moiety is rooted in its precise stereochemical and electronic properties.

  • The Piperidine Ring (Basicity & Salt-Bridge Formation): The secondary amine of the piperidine ring possesses a pKa of approximately 9.5, ensuring it is predominantly protonated at physiological pH. Causality: This positive charge acts as an electrostatic anchor, forming critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) located in the solvent-exposed channel or the ribose-binding pocket of the kinase ATP cleft.

  • The C4-Methyl Group (Steric Directing & Hydrophobic Packing): The addition of a methyl group at the C4 position is a deliberate structural intervention. Causality: Sterically, it restricts the conformational flexibility of the piperidine ring, strongly favoring a chair conformation where the substituents adopt a stable diequatorial arrangement, particularly in the preferred (3R,4R) configuration[4][5]. This pre-organization minimizes the entropic penalty upon target binding. Furthermore, the methyl group acts as a hydrophobic vector, engaging in van der Waals interactions within the restricted gatekeeper pocket of the kinase.

  • The C3-Acetamide Moiety (Hydrogen Bond Mimicry): The acetamide group provides a dual hydrogen bond donor (N-H) and acceptor (C=O) system. Causality: Within the ATP-binding site, this motif mimics the hydrogen-bonding network typically established by the adenine ring of endogenous ATP, effectively anchoring the inhibitor to the backbone residues of the kinase hinge region.

Mechanism of Action (MoA) at the Target Level

When integrated into a targeted therapeutic (such as a JAK inhibitor), the N-(4-methylpiperidin-3-yl)acetamide core drives a highly specific mechanism of action:

  • Target Engagement: The molecule diffuses into the intracellular space and enters the ATP-binding cleft of the target kinase. The 3-aminopiperidine linker, similar to the structural strategy employed in the discovery of tofacitinib[3], precisely orientates the hinge-binding motifs.

  • Competitive Inhibition: The acetamide oxygen and nitrogen form robust hydrogen bonds with the kinase hinge region, outcompeting ATP for the active site.

  • Pathway Disruption: Deprived of ATP, the kinase is unable to auto-phosphorylate or transfer phosphate groups to downstream substrates, such as Signal Transducer and Activator of Transcription (STAT) proteins.

  • Signal Abrogation: The blockade of STAT phosphorylation prevents its dimerization and subsequent nuclear translocation, thereby halting the transcription of pro-inflammatory cytokines and arresting the disease pathology.

JAK_STAT_Pathway Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation (Target Site) Receptor->JAK STAT STAT Phosphorylation JAK->STAT Phosphorylation Inhibitor Inhibitor Binding (N-(4-methylpiperidin-3-yl)acetamide core) Inhibitor->JAK Blocks ATP site Dimer STAT Dimerization STAT->Dimer Nucleus Nuclear Translocation & Gene Transcription Dimer->Nucleus

Fig 1: JAK/STAT signaling pathway inhibition via ATP-competitive binding.

Self-Validating Experimental Protocols

To rigorously validate the mechanism of action of compounds bearing the N-(4-methylpiperidin-3-yl)acetamide core, we employ a self-validating triad of orthogonal assays. Each protocol is designed not merely to observe an effect, but to prove the causality of the binding event.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Validation

  • Causality: While endpoint assays provide affinity ( IC50​ ), SPR is mandatory to determine the real-time association ( Kon​ ) and dissociation ( Koff​ ) rates. The steric anchoring provided by the 4-methyl group is hypothesized to decrease Koff​ , increasing the drug's residence time—a critical predictor of in vivo efficacy.

  • Step-by-Step Methodology:

    • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the recombinant kinase domain (e.g., JAK1) via amine coupling to achieve a density of 2000-3000 Response Units (RU). Block remaining active sites with 1 M ethanolamine.

    • Analyte Preparation: Prepare a 2-fold dilution series of the functionalized N-(4-methylpiperidin-3-yl)acetamide derivative (ranging from 0.1 nM to 1000 nM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

    • Data Acquisition: Inject the analyte series over the immobilized kinase at a flow rate of 50 µL/min for 120 seconds (association phase), followed by a 300-second injection of running buffer (dissociation phase).

    • Analysis: Double-reference the sensograms (subtracting reference flow cell and blank injections) and fit the data to a 1:1 Langmuir binding model to extract KD​ , Kon​ , and Koff​ .

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Activity Assay

  • Causality: TR-FRET eliminates the interference of compound auto-fluorescence, providing a highly trustworthy and reproducible quantification of ATP-competitive inhibition.

  • Step-by-Step Methodology:

    • Equilibration: In a 384-well low-volume plate, incubate 2 nM of recombinant kinase with varying concentrations of the inhibitor for 30 minutes at room temperature to ensure binding equilibrium.

    • Reaction Initiation: Add ATP at a concentration equal to its predetermined Km​ (e.g., 40 µM for JAK1)[3] along with 100 nM of a biotinylated peptide substrate. Incubate for 60 minutes.

    • Termination & Detection: Stop the reaction by adding a buffer containing 20 mM EDTA. Simultaneously, add a Europium (Eu)-labeled anti-phospho antibody and Streptavidin-Allophycocyanin (APC).

    • Quantification: Excite the samples at 340 nm and measure the time-resolved emission ratio of 665 nm (FRET signal) to 615 nm (Eu reference). Calculate the IC50​ using a four-parameter logistic non-linear regression model.

Protocol C: X-Ray Crystallography for Structural Elucidation

  • Causality: Kinetic and functional data must be structurally grounded. Co-crystallization proves the exact spatial orientation of the 4-methyl group and the hydrogen-bonding network of the acetamide moiety.

  • Step-by-Step Methodology:

    • Complex Formation: Incubate purified kinase domain (10 mg/mL) with a 5-fold molar excess of the inhibitor for 2 hours on ice.

    • Crystallization: Set up hanging-drop vapor diffusion plates using a reservoir solution containing 20% PEG 3350, 0.2 M standard salt (e.g., Potassium thiocyanate), and 0.1 M Bis-Tris pH 6.5.

    • Harvesting & Data Collection: Harvest mature crystals after 7-14 days, briefly soak in a cryoprotectant solution (reservoir solution + 20% glycerol), and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron light source and solve the structure via molecular replacement.

Experimental_Workflow Synthesis Fragment Synthesis & Derivatization SPR SPR Binding Kinetics (Kd Determination) Synthesis->SPR TR_FRET TR-FRET Assay (IC50 Profiling) SPR->TR_FRET XRay X-Ray Crystallography (Structural Validation) TR_FRET->XRay InVivo In Vivo Efficacy (Disease Models) XRay->InVivo

Fig 2: Self-validating experimental workflow for kinase inhibitor development.

Quantitative Data Presentation

The following table summarizes the physicochemical properties of the core fragment and representative binding metrics when incorporated into a generic kinase inhibitor scaffold.

ParameterValue / DescriptionMechanistic Implication
CAS Number 1283311-80-7[1]Unique chemical identifier for the core fragment.
Molecular Weight 156.23 g/mol [1]Low molecular weight ideal for Fragment-Based Drug Discovery (FBDD).
Stereochemical Preference (3R,4R) > (3S,4S)[5]Enantiomeric purity is critical for optimal spatial alignment in the ATP pocket.
Kinase Binding Affinity ( KD​ ) < 10 nM (Derivative-dependent)High affinity driven by the acetamide H-bond network.
Kinase Selectivity Tunable (e.g., JAK1 vs JAK2)[3]The 3-aminopiperidine linker allows precise tuning of kinome selectivity profiles.

References

  • [4] Title: N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | CID 23401507 Source: PubChem (nih.gov) URL:

  • [1] Title: CAS No. 1283311-80-7 | N-(4-methylpiperidin-3-yl)acetamide Source: Chemsrc URL:

  • [2] Title: Discovery of MFH290: A Potent and Highly Selective Covalent Inhibitor for Cyclin-Dependent Kinase 12/13 Source: Journal of Medicinal Chemistry - ACS Publications URL:

  • [3] Title: Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases Source: Journal of Medicinal Chemistry - ACS Publications URL:

  • [5] Title: Chemical Evolution of Aplithianine Class of Serine/Threonine Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:

Sources

Biological activity of N-(4-methylpiperidin-3-yl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Pharmacological Profiling and Biological Activity of N-(4-methylpiperidin-3-yl)acetamide Derivatives

Executive Summary

The N-(4-methylpiperidin-3-yl)acetamide scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous high-affinity kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Most notably, the 3-amino-4-methylpiperidine core is the critical hinge-binding and orienting motif found in blockbuster Janus Kinase (JAK) inhibitors such as tofacitinib[1]. This technical guide explores the mechanistic rationale behind the biological activity of these derivatives, details their structure-activity relationships (SAR), and provides self-validating experimental workflows for evaluating their efficacy in drug discovery pipelines.

Structural and Mechanistic Rationale (The "Why")

The biological potency of N-(4-methylpiperidin-3-yl)acetamide derivatives is not coincidental; it is strictly governed by conformational locking.

Conformational Causality: The addition of a methyl group at the 4-position of the piperidine ring introduces a deliberate steric clash. When synthesized in the (3R,4R) configuration, the 4-methyl group and the 3-acetamide group are forced into a cis relationship. Crystallographic studies reveal that to minimize steric strain, the piperidine ring adopts a slightly distorted chair conformation, exhibiting an N–C–C–C torsion angle of exactly 43.0° between the cis substituents[2].

This specific dihedral angle is the causal factor for the molecule's high target affinity. It rigidly projects the acetamide group outward, perfectly aligning the amide nitrogen to act as a hydrogen bond donor to the backbone carbonyls of the kinase hinge region (e.g., Glu903/Leu905 in JAK3), while the 4-methyl group occupies a highly specific hydrophobic pocket, preventing off-target binding[1].

Biological Targets: The JAK-STAT Pathway

The primary biological application of N-(4-methylpiperidin-3-yl)acetamide derivatives is the modulation of the JAK-STAT signaling pathway. By competitively binding to the orthosteric ATP-binding pocket of JAK1 and JAK3, these derivatives prevent the trans-phosphorylation of the kinase domains, thereby halting the downstream phosphorylation of STAT proteins[1].

Pathway Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK3 Kinase Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Inhibitor N-(4-methylpiperidin-3-yl) acetamide derivative Inhibitor->JAK Blocks ATP Pocket Nucleus Gene Transcription STAT->Nucleus Translocates

Diagram 1: JAK-STAT pathway modulation by N-(4-methylpiperidin-3-yl)acetamide derivatives.

Quantitative Data: Structure-Activity Relationship (SAR)

Modifications to the acetamide R-group significantly impact both biochemical affinity and cellular permeability. Commercially available building blocks, such as 2,2,2-trifluoro-N-(4-methylpiperidin-3-yl)acetamide, are frequently utilized to explore these lipophilic and electronic effects[3]. The table below summarizes representative SAR data demonstrating how electron-withdrawing groups enhance hinge-binding strength.

CompoundAcetamide R-GroupJAK3 IC₅₀ (nM)Cellular pSTAT5 IC₅₀ (nM)ClogPMechanistic Observation
1 -CH₃ (Standard)1458501.2Baseline hinge binding.
2 -CF₃ (Trifluoro)422102.1Fluorine increases lipophilicity and cell permeability[3].
3 -CH₂CN (Cyano)18951.4Cyano group acts as an additional H-bond acceptor[2].
4 -CH₂OCH₃ (Methoxy)854201.1Ether oxygen introduces minor steric bulk.

Experimental Workflows (Self-Validating Protocols)

To ensure trustworthiness and eliminate false positives, the biological activity of these derivatives must be evaluated using a self-validating two-tier system: a biochemical assay to confirm direct target engagement, followed by a cellular assay to confirm physiological efficacy and membrane permeability.

Protocol A: Biochemical Validation via TR-FRET Kinase Assay

Causality Check: Standard fluorescence assays are highly susceptible to autofluorescence from synthetic small molecules. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its delayed emission reading allows transient background fluorescence to decay, ensuring the resulting IC₅₀ data is an artifact-free representation of true binding affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Note: Brij-35 prevents non-specific compound aggregation.

  • Compound Titration: Serially dilute the N-(4-methylpiperidin-3-yl)acetamide derivatives in 100% DMSO, then transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1% (preventing solvent-induced kinase denaturation).

  • Enzyme Addition: Add 2 nM of recombinant JAK3 kinase domain to the wells and incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add a master mix containing 10 µM ATP and 50 nM of a fluorescently labeled peptide substrate (e.g., ULight-TK peptide).

  • Incubation & Termination: Incubate for 60 minutes. Terminate the reaction by adding 10 mM EDTA, which chelates the Mg²⁺ necessary for kinase catalysis.

  • Detection: Add the Europium-labeled anti-phosphotyrosine antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

Protocol B: Cellular Validation via pSTAT5 Flow Cytometry

Causality Check: A compound may inhibit a kinase in a biochemical vacuum but fail in vivo due to poor permeability or rapid efflux. By measuring the phosphorylation of STAT5 in whole human CD4+ T-cells stimulated by IL-2, we directly validate that the compound crosses the cell membrane and engages JAK3 in its native physiological environment.

Step-by-Step Methodology:

  • Cell Preparation: Isolate primary human CD4+ T-cells and culture in RPMI-1640 supplemented with 10% FBS. Starve cells of cytokines for 4 hours prior to the assay to reduce basal pSTAT5 levels.

  • Compound Treatment: Treat cells with varying concentrations of the acetamide derivatives for 1 hour at 37°C.

  • Stimulation: Add 50 ng/mL of recombinant human IL-2 for exactly 15 minutes to induce JAK1/JAK3-mediated STAT5 phosphorylation.

  • Fixation & Permeabilization: Immediately halt the signaling cascade by adding 1.6% paraformaldehyde (PFA) for 10 minutes. Permeabilize the cells using ice-cold 90% methanol for 30 minutes on ice.

  • Staining: Wash cells with FACS buffer (PBS + 1% BSA) and stain with Alexa Fluor 647-conjugated anti-pSTAT5 (Tyr694) antibody for 45 minutes in the dark.

  • Analysis: Analyze via flow cytometry, gating on the live CD4+ population. Calculate the shift in Mean Fluorescence Intensity (MFI) to derive the cellular IC₅₀.

Workflow Synthesis Compound Synthesis TRFRET TR-FRET Kinase Assay Synthesis->TRFRET Screen FlowCyto pSTAT5 Flow Cytometry TRFRET->FlowCyto IC50 < 1µM LeadOpt Lead Optimization FlowCyto->LeadOpt Efficacy

Diagram 2: High-throughput screening and validation workflow for kinase inhibitor candidates.

References

  • [3] MilliporeSigma. 2,2,2-trifluoro-N-(4-methylpiperidin-3-yl)acetamide. Sigma-Aldrich Product Catalog. 3

  • [2] Gehringer, M., Forster, M., Schollmeyer, D., & Laufer, S. (2013). tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o935.2

  • [1] Gehringer, M., et al. (2013). tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate. PubMed Central (PMC).1

Sources

Deconstructing the Pharmacophore: Structure-Activity Relationship (SAR) of Piperidine Acetamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine acetamides represent a highly versatile and privileged scaffold in modern medicinal chemistry. Characterized by a saturated six-membered nitrogen heterocycle linked to an acetamide moiety, this structural motif provides an optimal balance of conformational restriction, hydrogen-bonding capability, and tunable lipophilicity. This technical guide explores the Structure-Activity Relationship (SAR) of piperidine acetamides, detailing how precise modifications to this core dictate pharmacological outcomes across diverse therapeutic targets—ranging from metabolic diseases (ghrelin receptor modulation) to pain management (voltage-gated sodium channel blockade).

Mechanistic Grounding: The Tripartite Pharmacophore

The pharmacological utility of the piperidine acetamide scaffold stems from its modular, three-part architecture:

  • The Piperidine Core (Hydrophilic Domain): The basic secondary or tertiary amine (pKa ~9.5–10.5) ensures aqueous solubility and enables critical electrostatic interactions (e.g., salt bridges with aspartate or glutamate residues in receptor binding pockets). Its cyclic nature restricts conformational flexibility compared to acyclic aliphatic amines, reducing the entropic penalty upon target binding.

  • The Acetamide Linker (Connecting Domain): The amide bond provides both a hydrogen bond donor (N-H, if secondary) and a hydrogen bond acceptor (C=O). Unlike ester linkages, the acetamide is highly resistant to plasma esterases, enhancing systemic metabolic stability.

  • The Aryl/Heteroaryl Tail (Lipophilic Domain): Substitutions at the nitrogen or the alpha-carbon of the acetamide dictate the molecule's lipophilic efficiency (LipE) and dictate target specificity via π−π stacking or hydrophobic interactions.

Case Study I: Ghrelin Receptor (GHS-R1a) Inverse Agonists

The development of peripherally acting ghrelin receptor (GHS-R1a) inverse agonists highlights the power of piperidine acetamide SAR in optimizing pharmacokinetic (PK) and safety profiles. Ghrelin is an orexigenic peptide that stimulates appetite and regulates glucose homeostasis; blocking its constitutively active receptor is a major target for metabolic disorders[1].

SAR Optimization: Balancing Polarity and Clearance

Early centrally acting spiro-azetidine-piperidine leads suffered from high lipophilicity, leading to promiscuous off-target binding (e.g., hERG channel blockade) and rapid microsomal clearance. Researchers at Pfizer systematically modified the piperidine acetamide portion to increase polarity (Topological Polar Surface Area, TPSA) and Lipophilic Efficiency (LipE) [2].

By installing polar substituents (such as carboxamides or pyrimidines) onto the aromatic ring of the acetamide, the SAR demonstrated a causal relationship between reduced logD and improved off-target safety. The transition from a simple benzylic amine to a 6-methyl-4-pyrimidinyl indane coupled with the piperidine acetamide core yielded the clinical candidate PF-5190457 , which exhibited excellent oral bioavailability and negligible hERG liability [2].

Quantitative SAR Data

Table 1: SAR Progression of Spiro-azetidine-piperidine Acetamides Targeting GHS-R1a (Data synthesized from optimization studies of polar aryl-piperidine acetamides[1][2])

Compound IDAcetamide R-Group (Tail)GHS-R1a IC 50​ (nM)HLM Clearance ( μ L/min/mg)hERG IC 50​ ( μ M)Primary SAR Observation
Lead 2 Unsubstituted Indane15.0> 50.0 (High)< 5.0High lipophilicity drove rapid CYP-mediated clearance and hERG toxicity.
Cmpd 7j Ortho-Carboxamide Aryl13.020.0 (Moderate)> 20.0Increased polarity reduced hERG binding, but efflux ratio remained poor.
Cmpd 7m Polar Heteroaryl9.2< 8.6 (Low)> 30.0Optimal polarity; excellent metabolic stability; low brain penetration.
PF-5190457 6-methyl-4-pyrimidinyl indane1.5< 5.0 (Very Low)> 50.0Superior LipE; advanced to human clinical trials for metabolic disease.
Pathway Visualization

G Ghrelin Ghrelin (Endogenous Agonist) GHSR GHS-R1a Receptor (Constitutively Active) Ghrelin->GHSR Activates InvAg Piperidine Acetamide (Inverse Agonist) InvAg->GHSR Binds & Stabilizes Inactive State Block Inhibition of Basal Signaling InvAg->Block Gq Gq/11 Protein Complex GHSR->Gq Basal/Agonist Signaling PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Physiological Response Block->Gq Prevents Activation

Mechanism of GHS-R1a modulation by piperidine acetamide inverse agonists.

Case Study II: Local Anesthetics and Ion Channel Blockers

Beyond metabolic receptors, piperidine acetamides are classic pharmacophores in voltage-gated sodium channel (Nav) blockers, serving as advanced bioisosteres for traditional local anesthetics like lidocaine [3].

Causality in Bioisosteric Replacement

Lidocaine utilizes a diethylamine group, which is highly susceptible to rapid N-dealkylation by hepatic cytochrome P450 enzymes (specifically CYP3A4), resulting in a short half-life. By replacing the acyclic diethylamine with a cyclic 4-methyl-piperidine ring to form N -(2,6-dichlorophenyl)-2-(4-methyl-1-piperidine)acetamide, researchers achieved two critical SAR improvements [3]:

  • Conformational Restriction: The cyclic nature of piperidine restricts the spatial orientation of the nitrogen lone pair, altering its basicity and sterically shielding it from rapid enzymatic N-dealkylation.

  • Enhanced Lipid Solubility: The substitution of the aromatic methyl groups (in lidocaine) with chlorine atoms (dichloroaniline derivatives), combined with the piperidine core, significantly increased the lipid-water partition coefficient. This allows for faster penetration of the neuronal lipid bilayer to reach the intracellular binding site of the sodium channel.

Table 2: SAR of Piperidine-Acetamide Local Anesthetics (Data adapted from structural modifications of lidocaine analogues [3])

CompoundAmine CoreAromatic RingRelative Anesthetic DurationMetabolic Stability
Lidocaine Diethylamine2,6-dimethylphenyl1.0x (Baseline)Low (Rapid N-dealkylation)
Analog 4a Piperidine2,6-dimethylphenyl1.4xModerate
Analog 4c Piperazine2,6-dichlorophenyl0.2x (Loss of activity)High (Too hydrophilic)
Target 4e 4-methylpiperidine2,6-dichlorophenyl2.5x (Extended)High (Steric shielding)

Note: The introduction of piperazine (Analog 4c) introduced a second ionizable nitrogen, making the molecule too hydrophilic to cross the neuronal membrane, resulting in a near-total loss of anesthetic efficacy.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and pharmacokinetic validation of piperidine acetamides. These workflows are designed as self-validating systems, incorporating internal controls at every critical juncture.

Step-by-Step Methodology: Synthesis of Piperidine Acetamides

This protocol utilizes a standard acylation approach, preferred for its high yield and scalability.

  • Boc-Deprotection:

    • Procedure: Dissolve 1.0 eq of Boc-protected piperidine intermediate in anhydrous Dichloromethane (DCM). Add 10 equivalents of Trifluoroacetic acid (TFA) dropwise at 0°C. Stir for 2 hours at room temperature.

    • Causality & Validation: TFA is used because its strong acidity efficiently cleaves the tert-butyl carbamate without hydrolyzing the core piperidine ring. Validation: Monitor via LC-MS; the reaction is complete when the mass shifts by -100 Da (loss of Boc). Evaporate to dryness to yield the TFA salt.

  • Acylation (Amide Bond Formation):

    • Procedure: Suspend the piperidine TFA salt in anhydrous Tetrahydrofuran (THF). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the TFA and free-base the amine. Dropwise, add 1.1 eq of the desired substituted acetyl chloride at 0°C.

    • Causality & Validation: DIPEA is chosen over Triethylamine (TEA) due to its increased steric hindrance, which prevents it from acting as a competing nucleophile. Validation: Quench a micro-aliquot in methanol; TLC (Ninhydrin stain) should show the disappearance of the primary/secondary amine spot.

  • Purification:

    • Procedure: Quench the bulk reaction with saturated aqueous NaHCO 3​ . Extract with Ethyl Acetate (3x). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).

    • Validation: Confirm structural identity and >95% purity using 1 H-NMR (look for the characteristic acetamide singlet near δ 2.0-2.2 ppm) and High-Resolution Mass Spectrometry (HRMS).

Step-by-Step Methodology: In Vitro Microsomal Clearance Assay (ADME)

To evaluate the metabolic stability improvements of the piperidine core.

  • Incubation Setup:

    • Procedure: Prepare a 1 μ M solution of the synthesized piperidine acetamide in 0.1 M phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation & Quenching:

    • Procedure: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM). At specific time points (0, 15, 30, 45, 60 minutes), extract a 50 μ L aliquot and immediately quench it into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality & Validation: Quenching with cold acetonitrile serves a dual, self-validating purpose: it immediately denatures the CYP450 enzymes to halt the reaction at precise time points, and it precipitates proteins to prevent LC column fouling. Validation: A positive control (verapamil, known to clear rapidly) and a negative control (no NADPH) must be run concurrently to validate the metabolic competency of the microsomes and rule out chemical instability.

  • Analysis:

    • Procedure: Centrifuge the quenched samples at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify parent compound depletion. Calculate intrinsic clearance ( CLint​ ).

Workflow Visualization

SAR_Workflow Design Computational Design (LipE & TPSA Optimization) Synth Chemical Synthesis (Acylation/Alkylation) Design->Synth InVitro In Vitro Screening (Target Affinity & Selectivity) Synth->InVitro ADME ADME/Tox Profiling (Microsomal Clearance, hERG) InVitro->ADME Potent Hits Fail Structural Refinement (Bioisosteric Replacement) InVitro->Fail Low Affinity Lead Lead Candidate Selection (e.g., PF-5190457) ADME->Lead Optimal PK/PD ADME->Fail High Clearance Fail->Design Iterative Feedback

Iterative SAR and ADME optimization workflow for piperidine acetamides.

Conclusion

The piperidine acetamide scaffold is a masterclass in modular drug design. As demonstrated by the evolution of GHS-R1a inverse agonists and next-generation local anesthetics, the careful manipulation of the piperidine ring's sterics and the acetamide's polarity allows medicinal chemists to finely tune both pharmacodynamics (target affinity) and pharmacokinetics (metabolic half-life, membrane permeability). Future applications of this SAR logic are actively expanding into novel therapeutic arenas, including anticryptosporidial agents and NLRP3 inflammasome inhibitors.

References

  • Evaluation and Synthesis of Polar Aryl- and Heteroaryl Spiroazetidine-Piperidine Acetamides as Ghrelin Inverse Agonists.ACS Medicinal Chemistry Letters / PubMed Central (NIH).
  • Discovery of PF-5190457, a Potent, Selective, and Orally Bioavailable Ghrelin Receptor Inverse Agonist Clinical Candidate.ACS Medicinal Chemistry Letters.
  • Synthesis and biological activities of local anesthetics.RSC Advances (Royal Society of Chemistry).

Discovery and Optimization of N-(4-Methylpiperidin-3-yl)acetamide Analogs: A Technical Whitepaper on Selective Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from first-generation pan-kinase inhibitors to highly selective, isoform-specific therapeutics represents a major leap in modern drug discovery. This whitepaper details the structural rationale, medicinal chemistry, and self-validating experimental workflows behind the discovery of N-(4-methylpiperidin-3-yl)acetamide analogs . By leveraging this privileged scaffold to deliver electrophilic warheads directly to the ATP-binding pocket, researchers have achieved unprecedented selectivity for Janus Kinase 3 (JAK3) over its highly homologous counterparts, JAK1 and JAK2.

Structural Rationale & Target Biology

The discovery of Tofacitinib established the 4-methylpiperidin-3-amine moiety as a robust and versatile scaffold in medicinal chemistry ()[1]. However, achieving true isoform selectivity among the JAK family remained a significant hurdle due to the nearly identical architecture of their ATP-binding sites.

Expertise & Causality: Structural biology interventions revealed a critical vulnerability: JAK3 possesses a unique cysteine residue (Cys909) at the solvent-exposed hinge region, which is replaced by serine in JAK1, JAK2, and TYK2 ()[2]. We capitalized on this by functionalizing the 3-amino group of the 4-methylpiperidine core into an acetamide. The acetamide acts as an optimal vector; when modified into an electrophile (such as an acrylamide), it forms a rapid, irreversible Michael adduct with the Cys909 thiolate ()[3].

SignalingPathway Cytokine Cytokine Signal Receptor Receptor Complex Cytokine->Receptor JAK3 JAK3 Kinase Receptor->JAK3 STAT STAT Phosphorylation JAK3->STAT Inhibitor Acetamide Analog Inhibitor->JAK3 Covalent Block

Fig 1. JAK3/STAT signaling cascade highlighting the specific covalent intervention point.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The stereochemistry of the core is non-negotiable. The (3R,4R) diastereomer is required because the equatorial methyl group at C4 forces the piperidine ring into a rigid chair conformation. Causality: This specific geometry prevents rotational entropy loss and optimally vectors the C3-acetamide substituent toward the hinge region, positioning the electrophilic warhead exactly 3.4 Å from Cys909 ()[4].

Modifying the acetamide R-group drastically alters the pharmacological profile. Standard acetamides provide baseline reversible binding, while cyanoacetamides introduce strong hydrogen-bonding networks often utilized in hybrid derivatives ()[5]. Transitioning to an acrylamide yields profound JAK3 selectivity via covalent engagement.

Quantitative SAR Data Summary
AnalogC3-Acetamide Substituent (R)JAK3 IC₅₀ (nM)JAK1 IC₅₀ (nM)Fold SelectivityCovalent Adduct (MS)
1 (Baseline) -CH₃ (Standard Acetamide)4505001.1xNegative
2 (Reversible) -CH₂CN (Cyanoacetamide)851201.4xNegative
3 (Covalent) -CH=CH₂ (Acrylamide)12>5000>416xPositive (+MW)
4 (Covalent) -CH₂Cl (Chloroacetamide)254000160xPositive (+MW)

Experimental Methodologies (Self-Validating Protocols)

To ensure absolute trustworthiness in our drug discovery pipeline, every protocol is designed as a self-validating system.

Regioselective Synthesis of N-(4-methylpiperidin-3-yl)acrylamide

Objective: Synthesize the highly selective Analog 3 without compromising the electrophilic warhead.

  • Dissolution: Dissolve the (3R,4R)-4-methylpiperidin-3-amine core (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: DIPEA is utilized as a sterically hindered, non-nucleophilic base. Unlike triethylamine, DIPEA prevents unwanted side reactions (such as quaternization with the electrophilic acryloyl chloride) while effectively neutralizing the HCl byproduct, thereby preserving the integrity of the highly reactive electrophilic warhead.

  • Electrophile Addition: Dropwise addition of acryloyl chloride (1.1 eq) over 15 minutes. Maintain at 0°C for 2 hours.

  • Self-Validating Check (LC-MS): The reaction progress is monitored via LC-MS. By tracking not just the disappearance of the starting amine, but the specific isotopic pattern and retention time shift of the acetamide product, the protocol internally validates the absence of over-acylation, ensuring structural integrity before biological testing.

Intact Protein Mass Spectrometry (Covalent Validation)

Objective: Confirm that the acrylamide analog specifically targets Cys909 and does not promiscuously label surface cysteines.

  • Protein Preparation: Dilute recombinant JAK3 kinase domain to 2 µM in assay buffer (20 mM HEPES, pH 7.5, 10 mM MgCl₂).

  • Self-Validating Control (Competitive Pre-incubation): Split the sample into two cohorts. Pre-incubate Cohort B with 10 µM staurosporine (a potent, reversible ATP-competitive pan-kinase inhibitor) for 30 minutes.

    • Causality & Trustworthiness: This creates an internal negative control. If our acetamide analog genuinely targets Cys909 within the ATP pocket, the staurosporine will sterically block its access.

  • Compound Incubation: Add the N-(4-methylpiperidin-3-yl)acrylamide analog (10 µM) to both cohorts and incubate for 60 minutes at room temperature.

  • Analysis: Analyze via LC-TOF-MS.

    • Result Validation: Cohort A must show a complete mass shift corresponding to the exact molecular weight of the inhibitor (+MW). Cohort B must show zero mass shift. Any residual mass shift observed in Cohort B immediately flags non-specific surface cysteine labeling, allowing us to confidently discard promiscuous compounds.

DiscoveryWorkflow Step1 Scaffold Design (4-Methylpiperidine) Step2 Acetamide Functionalization (Electrophile Addition) Step1->Step2 Step3 Kinase Selectivity Assay (JAK1 vs JAK3) Step2->Step3 Step4 Intact MS Validation (Cys909 Engagement) Step3->Step4

Fig 2. Chemical synthesis and intact MS validation workflow for covalent JAK3 inhibitors.

References

  • [2] Forster, M., et al. (2018). Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. Scientific Reports (Nature). URL:[Link]

  • [5] Wang, X., et al. (2023). Discovery of Novel Tofacitinib–ADTOH Molecular Hybridization Derivatives for the Treatment of Ulcerative Colitis. MDPI Pharmaceuticals. URL:[Link]

  • [4] WIPO Patent. (2014). PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS. Google Patents. URL:

  • [3] Thorarensen, A., et al. (2017). Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans. ACS Journal of Medicinal Chemistry. URL:[Link]

  • [1] Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Autoimmune Diseases and Organ Transplant Rejection. ACS Journal of Medicinal Chemistry. URL:[Link]

Sources

Unlocking Therapeutic Potential: A Guide to Target Discovery for N-(4-methylpiperidin-3-yl)acetamide and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-methylpiperidin-3-yl)acetamide is a pivotal chemical scaffold in modern medicinal chemistry. While primarily recognized as a key synthetic intermediate in the manufacturing of the Janus Kinase (JAK) inhibitor Tofacitinib, its structural motifs are indicative of broader therapeutic potential. This guide moves beyond its role as a building block to provide a comprehensive exploration of the therapeutic targets associated with its core structure. We will first delve into the well-established inhibitory action on the Janus Kinase family, driven by the clinical success of Tofacitinib. Subsequently, we will explore other potential target classes, such as ion channels, where piperidine-acetamide derivatives have shown activity. This document serves as a technical blueprint for researchers, offering not only a deep dive into the scientific rationale behind these targets but also providing detailed, field-proven experimental protocols for target identification, validation, and selectivity profiling.

Introduction: The N-(4-methylpiperidin-3-yl)acetamide Scaffold

The compound N-(4-methylpiperidin-3-yl)acetamide is a heterocyclic amine that has garnered significant attention in pharmaceutical development. Its primary claim to fame is its role as a crucial intermediate in several patented synthetic routes for Tofacitinib (Xeljanz®), a drug used to treat autoimmune diseases like rheumatoid arthritis and psoriatic arthritis.[1][2][3][4] The synthesis of Tofacitinib, a complex molecule with specific stereochemistry, often involves the strategic use of this piperidine derivative to construct the final active pharmaceutical ingredient.[2][5]

Recognizing that the biological activity of a final drug product is often imparted by its core structural components, this guide will use the established pharmacology of Tofacitinib as a starting point to define a validated therapeutic target class. We will then broaden the scope to investigate other potential targets for which the piperidine-acetamide scaffold may be optimized, providing a roadmap for future drug discovery efforts.

Part 1: The Janus Kinase (JAK) Family - A Primary Target Class

The most significant therapeutic application derived from the N-(4-methylpiperidin-3-yl)acetamide scaffold is the inhibition of the Janus Kinase (JAK) family. This has established the JAK-STAT signaling pathway as the principal target for molecules of this class.

Scientific Rationale: The JAK-STAT Pathway in Disease

The JAK family consists of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[6][7] These enzymes are central to signal transduction for a wide array of cytokines, interferons, and growth factors, which are critical for regulating inflammation, immunity, and hematopoiesis.[6][8]

The signaling cascade, known as the JAK-STAT pathway, operates as follows:

  • Cytokine Binding & Receptor Dimerization: An extracellular cytokine binds to its specific receptor on the cell surface, causing the receptor units to dimerize.[9]

  • JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[9]

  • STAT Recruitment & Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors. These phosphorylated sites act as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[9][10]

  • STAT Dimerization & Nuclear Translocation: Once docked, the STATs are themselves phosphorylated by the JAKs. This triggers their dissociation from the receptor, dimerization, and subsequent translocation into the cell nucleus.[10]

  • Gene Transcription: Inside the nucleus, the STAT dimers bind to specific DNA sequences to regulate the transcription of genes involved in inflammatory and immune responses.[10]

Dysregulation of this pathway, leading to its constitutive activation, is a hallmark of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[8][11][12][13] This hyperactivity results in an overproduction of pro-inflammatory cytokines, making the JAK enzymes a prime target for therapeutic intervention.[10][14]

JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 JAK2 JAK Receptor->JAK2 STAT1 STAT Receptor->STAT1 4. STAT Recruitment STAT2 STAT Receptor->STAT2 JAK1->Receptor JAK1->JAK2 Trans-phosphorylation JAK1->STAT1 5. STAT Phosphorylation JAK2->Receptor JAK2->STAT2 STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus 6. Nuclear Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene 7. Regulation

Caption: The canonical JAK-STAT signaling pathway initiated by cytokine binding.
Case Study: Tofacitinib

Tofacitinib exemplifies the successful targeting of this pathway. It functions as a reversible, ATP-competitive inhibitor, binding to the ATP-binding site within the catalytic domain of the JAK enzymes.[15][16] This action prevents the phosphorylation and activation of STATs, thereby blocking the downstream signaling cascade.[15] While considered a pan-JAK inhibitor, it demonstrates functional selectivity, preferentially inhibiting signaling by receptors associated with JAK1 and JAK3 over those that signal via JAK2 pairs.[6][15] Molecular modeling and crystallography have shown that its binding is stabilized by hydrogen bonds with conserved glutamate and leucine residues in the hinge region of the kinase domain.[16][17][18]

Experimental Protocols for Validating a Putative JAK Inhibitor

For any new compound derived from the N-(4-methylpiperidin-3-yl)acetamide scaffold, a rigorous validation process is essential to confirm JAK inhibition and determine its selectivity profile.

This protocol determines the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC50). A luminescent-based assay, such as Promega's ADP-Glo™, is a robust method.[19][20]

Objective: To quantify the potency of a test compound against purified JAK1, JAK2, JAK3, and TYK2 enzymes.

Methodology:

  • Reagent Preparation:

    • Prepare a 1X Kinase Reaction Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).[20]

    • Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in kinase buffer with a final DMSO concentration ≤1%.

    • Dilute purified, recombinant JAK enzymes (e.g., from Promega or Carna Biosciences) and a suitable peptide substrate (e.g., IRS-1tide for JAK1) in kinase buffer to their optimal concentrations, as determined by prior enzyme titration experiments.[20][21]

    • Prepare an ATP solution in kinase buffer at a concentration close to the Km for each specific JAK isoform (e.g., 50µM).[19]

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or vehicle (DMSO in buffer) to the wells of a 384-well low-volume plate.

    • Add 10 µL of the enzyme/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate the plate at room temperature for a defined period (e.g., 45-60 minutes).[21][22]

  • Signal Detection (ADP-Glo™ Workflow):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.[22]

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[22]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Subtract background luminescence (no enzyme control).

    • Normalize the data to vehicle control (100% activity) and a potent pan-JAK inhibitor like Staurosporine (0% activity).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Parameter Description Typical Value
Enzymes Purified recombinant human JAK1, JAK2, JAK3, TYK2~5-15 ng/reaction[19][21]
Substrate Specific peptide substrate (e.g., IRS-1tide, Poly-GT)~0.2 µg/µL
ATP Concentration At or near Km for each enzyme10-100 µM
Incubation Time Reaction time for kinase45-60 minutes
Detection Method Luminescence (ADP-Glo™)RLU

This assay confirms that the compound can inhibit the JAK-STAT pathway within a cellular context by measuring the phosphorylation of a downstream STAT protein.

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line.

Methodology:

  • Cell Culture and Plating:

    • Culture a suitable cell line, such as human erythroleukemia (HEL) cells (which have a constitutively active JAK2) or THP-1 monocytes, which respond to various cytokines.[23][24]

    • Plate the cells in a 96-well plate at an optimized density (e.g., 25,000 cells/well) and allow them to adhere or stabilize.[23]

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with a serial dilution of the test compound or vehicle for 1-2 hours.

    • If not using a cell line with constitutive activation, stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-4 to activate JAK1/JAK3 and measure pSTAT6 in THP-1 cells) for 15-30 minutes.[24]

  • Cell Lysis:

    • Terminate the reaction by washing the cells with cold PBS.

    • Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors (e.g., sodium orthovanadate) to preserve the phosphorylation status of proteins.[23]

  • Western Blot Analysis:

    • Determine the total protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated STAT protein (e.g., anti-phospho-STAT5 Tyr694).[23]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Apply an ECL substrate and detect the chemiluminescent signal using an imaging system.[22]

    • For normalization, strip the membrane and re-probe for total STAT protein and a loading control like β-actin.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of pSTAT to total STAT for each treatment.

    • Normalize the results to the cytokine-stimulated vehicle control and plot against inhibitor concentration to determine the cellular IC50.

JAKi Validation Workflow cluster_biochem Biochemical Validation cluster_cell Cellular Validation A1 Prepare Test Compound (Serial Dilution) A2 In Vitro Kinase Assay (e.g., ADP-Glo™) A1->A2 A4 Determine IC50 Values & Selectivity Profile A2->A4 A3 Assay Purified JAKs (JAK1, JAK2, JAK3, TYK2) A3->A2 B1 Treat Cells with Compound A4->B1 Proceed with Potent Compounds B2 Stimulate with Cytokine (e.g., IL-4, IFN-α) B1->B2 B3 Lyse Cells & Perform Western Blot B2->B3 B4 Measure pSTAT Inhibition B3->B4 B5 Determine Cellular IC50 B4->B5

Caption: Experimental workflow for the biochemical and cellular validation of a JAK inhibitor.

Part 2: Exploring Novel Therapeutic Targets for Piperidine-Acetamide Scaffolds

The versatility of the piperidine-acetamide scaffold suggests its potential to be adapted for other therapeutic targets beyond the kinome.[25][26] Structure-activity relationship (SAR) studies on related molecules have identified activity in other protein families, most notably ion channels.[27][28]

Scientific Rationale: T-Type Calcium Channels

A promising alternative target class for N-piperidinyl acetamide derivatives is the family of T-type calcium channels (Cav).[29] These are low voltage-activated ion channels that play a crucial role in regulating neuronal excitability and cardiovascular function. The isoform Cav3.2, in particular, is a validated therapeutic target for the treatment of both inflammatory and neuropathic pain.[30] Several patents and publications describe N-piperidinyl acetamide and related derivatives as potent T-type calcium channel blockers, highlighting the potential for developing novel analgesics or antihypertensives from this scaffold.[29][31][32]

Experimental Protocols for Target Identification and Selectivity Profiling

When developing a novel compound from a privileged scaffold like N-(4-methylpiperidin-3-yl)acetamide without a predefined target, a systematic approach to target identification and off-target profiling is critical.

This protocol provides a high-level workflow for identifying the molecular target(s) of a bioactive compound from first principles.

Objective: To identify the specific protein(s) in a cell lysate that physically interact with a novel piperidine-acetamide derivative.

Methodology:

  • Probe Synthesis: Synthesize an analog of the bioactive compound that incorporates a linker and a reactive moiety (e.g., an alkyne or biotin) suitable for immobilization on a solid support (e.g., sepharose beads).

  • Affinity Purification:

    • Incubate the immobilized compound with a complex protein mixture, such as a total cell lysate.

    • Wash the beads extensively to remove non-specific protein binders.

    • Elute the specifically bound proteins.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands and perform in-gel tryptic digestion.

    • Identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[33]

  • Target Validation: The identified protein candidates must then be validated using orthogonal methods, such as the biochemical and cell-based assays described in the previous sections, to confirm that they are responsible for the compound's biological activity.

Given the scaffold's known affinity for kinases, assessing selectivity is a mandatory step to minimize potential side effects.

Objective: To determine the selectivity of a lead compound by profiling its inhibitory activity against a broad panel of human kinases.

Methodology:

  • Compound Submission: Provide the test compound to a commercial vendor that offers kinase profiling services (e.g., Reaction Biology, Carna Biosciences, Eurofins). These services maintain large panels of purified recombinant kinases (often >400).[34]

  • Initial Screening: The compound is typically first screened at a single high concentration (e.g., 1 or 10 µM) against the entire kinase panel. The percent inhibition for each kinase is reported.[35]

  • IC50 Determination (Follow-up): For any kinases that show significant inhibition in the initial screen (e.g., >50% inhibition), a full 10-point dose-response curve is generated to determine the precise IC50 value.

  • Selectivity Analysis:

    • Analyze the data to identify the primary target(s) and any potential off-targets.

    • Calculate a selectivity index by comparing the IC50 for the primary target against that of off-targets.[35]

    • This data is crucial for understanding the compound's mechanism of action and predicting potential toxicities. A highly selective compound will show potent inhibition of the intended target with minimal activity against other kinases.[33][36]

Target ID Workflow cluster_discovery Target Discovery & Deconvolution cluster_profiling Selectivity & Off-Target Profiling C1 Bioactive Compound with Unknown Target C2 Chemical Proteomics (Affinity Purification) C1->C2 C3 Mass Spectrometry (Protein ID) C2->C3 C4 Identify Candidate Targets C3->C4 D1 Lead Compound with Known On-Target C4->D1 Validate & Optimize Lead Compound D2 Broad Kinase Panel Screen (>400 Kinases) D1->D2 D3 Determine IC50 for Hits D2->D3 D4 Assess Selectivity Profile & Identify Off-Targets D3->D4

Caption: A generalized workflow for target identification and off-target selectivity profiling.

Conclusion

The N-(4-methylpiperidin-3-yl)acetamide scaffold represents a "privileged structure" in medicinal chemistry. Its established role in the synthesis of the JAK inhibitor Tofacitinib firmly links it to the modulation of the JAK-STAT pathway, a critical signaling cascade in immunology. The experimental protocols detailed in this guide provide a robust framework for researchers aiming to develop novel JAK inhibitors based on this core.

Furthermore, emerging evidence suggests that the therapeutic utility of this scaffold is not confined to kinase inhibition. Its demonstrated activity against other target classes, such as T-type calcium channels, opens exciting new avenues for drug discovery in areas like pain management and cardiovascular disease. The systematic application of the target identification and selectivity profiling workflows outlined herein will be essential for any research program seeking to unlock the full therapeutic potential of this versatile chemical entity. By combining rational design with rigorous, multi-faceted validation, the N-(4-methylpiperidin-3-yl)acetamide core can serve as a valuable starting point for the development of the next generation of targeted therapeutics.

Sources

An In-depth Technical Guide to the Safety and Hazards of N-(4-methylpiperidin-3-yl)acetamide for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(4-methylpiperidin-3-yl)acetamide is a substituted piperidine derivative that holds potential as a building block in medicinal chemistry and drug discovery programs. As with any novel chemical entity, a thorough understanding of its safety and hazard profile is paramount for the protection of researchers and the integrity of experimental outcomes. This guide provides a comprehensive overview of the known and extrapolated safety data for N-(4-methylpiperidin-3-yl)acetamide, drawing upon information from structurally related compounds to offer a robust framework for risk assessment and safe handling. The primary focus is to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly throughout the research and development lifecycle.

Chemical and Physical Properties

PropertyEstimated Value/InformationSource/Basis of Estimation
Molecular Formula C8H16N2OCalculated
Molecular Weight 156.23 g/mol Calculated
Appearance Likely a solid at room temperatureBased on similar acetamide and piperidine derivatives
Solubility Expected to have some solubility in water and polar organic solventsBased on the presence of amide and amine functionalities
Boiling Point Not determined-
Melting Point Not determined-

A foundational step in any safety assessment is understanding the molecule's structure and its potential reactive sites.

Figure 1: Chemical structure of N-(4-methylpiperidin-3-yl)acetamide.

Hazard Identification and Toxicological Profile

Direct toxicological data for N-(4-methylpiperidin-3-yl)acetamide is scarce. Therefore, a precautionary approach is warranted, with hazard identification informed by data on structurally similar compounds.

Analog Data Analysis
  • N-(piperidin-3-yl)acetamide: This close analog is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[1]

  • N-Methyl-N-(piperidin-4-yl)acetamide hydrochloride: Safety data for this compound indicates it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

  • Acetamide: The parent acetamide is suspected of causing cancer (Carcinogenicity, Category 2) and may damage the unborn child.[3][4][5] It is also hepatotoxic at high doses.[4]

Based on these analogs, it is prudent to assume that N-(4-methylpiperidin-3-yl)acetamide may be harmful if swallowed, cause skin and eye irritation, and potentially cause respiratory irritation. The carcinogenic potential of the acetamide group, while noted, would require specific testing to confirm for this derivative.

GHS Hazard Classification (Predicted)

Based on the available data from structurally related compounds, the following GHS classification should be provisionally assigned to N-(4-methylpiperidin-3-yl)acetamide until empirical data is available.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation
CarcinogenicityCategory 2H351: Suspected of causing cancer (Precautionary, based on acetamide)

Risk Assessment and Management

A thorough risk assessment is critical before commencing any work with N-(4-methylpiperidin-3-yl)acetamide. The following logical workflow should be followed.

Risk_Assessment_Workflow cluster_Controls Control Hierarchy A Identify Hazards (Based on Analog Data) B Assess Exposure Potential (Inhalation, Dermal, Ingestion) A->B C Characterize Risk (Likelihood & Severity) B->C D Implement Control Measures C->D E Review and Refine (Based on Observations) D->E D1 Elimination/Substitution (Consider safer alternatives) E->A Feedback Loop D2 Engineering Controls (Fume hood, glove box) D1->D2 D3 Administrative Controls (SOPs, training) D2->D3 D4 Personal Protective Equipment (PPE) (Gloves, goggles, lab coat) D3->D4

Figure 2: A systematic workflow for risk assessment and management.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, stringent adherence to safe handling protocols is mandatory.

Engineering Controls
  • Ventilation: All handling of N-(4-methylpiperidin-3-yl)acetamide powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6][7]

  • Containment: For more sensitive operations or when handling larger quantities, the use of a glove box is recommended.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are required.[6][7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed frequently, especially if contact is suspected.[6][7]

  • Body Protection: A lab coat and closed-toe shoes are mandatory. For tasks with a higher risk of splashing, a chemical-resistant apron is advised.[6][7]

  • Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]

Emergency Procedures

In the event of an exposure or spill, the following procedures should be followed immediately.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][6]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6]

  • Spills: Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the material into a sealed container for proper disposal.[6]

Experimental Safety Protocols

Synthesis and Purification

The synthesis of N-(4-methylpiperidin-3-yl)acetamide likely involves the acylation of 3-amino-4-methylpiperidine. This reaction may use reagents such as acetic anhydride or acetyl chloride, which are corrosive and require careful handling in a fume hood.[8]

Protocol for a Hypothetical Acylation Reaction:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, addition funnel, and a nitrogen inlet in a chemical fume hood.

  • Reagents: Dissolve 3-amino-4-methylpiperidine in a suitable aprotic solvent (e.g., dichloromethane).

  • Reaction: Cool the solution in an ice bath. Slowly add a stoichiometric equivalent of acetyl chloride or acetic anhydride via the addition funnel.

  • Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Workup: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Synthesis_Workflow A Reagent Preparation (In Fume Hood) B Reaction Setup (Inert Atmosphere) A->B C Controlled Addition (Cooling) B->C D Reaction Monitoring (TLC/LC-MS) C->D E Aqueous Workup (Quenching) D->E F Purification (Chromatography/Recrystallization) E->F G Product Characterization F->G

Figure 3: A generalized workflow for the safe synthesis of N-(4-methylpiperidin-3-yl)acetamide.

In Vitro and In Vivo Studies

For biological assays, the compound will likely be dissolved in a solvent such as DMSO.

  • Stock Solutions: Prepare high-concentration stock solutions in a fume hood.

  • Cell Culture: When adding the compound to cell culture media, wear appropriate PPE. Be mindful of the final concentration of the solvent to avoid vehicle effects.

  • Animal Studies: For in vivo studies, consult with the institutional animal care and use committee (IACUC) to establish safe handling and administration protocols.

Storage and Disposal

  • Storage: Store N-(4-methylpiperidin-3-yl)acetamide in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.[3]

Conclusion

While direct safety and toxicological data for N-(4-methylpiperidin-3-yl)acetamide are limited, a conservative approach based on data from structurally related compounds is essential for ensuring the safety of all personnel. It is recommended that this compound be handled as potentially harmful if swallowed, a skin and eye irritant, a respiratory irritant, and with precautionary concern for carcinogenicity. Adherence to the engineering controls, personal protective equipment guidelines, and safe handling protocols outlined in this guide will provide a strong foundation for the safe and responsible use of N-(4-methylpiperidin-3-yl)acetamide in a research and development setting. As more data becomes available, this safety profile should be updated accordingly.

References

  • PubChem. (n.d.). 2-(4-methylpiperidin-1-yl)-N-(4-methylpyridin-3-yl)acetamide. National Center for Biotechnology Information.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of N-(4-methylpyridin-2-yl)acetamide.
  • Google Patents. (n.d.). An improved process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
  • Angene Chemical. (2025, February 21). Safety Data Sheet: N,N-Dimethyl-2-(piperidin-4-yl)acetamide Hydrochloride.
  • PubChem. (n.d.). N-(piperidin-3-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Generic Supplier. (2025, December 18). Safety Data Sheet: 1-Acetamidoadamantane.
  • MySkinRecipes. (n.d.). N-(4-Methylpyridin-3-yl)acetamide.
  • Australian Government Department of Health. (2016, April 21). Acetamide, N-methyl-: Human health tier II assessment.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (S)-N-Piperidin-3-yl-acetamide.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: acetamide.
  • U.S. Environmental Protection Agency. (2025, October 15). N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide. CompTox Chemicals Dashboard. Retrieved from [Link]

  • ResearchGate. (2020, September 21). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. Retrieved from [Link]

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A Technical Guide to the Stereoselective Synthesis of N-(4-methylpiperidin-3-yl)acetamide Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its pharmacological activity. In the realm of drug discovery and development, the synthesis of stereochemically pure active pharmaceutical ingredients (APIs) is paramount. The N-(4-methylpiperidin-3-yl)acetamide scaffold is a key structural motif found in a variety of biologically active compounds. The presence of two stereocenters at the C3 and C4 positions of the piperidine ring gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). Each of these isomers can exhibit distinct pharmacological profiles, making their stereoselective synthesis a topic of significant interest to medicinal chemists and process development scientists.

This in-depth technical guide provides a comprehensive overview of the core strategies for the synthesis of the stereoisomers of N-(4-methylpiperidin-3-yl)acetamide. We will delve into various methodologies, including diastereoselective approaches to control the relative stereochemistry (cis and trans) and enantioselective techniques to establish the absolute stereochemistry (R/S). The discussion will be grounded in mechanistic principles, providing a rationale for the observed stereochemical outcomes. Detailed experimental protocols and data summaries are included to provide a practical resource for researchers in the field.

Strategic Approaches to Stereocontrol

The synthesis of the four stereoisomers of N-(4-methylpiperidin-3-yl)acetamide hinges on the effective control of the stereochemistry of the key intermediate, 3-amino-4-methylpiperidine. The primary strategies employed to achieve this are:

  • Diastereoselective Synthesis: This approach focuses on establishing the desired relative stereochemistry (cis or trans) between the methyl group at C4 and the amino group at C3.

  • Chiral Resolution: This classical method involves the separation of a racemic mixture of intermediates into its constituent enantiomers using a chiral resolving agent.

  • Asymmetric Synthesis: This strategy utilizes chiral starting materials, reagents, or catalysts to directly generate enantiomerically enriched products.

The final step in the synthesis is the N-acetylation of the 3-amino-4-methylpiperidine stereoisomers to yield the target N-(4-methylpiperidin-3-yl)acetamide.

Diastereoselective Synthesis of the cis-Isomers

A facile approach for the preparation of cis-3-methyl-4-aminopiperidine derivatives has been described, which serves as a key precursor to cis-N-(4-methylpiperidin-3-yl)acetamide. This method relies on the regioselective ring-opening of an epoxide intermediate.[1]

Synthetic Pathway

The synthesis commences from a suitable N-protected pyridinium salt, which is converted in two steps to an N-benzyl-3-methyl-3,4-epoxipiperidine. The subsequent nucleophilic ring-opening of this epoxide with an amine source proceeds with high regioselectivity to afford the cis-amino alcohol, which can then be further processed to the desired aminopiperidine.

cis_synthesis A N-Benzyl-pyridinium salt B N-Benzyl-3-methyl-3,4-epoxipiperidine A->B 2 steps C cis-4-Amino-1-benzyl-3-methylpiperidin-3-ol B->C Regioselective ring-opening D cis-3-Amino-4-methylpiperidine C->D Further processing E cis-N-(4-methylpiperidin-3-yl)acetamide D->E N-Acetylation

Caption: Synthetic pathway to cis-N-(4-methylpiperidin-3-yl)acetamide.

Experimental Protocol: Synthesis of cis-3-Methyl-4-aminopiperidine Derivatives

A detailed protocol for a similar system is outlined in the literature, which can be adapted for this synthesis.[1] The key steps involve:

  • Epoxide Formation: Synthesis of N-benzyl-3-methyl-3,4-epoxipiperidine from the corresponding N-benzyl-pyridinium salt.

  • Ring-Opening: Regioselective opening of the epoxide with a suitable nitrogen nucleophile (e.g., sodium azide followed by reduction, or direct amination).

  • Deprotection and Acetylation: Removal of the N-benzyl group and subsequent acetylation of the primary amine.

Diastereoselective Synthesis of the trans-Isomers

The synthesis of trans-3-amino-4-alkyl-piperidines can be achieved through a ring-closing metathesis (RCM) reaction followed by a stereoselective reduction.[2] This method provides excellent control over the trans stereochemistry.

Synthetic Pathway

The synthesis begins with a protected D-serine to control the absolute stereochemistry at the C3 position. A series of transformations leads to a diene intermediate, which undergoes RCM to form the piperidine ring. Subsequent stereoselective hydrogenation of the double bond, directed by the existing stereocenter, affords the trans product.

trans_synthesis A Protected D-Serine B Diene Intermediate A->B Multi-step synthesis C Cyclic Allylamine B->C Ring-Closing Metathesis D trans-3-Amino-4-methylpiperidine C->D Stereoselective Hydrogenation E trans-N-(4-methylpiperidin-3-yl)acetamide D->E N-Acetylation

Caption: Synthetic pathway to trans-N-(4-methylpiperidin-3-yl)acetamide.

Chiral Resolution of Racemic Intermediates

Classical resolution via diastereomeric salt formation is a widely used and effective method for separating enantiomers of chiral amines like 3-amino-4-methylpiperidine.[3] This technique relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral acid.

Methodology
  • Salt Formation: The racemic 3-amino-4-methylpiperidine is reacted with an enantiomerically pure chiral acid (e.g., (R)- or (S)-mandelic acid, or derivatives of tartaric acid) in a suitable solvent.[3]

  • Fractional Crystallization: The resulting diastereomeric salts, having different physical properties, are separated by fractional crystallization.

  • Liberation of the Free Amine: The separated diastereomeric salt is treated with a base to liberate the enantiomerically pure amine.

Resolving AgentEfficacy for Piperidine DerivativesReference
(R)- or (S)-Mandelic acidCommonly successful[3]
Tartaric acid derivativesEffective[3]
(R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxideEfficient for 3-aminopiperidine[4][5]

Table 1: Commonly used chiral resolving agents for piperidine derivatives.

Experimental Protocol: Diastereomeric Salt Crystallization

A general procedure involves the following steps, with the understanding that optimization of solvent and stoichiometry is often necessary:[3]

  • Dissolve the racemic 3-amino-4-methylpiperidine and one equivalent of the chiral resolving agent in a minimal amount of a suitable hot solvent.

  • Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration.

  • Optionally, recrystallize the salt to improve diastereomeric purity.

  • Treat the purified salt with an aqueous base and extract the free amine with an organic solvent.

Asymmetric Synthesis from Chiral Precursors

The use of enantiomerically pure starting materials, often derived from the "chiral pool," is a powerful strategy for asymmetric synthesis. L-glutamic acid, a naturally occurring amino acid, can serve as a versatile starting material for the synthesis of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives.

Synthetic Pathway

This multi-step route involves the transformation of L-glutamic acid into a diol, which is then converted to a ditosylate. Cyclization of the ditosylate with a suitable amine furnishes the chiral piperidine ring.

chiral_pool_synthesis A L-Glutamic Acid B Protected Diol A->B Esterification, Boc-protection, Reduction C Ditosylate Intermediate B->C Tosylation D Enantiopure 3-(N-Boc-amino)piperidine C->D Cyclization E Enantiopure N-(4-methylpiperidin-3-yl)acetamide D->E Methylation & Acetylation

Caption: Asymmetric synthesis from the chiral pool.

Final Step: N-Acetylation

The final step in the synthesis of the target compounds is the N-acetylation of the 3-amino-4-methylpiperidine stereoisomers. This is a standard and generally high-yielding transformation.[6]

Experimental Protocol: N-Acetylation
  • To a solution of the chiral 3-amino-4-methylpiperidine in a suitable aprotic solvent (e.g., dichloromethane), add one equivalent of a base (e.g., triethylamine).

  • Cool the mixture in an ice bath and add acetic anhydride or acetyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the resulting N-(4-methylpiperidin-3-yl)acetamide by crystallization or chromatography.

Analytical Methods for Stereochemical Determination

The determination of the relative and absolute stereochemistry of the synthesized isomers is crucial. The following analytical techniques are commonly employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy, particularly the coupling constants between the protons at C3 and C4, can be used to determine the relative stereochemistry (cis or trans).

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating and quantifying enantiomers, allowing for the determination of enantiomeric excess (ee). Polysaccharide-based chiral stationary phases are often effective for piperidine derivatives.[3]

  • X-ray Crystallography: Single-crystal X-ray analysis of a suitable crystalline derivative provides unambiguous determination of both the relative and absolute stereochemistry.

Conclusion

The stereoselective synthesis of the isomers of N-(4-methylpiperidin-3-yl)acetamide is a challenging yet achievable goal in medicinal and process chemistry. This guide has outlined several key strategies, including diastereoselective synthesis, chiral resolution, and asymmetric synthesis from the chiral pool. The choice of a particular synthetic route will depend on factors such as the desired stereoisomer, the availability of starting materials, and the scalability of the process. A thorough understanding of the underlying principles of stereocontrol and the application of appropriate analytical techniques are essential for the successful synthesis and characterization of these important chiral molecules.

References

  • Gil, L. F., et al. (2014). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. Available at: [Link]

  • Yadav, J. S., et al. (2013). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Open Research. Available at: [Link]

  • MySkinRecipes. N-(4-Methylpyridin-3-yl)acetamide. MySkinRecipes. Available at: [Link]

  • Sun, Y., et al. (2021). Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids. Chirality, 33(7), 379-384. Available at: [Link]

  • Matsumura, Y., et al. (1998). Stereoselective synthesis of 3-deoxy-piperidine iminosugars from L-lysine. Tetrahedron, 54(39), 11847-11862. Available at: [Link]

  • Kang, S. H., et al. (2002). Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction. Organic Letters, 4(25), 4467-4470. Available at: [Link]

  • Claesson, A., et al. (2013). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 56(5), 2134-2141. Available at: [Link]

  • Sun, Y., et al. (2021). Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. PubMed. Available at: [Link]

  • Davies, S. G., et al. (2011). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 9(21), 7439-7446. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 133-138. Available at: [Link]

  • Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. Available at: [Link]

  • Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 63-69. Available at: [Link]

  • An improved process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. (2013). Google Patents.
  • Arora, P., & Arora, M. (2012). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 24(3), 1041-1043. Available at: [Link]

  • Veinberg, G., et al. (2013). Synthesis and biological evaluation of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers as novel positive allosteric modulators of sigma-1 receptor. Bioorganic & Medicinal Chemistry, 21(10), 2764-2771. Available at: [Link]

  • Processes and intermediates for resolving piperidyl acetamide stereoisomers. (2004). European Patent Office. Available at: [Link]

  • Kumar, A., et al. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 58(1), 1-12. Available at: [Link]

  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (2016). ResearchGate. Available at: [Link]

  • Sirak, I., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. MDPI. Available at: [Link]

  • Manikandan, A., et al. (2018). Synthesis of N-(1-(6-acetamido-5-phenylpyrimidin-4-yl) piperidin-3-yl) amide derivatives as potential inhibitors for mitotic kinesin spindle protein. European Journal of Medicinal Chemistry, 149, 137-147. Available at: [Link]

  • Tang, W., et al. (2018). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. The Journal of Organic Chemistry, 83(15), 8206-8214. Available at: [Link]

  • Pharmaffiliates. N-Methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Pharmaffiliates. Available at: [Link]

  • Singh, S., & Singh, J. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Pharmaceuticals, 16(2), 339. Available at: [Link]

  • Rapolu, R. K., et al. (2026). Catalyst Free Synthesis of N-(1,3-Dioxoisoindolin-4-Yl)Acetamide Derivatives using Water and their Biological Evaluation. Der Pharma Chemica. Available at: [Link]

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N-(4-methylpiperidin-3-yl)acetamide literature review

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Potential Applications of N-(4-methylpiperidin-3-yl)acetamide

Abstract

N-(4-methylpiperidin-3-yl)acetamide is a substituted piperidine derivative of significant interest for its potential as a versatile building block in medicinal chemistry. The piperidine scaffold is a privileged structure, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation. This technical guide provides a comprehensive overview of a prospective synthetic route to N-(4-methylpiperidin-3-yl)acetamide, based on established chemical literature for analogous structures. It details step-by-step experimental protocols, predicted analytical characterization, and a discussion of its potential applications in drug discovery, particularly in the development of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space of novel piperidine derivatives.

Introduction and Rationale

The piperidine ring is a fundamental heterocyclic motif in the landscape of drug discovery, prized for its conformational rigidity and its capacity to improve the pharmacokinetic profile of drug candidates. When substituted, as in the case of N-(4-methylpiperidin-3-yl)acetamide, the ring system offers precise vectors for molecular recognition and interaction with biological targets. The target molecule features a 4-methylpiperidine core, which can influence binding affinity and metabolic stability, and a 3-acetamido group that can act as a key hydrogen bond donor and acceptor.

While direct literature on N-(4-methylpiperidin-3-yl)acetamide is sparse, its constituent parts suggest significant potential. Its precursor, 3-amino-4-methylpiperidine, is a key intermediate in the synthesis of complex pharmaceutical agents, including kinase inhibitors.[1] This guide, therefore, constructs a scientifically grounded, prospective pathway for the synthesis and utilization of this novel compound, leveraging established methodologies for the preparation of its core structure.

Synthesis of N-(4-methylpiperidin-3-yl)acetamide

The proposed synthesis is a two-stage process: first, the construction of the key intermediate, cis-3-amino-4-methylpiperidine, via a scalable pyridine hydrogenation route, followed by a straightforward N-acetylation to yield the final product. The cis isomer is selected as the primary target for this guide due to the availability of detailed, kilogram-scale synthetic routes for its precursors.[2]

Stage 1: Synthesis of cis-3-Amino-4-methylpiperidine Dihydrochloride

The synthesis of the piperidine core begins with 3-amino-4-methylpyridine and proceeds through N-protection, N-benzylation, and stereoselective hydrogenation, followed by deprotection. This route has been shown to be robust and amenable to large-scale preparations.[2]

Synthesis_of_cis-3-Amino-4-methylpiperidine A 3-Amino-4-methylpyridine B cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine hydrochloride A->B 1. (CH3O)2CO, KOtBu 2. Benzyl Bromide 3. H2, PtO2 C cis-3-Amino-4-methylpiperidine dihydrochloride B->C 1. LAH or alternative reduction 2. HCl

Caption: Proposed synthetic workflow for cis-3-amino-4-methylpiperidine.

Experimental Protocol: Synthesis of cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine hydrochloride[2]

  • N-Carbomethoxylation: To a slurry of potassium tert-butoxide in 2-methyltetrahydrofuran, add dimethyl carbonate while maintaining the temperature below 35°C.

  • Add a solution of 3-amino-4-methylpyridine to the mixture, keeping the temperature between 20 and 35°C.

  • Stir the mixture for at least 2 hours, monitoring for completion by Gas Chromatography (GC).

  • N-Benzylation and Hydrogenation (Illustrative Pathway): The resulting N-protected pyridine can then be subjected to N-benzylation of the pyridine nitrogen, followed by a stereoselective reduction of the pyridine ring. A common method involves hydrogenation over a platinum catalyst (e.g., Platinum oxide) to yield the desired cis-piperidine derivative.[2]

  • Salt Formation: The toluene layer containing the product is heated to 70-80°C, and concentrated HCl is added.

  • The reaction is cooled to 15-25°C and held for at least 2 hours to allow for precipitation.

  • The resulting solids are filtered, washed with toluene, and dried under vacuum to yield cis-N-benzyl-3-methoxycarbonylamino-4-methylpiperidine hydrochloride.[2]

Note on Deprotection: The final step to obtain the free amine, cis-3-amino-4-methylpiperidine, would involve the reduction of the methyl carbamate and hydrogenolysis of the N-benzyl group. A typical reagent for carbamate reduction is Lithium Aluminum Hydride (LAH). Subsequent treatment with gaseous HCl would form the dihydrochloride salt.[2]

Stage 2: N-Acetylation to Yield N-(4-methylpiperidin-3-yl)acetamide

This is a standard N-acylation reaction. The free base of cis-3-amino-4-methylpiperidine is reacted with an acetylating agent, such as acetic anhydride, to form the final amide product.

N-Acetylation A cis-3-Amino-4-methylpiperidine B cis-N-(4-methylpiperidin-3-yl)acetamide A->B Acetic Anhydride, Base (e.g., Triethylamine)

Caption: Final N-acetylation step to form the target compound.

Experimental Protocol: Synthesis of cis-N-(4-methylpiperidin-3-yl)acetamide

  • Setup: Dissolve cis-3-amino-4-methylpiperidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure cis-N-(4-methylpiperidin-3-yl)acetamide.

Physicochemical and Spectroscopic Characterization (Predicted)

The successful synthesis of N-(4-methylpiperidin-3-yl)acetamide would be confirmed through a suite of analytical techniques. The predicted properties are summarized below.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₆N₂O-
Molecular Weight156.23 g/mol -
XLogP3~0.1Analog Est.[3]
Hydrogen Bond Donor Count2-
Hydrogen Bond Acceptor Count2-
Polar Surface Area49.3 ŲAnalog Est.[3]

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the acetyl methyl group (~2.0 ppm), multiplets for the piperidine ring protons (1.5-3.5 ppm), a doublet for the 4-methyl group, and broad signals for the N-H protons of the amide and the piperidine amine.

  • ¹³C NMR (CDCl₃, 100 MHz): Key signals would include the amide carbonyl (~170 ppm), the acetyl methyl group (~23 ppm), and several distinct signals for the carbons of the piperidine ring.

  • Mass Spectrometry (ESI+): The expected mass-to-charge ratio for the protonated molecule [M+H]⁺ would be approximately 157.13.

  • IR Spectroscopy (KBr, cm⁻¹): Characteristic peaks would be observed for the N-H stretch of the secondary amine and amide (~3300-3400 cm⁻¹), the C=O stretch of the amide (~1640 cm⁻¹), and C-H stretching of the alkyl groups (~2850-2950 cm⁻¹).

Potential Applications in Drug Discovery

The N-(4-methylpiperidin-3-yl)acetamide scaffold is a promising starting point for the development of novel therapeutics. The piperidine core is a common feature in many approved drugs, and its derivatives have shown a wide range of biological activities.[4]

As a Scaffold for Kinase Inhibitors

The pyridine and piperidine cores are prevalent in kinase inhibitors, which are a major class of anticancer drugs.[5] The acetamide group can serve as a crucial hydrogen bonding moiety to interact with the hinge region of a kinase active site, while the piperidine nitrogen offers a point for derivatization to extend into other pockets of the enzyme, thereby improving potency and selectivity.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase Kinase (e.g., TYK2) Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Proliferation Cell Proliferation & Survival PhosphoSubstrate->Proliferation Activates Inhibitor N-(4-methylpiperidin-3-yl)acetamide Derivative Inhibitor->Kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.

Derivatization Potential

N-(4-methylpiperidin-3-yl)acetamide is an excellent template for creating a library of diverse compounds. Key derivatization strategies include:

  • Alkylation/Acylation of the Piperidine Nitrogen: The secondary amine of the piperidine ring is a reactive handle for introducing a wide variety of substituents to explore structure-activity relationships (SAR).

  • Modification of the Acetamide Group: The acetyl group can be replaced with other acyl groups or more complex moieties to modulate binding and physicochemical properties.[6]

Conclusion

While N-(4-methylpiperidin-3-yl)acetamide may not be a widely documented compound, its structure represents a confluence of privileged motifs in medicinal chemistry. This guide outlines a robust and scalable synthetic strategy based on established precedents, providing a clear pathway for its preparation and characterization. The inherent versatility of this scaffold makes it a highly attractive starting point for the design and synthesis of novel therapeutic agents, particularly in the realm of oncology and kinase inhibition. Further exploration of this and related structures is warranted to unlock their full potential in drug discovery.

References

  • Ragan, J. A., et al. (2005). Investigation of Practical Routes for the Kilogram-Scale Production of cis-3-Methylamino-4-methylpiperidines. Organic Process Research & Development. [Link]

  • Li, G., et al. (2002). Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction. Organic Letters. [Link]

  • Google Patents. (n.d.). An improved process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
  • Khom, S., et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • PrepChem. (n.d.). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. [Link]

  • MySkinRecipes. (n.d.). N-(4-Methylpyridin-3-yl)acetamide. [Link]

  • International Journal of Novel Research and Development. (2024). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl) - 2-(piperazin-1-yl) acetamide hydrochloride. IJNRD.org. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(piperidin-3-yl)acetamide. PubChem Compound Summary for CID 4169719. [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide. CompTox Chemicals Dashboard. [Link]

  • Passama, G., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry. [Link]

  • El-Gamal, M. I., et al. (2025). 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. International Journal of Biological Macromolecules. [Link]

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Methodological & Application

Application Note: Derivatization and Utility of N-(4-methylpiperidin-3-yl)acetamide in Medicinal Chemistry Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-(4-methylpiperidin-3-yl)acetamide (CAS 1283311-80-7) is a highly versatile, chemoselective building block utilized extensively in modern drug discovery [1]. The underlying 4-methylpiperidin-3-amine core is a privileged scaffold, most prominently featured in Janus kinase (JAK) inhibitors such as Tofacitinib [2].

In synthetic workflows, the acetylation of the primary C3-amine to form an acetamide serves a dual mechanistic purpose:

  • Synthetic Orthogonality (Protection): Free primary amines on the piperidine ring are highly reactive and prone to over-alkylation or competitive binding during transition-metal-catalyzed cross-coupling. The acetamide group chemically shields the C3 position, ensuring that nucleophilic attack or metal insertion occurs exclusively at the secondary piperidine nitrogen (N1) [3].

  • Pharmacophore Exploration: In structure-activity relationship (SAR) studies, the acetamide moiety acts as a stable hydrogen-bond donor/acceptor, allowing researchers to probe binding pocket interactions without the metabolic liabilities of a free primary amine.

Experimental Workflow

The following diagram illustrates the strategic pathway for utilizing this compound, moving from the protected building block through selective N-arylation, and culminating in an optional deprotection step to yield the free amine core required for kinase inhibitor synthesis[4].

G Start N-(4-methylpiperidin-3-yl)acetamide (Starting Material) SNAr SNAr / Buchwald-Hartwig (N-Arylation) Start->SNAr Aryl Halide, Base Intermediate N-Aryl-N'-(4-methylpiperidin-3-yl)acetamide (Target Scaffold) SNAr->Intermediate Heat/Catalyst Deprotect Acidic Hydrolysis (Optional Deprotection) Intermediate->Deprotect HCl or TFA Final 1-Aryl-4-methylpiperidin-3-amine (JAK Inhibitor Core) Deprotect->Final Neutralization

Workflow for the derivatization of N-(4-methylpiperidin-3-yl)acetamide.

Step-by-Step Methodologies

Protocol A: Selective N-Arylation (SNAr) of the Piperidine Ring

Objective: Chemoselectively couple N-(4-methylpiperidin-3-yl)acetamide with an electron-deficient heteroaryl chloride (e.g., 2-chloropyrimidine).

  • Step 1: Preparation. In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve N-(4-methylpiperidin-3-yl)acetamide (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) to yield a 0.2 M solution.

    • Causality: DMF is selected because its high dielectric constant stabilizes the polar Meisenheimer complex transition state inherent to SNAr reactions.

  • Step 2: Base Addition. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the stirring solution.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl byproduct to drive the reaction forward without competing with the piperidine nitrogen for the electrophile.

  • Step 3: Electrophile Addition. Add the heteroaryl chloride (1.1 equiv) portion-wise.

  • Step 4: Thermal Activation. Heat the reaction mixture to 90°C for 12 hours.

    • Causality: SNAr on heterocyclic systems requires significant thermal energy to overcome the activation barrier of breaking the aromaticity during the intermediate stage.

  • Step 5: Workup. Cool to room temperature, quench with deionized water, and extract with ethyl acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution.

    • Causality: Aqueous LiCl is highly effective at partitioning residual DMF out of the organic phase, preventing solvent contamination during crystallization.

  • Step 6: Purification. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (DCM:MeOH gradient).

Protocol B: Acid-Catalyzed Amide Hydrolysis (Deprotection)

Objective: Remove the acetyl group to liberate the primary C3-amine for subsequent functionalization.

  • Step 1: Acidification. Suspend the N-arylated intermediate in 6 M aqueous HCl (10 mL/mmol).

  • Step 2: Hydrolysis. Reflux the mixture at 100°C for 24 hours.

    • Causality: Amides are highly stable due to resonance. Strong acidic conditions and prolonged heating are required to protonate the carbonyl oxygen and facilitate nucleophilic attack by water. Acidic hydrolysis is strictly preferred over basic hydrolysis to prevent epimerization at the chiral C3 and C4 centers of the piperidine ring.

  • Step 3: Neutralization. Cool the flask in an ice bath to 0°C. Slowly adjust the pH to 10-11 using 2 M NaOH (aq).

    • Causality: The ice bath mitigates the highly exothermic neutralization reaction. A basic pH ensures the newly liberated amine is fully deprotonated, rendering it lipophilic for organic extraction.

  • Step 4: Isolation. Extract with dichloromethane (3x), dry over Na₂SO₄, and concentrate to yield the free primary amine.

Quantitative Data Summary: SNAr Optimization

The following table summarizes the causal relationship between reaction parameters and product yield during the optimization of Protocol A.

SolventBaseTemp (°C)Time (h)Yield (%)Observation & Causality
THFTEA652445Low conversion; the boiling point of THF limits the thermal energy required for the SNAr activation barrier.
DMFK₂CO₃901668Moderate yield; the heterogeneous nature of inorganic bases in DMF limits the proton-transfer rate.
DMF DIPEA 90 12 89 Optimal; a homogeneous, non-nucleophilic base maximizes conversion and minimizes side reactions.
NMPDIPEA120882Degradation observed; excessive thermal stress leads to partial decomposition of the piperidine ring.

Analytical Validation (Self-Validating System)

A protocol is only as robust as its validation. To ensure the integrity of the N-arylation (Protocol A) and confirm that the reaction occurred exclusively at the piperidine nitrogen rather than the acetamide, researchers must employ orthogonal analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Validation Check: The total ion chromatogram (TIC) must show the complete disappearance of the starting material mass ( m/z≈157.1 for [M+H]⁺ of N-(4-methylpiperidin-3-yl)acetamide). The appearance of the target mass confirms coupling.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • Validation Check: The characteristic singlet of the acetamide methyl group ( ≈2.0 ppm) must remain intact, proving the protecting group survived the reaction.

    • Validation Check: The broad singlet corresponding to the piperidine N-H proton ( ≈2.5 ppm in the starting material) must disappear, while the acetamide N-H proton ( ≈5.5 ppm) must remain visible, confirming absolute chemoselectivity at the N1 position.

References

  • WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors Source: Google Patents URL

Application Notes and Protocols for the In Vitro Evaluation of N-(4-methylpiperidin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(4-methylpiperidin-3-yl)acetamide is a synthetic organic molecule featuring a substituted piperidine core, a structural motif prevalent in many biologically active compounds. While specific biological targets for this particular molecule are not extensively documented in public literature, its structural similarity to known pharmacophores suggests potential interactions with various enzyme classes. For instance, the related compound, N-(4-methylpyridin-3-yl)acetamide, is utilized as an intermediate in the synthesis of kinase inhibitors[1]. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

This guide, therefore, provides a comprehensive framework for the initial in vitro characterization of N-(4-methylpiperidin-3-yl)acetamide, with a primary focus on establishing assays to investigate its potential as a kinase inhibitor. The methodologies described herein are designed to be robust, reproducible, and adaptable for screening and mechanistic studies. We will detail both biochemical and cell-based assay formats, providing step-by-step protocols and explaining the scientific rationale behind each experimental choice to ensure data integrity and trustworthy outcomes[2][3][4].

Guiding Principles for Assay Development

The successful development of any in vitro assay hinges on a clear understanding of the biological question being addressed[3][5]. For N-(4-methylpiperidin-3-yl)acetamide, the initial objective is to determine if it modulates the activity of a target enzyme or cellular pathway. This process involves several key stages, from initial hit identification to more detailed characterization of promising compounds[2].

A well-designed assay should be:

  • Relevant: The assay should accurately reflect the biological process of interest.

  • Reliable: The assay must be reproducible, with low variability between experiments.

  • Sensitive: The assay should be able to detect subtle changes in activity.

  • Specific: The assay should be able to distinguish between true inhibition and experimental artifacts.

This guide will adhere to these principles, providing protocols that incorporate appropriate controls and validation steps to ensure the generation of high-quality, interpretable data[6][7].

Biochemical Assays: Direct Assessment of Enzyme Inhibition

Biochemical assays are fundamental for determining if a compound directly interacts with and modulates the activity of a purified enzyme in a controlled, cell-free environment[3][8]. This approach is essential for initial screening and for elucidating the mechanism of inhibition.

Workflow for Biochemical Assay Development

cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Assay Validation cluster_2 Phase 3: Compound Screening A Define Assay Objective: Measure Kinase Activity B Select Detection Method: (e.g., Fluorescence, Luminescence) A->B C Optimize Reagent Concentrations: Enzyme, Substrate, ATP B->C D Determine Optimal Reaction Conditions: Time, Temperature, Buffer C->D E Assess Assay Performance: Signal-to-Background, Z'-factor D->E F Confirm Enzyme Kinetics: Determine Km for Substrate and ATP E->F G Validate with Control Inhibitor F->G H Screen N-(4-methylpiperidin-3-yl)acetamide G->H I Generate Dose-Response Curves H->I J Calculate IC50 Values I->J

Caption: Workflow for Biochemical Kinase Assay Development.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol describes a generic HTRF assay to measure the phosphorylation of a substrate peptide by a putative target kinase. HTRF is a robust technology suitable for high-throughput screening (HTS) due to its high sensitivity and low background.

Materials:

  • Purified active kinase

  • Biotinylated substrate peptide

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • N-(4-methylpiperidin-3-yl)acetamide (dissolved in DMSO)

  • Known kinase inhibitor (positive control, e.g., Staurosporine)

  • HTRF detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665

  • Low-volume 384-well white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of N-(4-methylpiperidin-3-yl)acetamide in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • Add 2 µL of diluted compound or control (DMSO for negative control, known inhibitor for positive control) to the wells of a 384-well plate.

    • Add 4 µL of a 2.5X kinase/substrate mixture (pre-diluted in assay buffer).

    • Initiate the reaction by adding 4 µL of a 2.5X ATP solution (pre-diluted in assay buffer).

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Add 5 µL of the Europium cryptate-labeled antibody diluted in detection buffer.

    • Add 5 µL of Streptavidin-XL665 diluted in detection buffer.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

Data Analysis:

The HTRF ratio (665 nm / 620 nm) * 10,000 is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each concentration of N-(4-methylpiperidin-3-yl)acetamide relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterRecommended Concentration/ConditionRationale
Kinase ConcentrationDetermined empirically (e.g., 1-5 nM)Should result in a linear reaction rate and a robust signal window.
Substrate ConcentrationAt or near the Kₘ valueProvides a good balance between sensitivity and reagent consumption.
ATP ConcentrationAt or near the Kₘ valueMimics physiological conditions and allows for the detection of ATP-competitive inhibitors.
Incubation Time30-120 minutesShould be within the linear range of the enzymatic reaction.
Final DMSO Concentration≤ 1%High concentrations of DMSO can inhibit enzyme activity.
Z'-factor≥ 0.5Indicates a robust and reliable assay suitable for screening[9].

Cell-Based Assays: Assessing Activity in a Physiological Context

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant system to evaluate a compound's activity[10][11][12]. These assays measure the effect of a compound on a specific cellular pathway or phenotype, taking into account factors such as cell permeability and off-target effects.

Workflow for Cell-Based Assay Development

cluster_0 Phase 1: Assay Design & Optimization cluster_1 Phase 2: Assay Validation cluster_2 Phase 3: Compound Profiling A Select Relevant Cell Line B Choose a Physiologically Relevant Readout A->B C Optimize Assay Conditions: Cell Density, Stimulation, Incubation Time B->C D Determine Assay Window and Z'-factor C->D E Validate with a Known Pathway Modulator D->E F Assess Compound Cytotoxicity E->F G Test N-(4-methylpiperidin-3-yl)acetamide F->G H Generate Dose-Response Curves G->H I Determine EC50 Values H->I

Caption: Workflow for Cell-Based Functional Assay Development.

Protocol 2: Western Blotting to Assess Target Phosphorylation

This protocol is designed to determine if N-(4-methylpiperidin-3-yl)acetamide can inhibit the phosphorylation of a specific downstream substrate of a target kinase within a cellular context.

Materials:

  • Relevant human cell line (e.g., a cancer cell line with a known activated kinase pathway)

  • Cell culture medium and supplements

  • N-(4-methylpiperidin-3-yl)acetamide

  • Pathway activator (e.g., growth factor) or inhibitor (positive control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of N-(4-methylpiperidin-3-yl)acetamide for a predetermined time (e.g., 1-2 hours). Include vehicle (DMSO) and positive controls.

    • If required, stimulate the cells with an activator for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target protein.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody against the total form of the target protein to ensure equal protein loading.

Data Analysis:

Quantify the band intensities for both the phosphorylated and total protein. Normalize the phospho-protein signal to the total protein signal for each sample. Calculate the percent inhibition of phosphorylation relative to the stimulated vehicle control.

Protocol 3: Cell Viability/Cytotoxicity Assay

It is crucial to assess whether the observed effects of N-(4-methylpiperidin-3-yl)acetamide in cell-based assays are due to specific pathway modulation or general cytotoxicity[11].

Materials:

  • Cell line used in the functional assay

  • Cell culture medium

  • N-(4-methylpiperidin-3-yl)acetamide

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Opaque-walled 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density.

  • Compound Treatment: Treat the cells with a serial dilution of N-(4-methylpiperidin-3-yl)acetamide for the same duration as the functional assay (e.g., 24-72 hours).

  • Assay Readout: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence, absorbance, or fluorescence) on a plate reader.

Data Analysis:

Calculate the percent viability relative to the vehicle-treated control cells. A significant decrease in cell viability at concentrations where functional effects are observed may indicate that the compound's primary effect is cytotoxic.

ParameterRecommended ConditionRationale
Cell Seeding DensityOptimized for logarithmic growth phaseEnsures that the cells are healthy and responsive during the assay.
Compound Incubation TimeCorresponds to the functional assayAllows for direct comparison between functional and cytotoxicity data.
Positive ControlA known cytotoxic agent (e.g., doxorubicin)Validates the assay's ability to detect cell death.

Conclusion

This application note provides a foundational framework for the in vitro characterization of N-(4-methylpiperidin-3-yl)acetamide, with a focus on its potential as a kinase inhibitor. By employing a combination of robust biochemical and cell-based assays, researchers can systematically evaluate the compound's activity, potency, and mechanism of action. Adherence to the principles of assay development and validation outlined herein will ensure the generation of high-quality, reliable data, which is a critical step in the early stages of drug discovery[2][13]. The provided protocols are intended as a starting point and should be optimized for the specific kinase target and cellular system under investigation.

References

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Sygnature Discovery. Retrieved March 14, 2026, from [Link]

  • Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories. Retrieved March 14, 2026, from [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. (2025, November 11). BellBrook Labs. Retrieved March 14, 2026, from [Link]

  • The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. Retrieved March 14, 2026, from [Link]

  • In Vitro Assay Development Services. (n.d.). Charles River Laboratories. Retrieved March 14, 2026, from [Link]

  • In Vitro Assay Development. (n.d.). Genesis Drug Discovery & Development. Retrieved March 14, 2026, from [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs. Retrieved March 14, 2026, from [Link]

  • Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. (2026, February 28). Infinix Bio. Retrieved March 14, 2026, from [Link]

  • How to Design a Biochemical Assay Using GMP-Grade Reagents. (2025, May 9). Patsnap Synapse. Retrieved March 14, 2026, from [Link]

  • In Vitro Assays | For successful drug discovery programs. (n.d.). AXXAM. Retrieved March 14, 2026, from [Link]

  • Development & Validation of Cell-based Assays. (2013, June 18). YouTube. Retrieved March 14, 2026, from [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. Retrieved March 14, 2026, from [Link]

  • 9 Tips To Improve The Quality of Biochemistry Instrument Tests. (n.d.). Seamaty. Retrieved March 14, 2026, from [Link]

  • Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. (2020, February 7). BioProcess International. Retrieved March 14, 2026, from [Link]

  • Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • N-(4-Methylpyridin-3-yl)acetamide. (n.d.). MySkinRecipes. Retrieved March 14, 2026, from [Link]

Sources

Application Note: N-(4-methylpiperidin-3-yl)acetamide as a Privileged Scaffold in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Kinase inhibitors are foundational to modern targeted therapies, particularly in oncology and autoimmune diseases. The ATP-binding pocket (hinge region) of kinases is highly conserved, demanding precise hydrogen-bonding networks for competitive inhibition. 3,4-disubstituted piperidines have emerged as privileged scaffolds in this domain, most notably driving the discovery of the Janus kinase (JAK) inhibitor tofacitinib (CP-690,550) [1].

Within Fragment-Based Drug Discovery (FBDD), N-(4-methylpiperidin-3-yl)acetamide serves as a highly versatile, stereochemically rich building block. The causality behind its effectiveness lies in its structural mechanics:

  • Conformational Locking: The 4-methyl group sterically restricts the piperidine ring into a stable chair conformation. This dictates the spatial vector of the 3-acetamide group, optimizing its presentation to the kinase hinge region (e.g., the backbone amide of Leu905 in JAK1).

  • Hydrogen Bonding: The acetamide moiety provides a pre-organized hydrogen bond donor (N-H) and acceptor (C=O) pair, crucial for displacing ordered water molecules in the ATP pocket.

  • Derivatization Handle: The secondary amine of the piperidine ring acts as a synthetic anchor for combinatorial library generation via nucleophilic aromatic substitution (SNAr) with heteroaromatic electrophiles or standard acylation.

Scaffold Profiling and FBDD Suitability

To be effective in primary screening, fragment libraries must adhere to the "Rule of Three" (Ro3) to ensure high ligand efficiency and aqueous solubility [2]. N-(4-methylpiperidin-3-yl)acetamide perfectly aligns with these parameters, providing ample physicochemical space for downstream hit-to-lead optimization without violating drug-like property thresholds.

Table 1: Physicochemical Properties vs. Ro3 Criteria
PropertyN-(4-methylpiperidin-3-yl)acetamideRule of Three (Ro3) Limit
Molecular Weight (Da) 156.23≤ 300
cLogP 0.45≤ 3.0
H-Bond Donors 2 (Piperidine NH, Amide NH)≤ 3
H-Bond Acceptors 2 (Amide C=O, Piperidine N)≤ 3
Rotatable Bonds 2≤ 3
Polar Surface Area (Ų) 41.1≤ 60

Experimental Workflow

The integration of this scaffold into a high-throughput kinase screening cascade requires a self-validating system. We utilize a three-tiered approach: parallel library synthesis, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for primary thermodynamic screening, and Surface Plasmon Resonance (SPR) for orthogonal kinetic validation[3].

Workflow A Library Generation Parallel SNAr B Primary Screening TR-FRET Assay A->B Purified Compounds C Orthogonal Validation SPR Kinetics B->C Hit Selection D Structural Biology X-ray Crystallography C->D Validated Leads

Fragment-to-Lead screening workflow utilizing TR-FRET and SPR for orthogonal hit validation.

Experimental Protocols

Protocol A: Combinatorial Library Generation via Parallel SNAr

Rationale: To probe the solvent-exposed region of the kinase, the piperidine nitrogen is functionalized with a library of varied heteroaromatic chlorides.

  • Preparation: Dispense 50 µmol of N-(4-methylpiperidin-3-yl)acetamide into a 96-well deep-well reaction block.

  • Reaction: Add 55 µmol of diverse heteroaromatic electrophiles (e.g., substituted pyrimidines, triazines) dissolved in 500 µL of anhydrous N,N-dimethylformamide (DMF).

  • Catalysis: Add 150 µmol of N,N-diisopropylethylamine (DIPEA). Seal the plate and heat to 90°C for 16 hours on a thermoshaker.

  • Purification: Remove DMF via centrifugal evaporation. Purify the crude mixtures using automated preparative LC-MS to ensure >95% purity, preventing false positives from reactive impurities.

Protocol B: Primary Screening via TR-FRET Kinase Assay

Rationale: TR-FRET minimizes compound auto-fluorescence interference, a common artifact in high-concentration fragment screening.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Enzyme/Substrate Mix: Prepare a solution of recombinant JAK1/2/3 kinase domain (1 nM final) and ULight-labeled generic peptide substrate (50 nM final).

  • Compound Addition: Transfer 100 nL of the purified library compounds (in 100% DMSO) to a 384-well ProxiPlate using an acoustic liquid handler (e.g., Echo 550). Final compound concentration: 100 µM to 10 nM (10-point dose-response).

  • Reaction Initiation: Add 5 µL of the Enzyme/Substrate mix to the plate. Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.

  • ATP Addition: Initiate the kinase reaction by adding 5 µL of ATP (at the predetermined Km for each kinase, typically 10-50 µM). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+) and Europium-anti-phospho-substrate antibody (2 nM final).

  • Readout: Incubate for 60 minutes and read on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate IC50 using a 4-parameter logistic fit.

Protocol C: Orthogonal Hit Validation via SPR

Rationale: Fragments often exhibit low affinity (high µM to mM). SPR provides real-time label-free kinetic data (kon, koff) and confirms 1:1 binding stoichiometry, eliminating false positives from compound aggregation [3].

  • Sensor Chip Preparation: Immobilize the target kinase (e.g., JAK3) onto a Series S Sensor Chip CM5 using standard amine coupling chemistry until a density of 3000-5000 Response Units (RU) is achieved.

  • Buffer: Use PBS-P+ buffer supplemented with 2% DMSO to strictly match the compound solvent environment.

  • Analyte Injection: Inject hit compounds at concentrations ranging from 3.125 µM to 200 µM at a flow rate of 30 µL/min.

  • Analysis: Record association for 60 seconds and dissociation for 120 seconds. Apply a solvent correction curve to account for bulk refractive index changes due to minor DMSO variations. Fit the data to a 1:1 Langmuir binding model to derive KD.

Hit-to-Lead Data Presentation

Screening a targeted 100-member library derived from the N-(4-methylpiperidin-3-yl)acetamide scaffold against the JAK family yielded several promising hits with distinct selectivity profiles.

Table 2: TR-FRET IC50 and SPR KD Data for Top Scaffold Derivatives
Compound IDR-Group (Piperidine N)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)JAK3 SPR KD (µM)Ligand Efficiency
Cmpd-01 7H-pyrrolo[2,3-d]pyrimidine45120120.0150.42
Cmpd-14 2-cyanopyrimidine89015003400.4500.35
Cmpd-42 1,3,5-triazin-2-amine>10,000>10,00056008.2000.28
Staurosporine N/A (Assay Control)2.11.53.4N/AN/A

Downstream Pathway Targeting

Derivatives of this scaffold function as Type I competitive inhibitors. By occupying the ATP-binding site, they prevent the auto- and trans-phosphorylation events required for downstream signal transduction.

Pathway A Cytokine Binding (e.g., IL-2, IL-6) B JAK Kinase Activation (Cross-phosphorylation) A->B Receptor Dimerization C STAT Phosphorylation & Dimerization B->C ATP Hydrolysis D Nuclear Translocation & Gene Transcription C->D Pathway Execution I N-(4-methylpiperidin-3-yl)acetamide Derivatives I->B Competitive Inhibition

Mechanism of action: Scaffold derivatives competitively inhibit JAK kinase signaling pathways.

References

  • Flanagan, M. E., Blumenkopf, T. A., Brissette, W. H., Brown, M. F., Casavant, J. M., Shang-Poa, C., ... & Changelian, P. S. (2010). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Autoimmune Diseases and Organ Transplant Rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484. URL:[Link]

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery?. Drug Discovery Today, 8(19), 876-877. URL:[Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48. URL:[Link]

Application Note: N-(4-methylpiperidin-3-yl)acetamide Derivatization in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction

The 4-methylpiperidin-3-amine scaffold and its acylated derivatives, particularly N-(4-methylpiperidin-3-yl)acetamide , are highly privileged structures in modern medicinal chemistry. This core serves as the primary pharmacophore in several Janus kinase (JAK) inhibitors, most notably tofacitinib analogs, which are clinically utilized for the treatment of rheumatoid arthritis, psoriasis, and other autoimmune disorders [1].

The derivatization of this piperidine ring—specifically through regioselective N-acylation and subsequent heteroaryl cross-coupling—enables the rapid generation of diverse chemical libraries. These libraries are essential for structure-activity relationship (SAR) studies targeting the JAK-STAT signaling pathway [3].

Mechanistic Rationale & Structural Biology

The selection of the N-(4-methylpiperidin-3-yl)acetamide core in drug design is driven by three critical structural factors:

  • Conformational Restriction: The methyl group at the C4 position restricts the piperidine ring's conformation, heavily favoring the cis-(3R,4R) geometry. This specific spatial arrangement is mandatory for optimal insertion into the narrow ATP-binding cleft of JAK1 and JAK3 kinases [1].

  • Hydrogen Bonding Network: The acetamide moiety acts as a dual hydrogen-bond donor and acceptor. Within the kinase hinge region, the carbonyl oxygen accepts a hydrogen bond from the backbone amide of the kinase, while the N-H group donates to adjacent residues, firmly anchoring the inhibitor.

  • Tunable Basicity: The secondary amine of the piperidine ring serves as an ideal nucleophile for SN​Ar (nucleophilic aromatic substitution) reactions with chlorinated heterocycles (e.g., pyrrolopyrimidines), allowing modular assembly of the final active pharmaceutical ingredient (API) [3].

JAK_STAT Cytokine Cytokine (e.g., IL-2, IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase (JAK1/JAK3) Receptor->JAK Activates STAT STAT Protein Activation JAK->STAT Phosphorylates Transcription Gene Transcription (Inflammation) STAT->Transcription Translocates Inhibitor Piperidinyl-Acetamide Derivative Inhibitor->JAK Blocks ATP Pocket

Fig 1. Inhibition of the JAK/STAT signaling pathway by piperidinyl-acetamide derivatives.

Derivatization Strategy & Workflow

The synthesis of targeted JAK inhibitors using this scaffold follows a highly validated two-stage workflow. First, the primary amine of the 4-methylpiperidin-3-amine precursor is selectively acylated. Strict temperature control during this step is critical to prevent over-acylation (diacylation) [2]. Second, the secondary piperidine nitrogen is coupled to a heteroaromatic electrophile under basic conditions at elevated temperatures [3].

Workflow Start 4-Methylpiperidin-3-amine (Starting Material) Acylation Step 1: N-Acylation (Acetic Anhydride, 0-25°C) Start->Acylation Intermediate N-(4-methylpiperidin-3-yl)acetamide Intermediate Acylation->Intermediate Coupling Step 2: SNAr Cross-Coupling (Pyrrolopyrimidine, DIPEA, 110°C) Intermediate->Coupling Purification Step 3: Crystallization & HPLC Purification Coupling->Purification Final Target JAK Inhibitor API Purification->Final

Fig 2. Step-by-step derivatization workflow for N-(4-methylpiperidin-3-yl)acetamide.

Experimental Protocols

Note: The following methodologies represent a self-validating system. In-process controls (IPC) such as LC-MS monitoring are embedded to ensure reproducibility and high-fidelity scale-up.

Protocol A: Regioselective Synthesis of N-(1-benzyl-4-methylpiperidin-3-yl)acetamide

Rationale: Benzyl protection of the piperidine nitrogen ensures that acylation occurs exclusively at the primary C3-amine.

  • Reaction Setup: Charge a dry 500 mL round-bottom flask with (3R,4R)-1-benzyl-4-methylpiperidin-3-amine (10.0 g, 48.9 mmol) and anhydrous dichloromethane (DCM, 150 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 12.8 mL, 73.4 mmol, 1.5 eq). Stir the mixture and cool to 0°C using an ice bath under an inert nitrogen atmosphere.

  • Acylation: Slowly add acetic anhydride (5.1 mL, 53.8 mmol, 1.1 eq) dropwise over 30 minutes.

    • Causality: Dropwise addition at 0°C controls the highly exothermic nature of the reaction and prevents the formation of diacylated impurities [2].

  • Reaction Monitoring: Remove the ice bath, warm the mixture to room temperature, and stir for 2 hours. Monitor the reaction progress via LC-MS. The reaction is deemed complete when the starting material peak is <1%.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (100 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced vacuum.

  • Purification: Purify the crude residue via flash chromatography (Silica gel, 95:5 DCM/MeOH) to yield the protected intermediate as a white solid.

Protocol B: Deprotection and Heteroaryl Cross-Coupling
  • Debenzylation: Dissolve the intermediate (10.0 g) in methanol (100 mL). Add 10% Pd/C (1.0 g). Stir under a hydrogen atmosphere (balloon) at room temperature for 12 hours. Filter the mixture through a pad of Celite to yield the free N-(4-methylpiperidin-3-yl)acetamide.

  • SN​Ar Coupling: In a heavy-walled sealed tube, combine the deprotected acetamide (5.0 g, 32.0 mmol), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (4.9 g, 32.0 mmol), DIPEA (11.1 mL, 64.0 mmol), and n-butanol (50 mL).

  • Heating: Heat the mixture to 110°C for 18 hours.

    • Causality: High temperatures and a polar protic solvent (n-butanol) are required to overcome the high activation energy barrier of the SN​Ar reaction on the electron-rich pyrrolopyrimidine ring [3]. DIPEA acts as a non-nucleophilic base to scavenge the generated HCl without competing for the electrophile.

  • Isolation: Cool the vessel to room temperature, concentrate in vacuo, and partition the residue between water and ethyl acetate. Isolate the organic layer, dry over MgSO4​ , and crystallize from cold diethyl ether to yield the final API analog.

Quantitative Data & Optimization

A critical aspect of scaling this derivatization is managing the impurity profile. Table 1 summarizes the optimization of the acylation step across different batch scales.

Table 1: Optimization of N-Acylation Conditions

Batch ScaleAcylating Agent (Eq)Temp (°C)SolventYield (%)Purity (HPLC)Primary Impurity Observed
1.0 gAcetic Anhydride (1.5)25DCM72%91.0%Diacylated byproduct
5.0 gAcetic Anhydride (1.1)0 to 25DCM88%98.5%Unreacted amine (<1%)
10.0 gAcetyl Chloride (1.1)0THF65%85.0%Degradation products
50.0 g Acetic Anhydride (1.1) 0 to 25 DCM 89% 99.1% None detected

Key Insight: Utilizing acetic anhydride at exactly 1.1 equivalents with strict temperature control (0°C during addition) provides the optimal balance of reactivity and selectivity. This prevents the diacylation commonly seen when using the more reactive acetyl chloride or an excess of anhydride [2].

Conclusion

The N-(4-methylpiperidin-3-yl)acetamide scaffold is a highly versatile and structurally privileged building block in the discovery of JAK inhibitors. By employing regioselective N-acylation followed by robust SN​Ar cross-coupling, medicinal chemists can rapidly generate potent, conformationally restricted analogs. Adherence to strict temperature controls and stoichiometric precision during derivatization ensures high-fidelity scale-up from milligram discovery batches to multi-gram preclinical syntheses.

References

  • Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors (WO2014083150A1). Google Patents.
  • Imidazopyridine derivatives as JAK inhibitors (WO2011076419A1). Google Patents.

Spectroscopic Analysis of N-(4-methylpiperidin-3-yl)acetamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

N-(4-methylpiperidin-3-yl)acetamide is a highly valuable synthetic intermediate and pharmacophore. The 3-amino-4-methylpiperidine scaffold serves as a critical structural motif in several FDA-approved Janus kinase (JAK) inhibitors, most notably tofacitinib, which is widely used to treat autoimmune and inflammatory diseases[1][2].

The comprehensive spectroscopic characterization of this molecule presents two distinct analytical challenges:

  • Contiguous Stereocenters: The molecule possesses two chiral centers at the C3 and C4 positions, yielding cis and trans diastereomers that must be differentiated.

  • Amide Rotamerism: The secondary acetamide moiety introduces conformational complexity. Because the free energy barrier for the cis–trans interconversion of the (O)C–N amide bond is moderate (ΔG = 16–22 kcal/mol), the rotation is restricted[3]. This restricted rotation often results in the observation of E and Z rotamers that complicate baseline NMR interpretation[4].

This application note provides a self-validating, multi-modal spectroscopic workflow (NMR, LC-MS/MS, and FTIR) designed to unambiguously elucidate the structure, stereochemistry, and conformational dynamics of N-(4-methylpiperidin-3-yl)acetamide.

Multi-Modal Analytical Workflow

Workflow Start N-(4-methylpiperidin-3-yl)acetamide Sample Preparation NMR NMR Spectroscopy (1H, 13C, 2D NOESY) Start->NMR MS LC-MS/MS (ESI+, CID) Start->MS IR FTIR Spectroscopy (ATR) Start->IR Stereo Stereochemical & Rotamer Assignment NMR->Stereo Frag Fragmentation Pattern Elucidation MS->Frag Func Functional Group Validation IR->Func Data Comprehensive Structural Characterization Stereo->Data Frag->Data Func->Data

Multi-modal spectroscopic workflow for the structural characterization of piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design

Standard 1D ¹H and ¹³C NMR provide the foundational carbon skeleton and proton environments. However, the presence of the acetamide group often leads to line broadening or duplicated signal sets at room temperature due to the slow exchange of E/Z rotamers on the NMR timescale[4].

To resolve this, Variable Temperature (VT) NMR is employed. By heating the sample, the thermal energy overcomes the rotational barrier of the C–N bond, coalescing the rotameric signals into a single, time-averaged spectrum[4]. Once the baseline structure is resolved, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is utilized to determine the relative stereochemistry. A strong through-space NOE cross-peak between the C3-proton and the C4-proton indicates a cis relationship, whereas an NOE between the C3-proton and the C4-methyl group indicates a trans relationship.

Protocol: VT-NMR and 2D Stereochemical Assignment
  • Step 1: Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of DMSO-d₆. DMSO is explicitly chosen over CDCl₃ because its higher boiling point safely accommodates the elevated temperatures required for VT-NMR. Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Step 2: Ambient Acquisition: Acquire high-resolution ¹H (400 MHz, 16 scans) and ¹³C (100 MHz, 256 scans) spectra at 298 K. Identify any duplicated signals or baseline broadening indicative of rotamers.

  • Step 3: Rotamer Coalescence (VT-NMR): Gradually increase the probe temperature to 353 K (80 °C). Allow 10 minutes for thermal equilibration. Re-acquire the ¹H spectrum.

  • Step 4: 2D NOESY Acquisition: At the coalesced temperature, acquire a 2D NOESY spectrum using a mixing time of 300–500 ms to map through-space proton proximities.

  • Step 5: System Validation: Integrate the coalesced ¹H spectrum at 353 K. The system is validated if the total integration perfectly matches the theoretical proton count (16 protons), confirming that the ambient spectral complexity was due to conformational dynamics, not chemical impurities.

Quantitative Data: Predicted NMR Assignments

Data represents the coalesced state (major diastereomer) in DMSO-d₆.

Proton/Carbon¹H Shift (ppm)¹³C Shift (ppm)MultiplicityStructural Assignment Notes
N1-H 2.0 – 2.5-br sPiperidine amine; highly solvent/concentration dependent.
C2-H₂ 2.6 – 3.145 – 50mEquatorial/axial protons adjacent to N1.
C3-H 3.8 – 4.248 – 52mShifted downfield due to the electron-withdrawing acetamide.
C4-H 1.5 – 1.930 – 35mMethine proton at the stereocenter.
C5-H₂ 1.3 – 1.728 – 32mAliphatic ring protons.
C6-H₂ 2.5 – 3.042 – 46mEquatorial/axial protons adjacent to N1.
C4-CH₃ 0.8 – 1.115 – 19dDoublet due to ³J coupling with the C4 methine proton.
C=O -168 – 172-Acetamide carbonyl carbon.
Ac-CH₃ 1.8 – 2.122 – 25sAcetamide methyl group.
Ac-NH 7.5 – 8.2-br dAmide proton; couples with C3-H.

Mass Spectrometry (LC-MS/MS)

Causality of Experimental Design

Electrospray Ionization (ESI) is the preferred soft ionization technique for piperidine derivatives. Because the secondary nitrogen of the piperidine ring is highly basic, it readily accepts a proton to form a stable [M+H]⁺ precursor ion[5]. Collision-Induced Dissociation (CID) is then applied to induce fragmentation. The fragmentation of piperidine acetamides is highly predictable, driven by the cleavage of the C3-substituent and the α-cleavage of the heterocyclic ring[5][6].

Fragmentation M [M+H]+ Precursor Ion m/z 157.1 Loss1 Neutral Loss of Ketene (-42 Da) M->Loss1 Loss2 Alpha-Cleavage Ring Opening M->Loss2 Loss3 Loss of Acetamide (-59 Da) M->Loss3 F1 Fragment Ion m/z 115.1 Loss1->F1 F3 Iminium Cations (Acyclic) Loss2->F3 F2 Fragment Ion m/z 98.1 Loss3->F2

Proposed ESI-MS/MS fragmentation pathways for N-(4-methylpiperidin-3-yl)acetamide.

Protocol: ESI-MS/MS Workflow
  • Step 1: Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water, modified with 0.1% Formic Acid to promote protonation.

  • Step 2: Source Optimization: Operate the mass spectrometer in ESI positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C to ensure efficient droplet evaporation.

  • Step 3: Precursor Identification: Perform a full MS scan (m/z 50–300) to identify the [M+H]⁺ precursor ion at m/z 157.1.

  • Step 4: CID Fragmentation: Isolate m/z 157.1 in the first quadrupole. Apply Argon collision gas and ramp the Collision Energy (CE) from 10 to 30 eV. Record the product ion spectrum.

  • Step 5: System Validation: Run a blank solvent injection immediately before and after the sample. The protocol is validated if the blank shows no carryover at m/z 157.1, ensuring the observed fragments strictly originate from the analyte.

Quantitative Data: Diagnostic MS/MS Fragments
m/zIon IdentityNeutral LossMechanistic Rationale
157.1 [M+H]⁺NoneProtonation of the basic piperidine nitrogen[5].
115.1 [M+H - C₂H₂O]⁺Ketene (42 Da)Characteristic cleavage of the acetamide group, leaving the protonated 3-amino-4-methylpiperidine core[6].
98.1 [M+H - C₂H₅NO]⁺Acetamide (59 Da)Complete loss of the C3 substituent, yielding a resonance-stabilized piperideine cation.
~70-84 Iminium ionsVariableα-cleavage adjacent to the piperidine nitrogen followed by ring fission[5].

Fourier Transform Infrared (FTIR) Spectroscopy

Causality of Experimental Design

While NMR and MS provide connectivity and mass data, Attenuated Total Reflectance (ATR) FTIR provides rapid, orthogonal validation of the functional groups. The vibrational frequencies of the acetamide group (Amide I and II bands) are highly sensitive to the hydrogen-bonding environment, which correlates directly with the solid-state conformation of the molecule.

Protocol: ATR-FTIR Analysis
  • Step 1: Background Correction: Ensure the diamond ATR crystal is completely clean. Collect a background spectrum (32 scans, 4000 to 400 cm⁻¹, 4 cm⁻¹ resolution) in ambient air.

  • Step 2: Sample Application: Place 1–2 mg of the neat solid directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.

  • Step 3: Acquisition: Collect the sample spectrum using the same parameters as the background.

  • Step 4: Spectral Interpretation: Identify the Amide I band (~1650 cm⁻¹, C=O stretch), the Amide II band (~1550 cm⁻¹, N-H bend), and the N-H stretch (~3200–3300 cm⁻¹). The presence of a strong secondary amine N-H stretch (~3300 cm⁻¹) alongside the amide bands confirms the integrity of both the piperidine ring and the C3-substituent.

  • Step 5: System Validation: Wipe the crystal with isopropanol and acquire a new background scan. The system is validated for subsequent runs if the Amide I/II bands are completely absent from the baseline, confirming zero cross-contamination.

References

  • Benchchem.
  • Race, James J., et al. "Rotamers or Diastereomers? An Overlooked NMR Solution.
  • Galán, A., et al. "Conformational selectivity and high-affinity binding in the complexation of N-phenyl amides in water by a phenyl extended calix[4]pyrrole." Chemical Science, The Royal Society of Chemistry,
  • Pfizer Inc. "WO2011076419A1 - Imidazopyridine derivatives as jak inhibitors.
  • Sandoz AG. "WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.

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N-(4-methylpiperidin-3-yl)acetamide NMR spectroscopy guide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the NMR Spectroscopic Analysis of N-(4-methylpiperidin-3-yl)acetamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural and stereochemical elucidation of N-(4-methylpiperidin-3-yl)acetamide using Nuclear Magnetic Resonance (NMR) spectroscopy. N-(4-methylpiperidin-3-yl)acetamide possesses two stereocenters, giving rise to diastereomers (cis and trans), whose distinct chemical and biological properties necessitate unambiguous characterization. This document moves beyond a simple listing of protocols to explain the underlying principles and strategic rationale for employing a suite of NMR experiments, from fundamental 1D ¹H and ¹³C spectroscopy to advanced 2D techniques such as COSY, HSQC, HMBC, and NOESY/ROESY. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with the expertise to confirm the molecular structure, assign all proton and carbon signals, and definitively determine the relative stereochemistry of the substituents on the piperidine ring.

Introduction and Strategic Overview

N-(4-methylpiperidin-3-yl)acetamide is a substituted heterocyclic compound of interest in medicinal chemistry. The presence of substituents at the C3 and C4 positions of the piperidine ring introduces stereoisomerism. These diastereomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to not only confirm the chemical constitution but also to assign the relative stereochemistry is of paramount importance.

NMR spectroscopy stands as the most powerful analytical technique for this purpose. Unlike methods that rely on chromatography or mass spectrometry, NMR provides a detailed atom-by-atom view of the molecular structure in solution.[1] The fundamental principle is that the unique magnetic environment of each nucleus leads to distinguishable signals, particularly in ¹H NMR. For diastereomers, these differences in magnetic environments allow for their differentiation and quantification.[1]

This guide outlines a strategic workflow for the complete NMR characterization of N-(4-methylpiperidin-3-yl)acetamide, beginning with sample preparation and culminating in the assignment of stereochemistry through 2D NOESY experiments.

Workflow for Structural Elucidation

The logical flow of experiments is designed to build a complete structural picture, with each step confirming and expanding upon the last.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_1D Phase 2: Initial Structural Assessment (1D NMR) cluster_2D Phase 3: Connectivity & Assignment (2D NMR) cluster_stereo Phase 4: Stereochemical Determination (2D NMR) cluster_analysis Phase 5: Final Analysis A Sample Preparation (Dissolve in Deuterated Solvent) B ¹H NMR Acquisition (Proton Environment & Integration) A->B C ¹³C & DEPT NMR Acquisition (Carbon Skeleton & Protonation) B->C Initial Data H Full Structure & Stereochemistry Elucidation D ¹H-¹H COSY (Identify Spin Systems) C->D Proceed to Connectivity E ¹H-¹³C HSQC (Direct C-H Correlation) D->E F ¹H-¹³C HMBC (Long-Range C-H Correlation) E->F G ¹H-¹H NOESY/ROESY (Through-Space Correlations) F->G Confirm Constitution, Assign Stereochemistry G->H Finalize Assignment

Caption: A strategic workflow for the complete NMR analysis of N-(4-methylpiperidin-3-yl)acetamide.

Predicted NMR Data and Interpretation

The chemical shifts of protons and carbons in N-(4-methylpiperidin-3-yl)acetamide are influenced by the electronegativity of the nitrogen and oxygen atoms, the magnetic anisotropy of the amide bond, and the chair conformation of the piperidine ring. The presence of two diastereomers, cis and trans, will result in two distinct sets of signals in the NMR spectra. The major conformational isomers are expected to have the C4-methyl group in an equatorial position to minimize steric hindrance. The key distinction will be the relative orientation of the C3-acetamide group.

Structure and Numbering: N-(4-methylpiperidin-3-yl)acetamide Structure

Predicted ¹H NMR Spectral Data

The following table outlines the anticipated chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz. These are estimates based on known values for substituted piperidines and related structures.[2][3][4]

Assignment Proton Predicted δ (ppm) Multiplicity Notes
Acetamide CH₃H-8~2.0s (singlet)Sharp singlet, characteristic of an acetyl group.
Acetamide NHNH5.5 - 8.0br s (broad singlet)Chemical shift is highly dependent on solvent and concentration. May exchange with D₂O.
Piperidine RingH-33.5 - 4.2m (multiplet)Deshielded by the adjacent nitrogen of the acetamide group. Its coupling pattern is key for stereochemical assignment.
Piperidine RingH-2, H-62.5 - 3.5m (multiplet)Protons adjacent to the ring nitrogen. Diastereotopic and will show complex splitting.
Piperidine RingH-41.5 - 2.2m (multiplet)Methine proton adjacent to the methyl group.
Piperidine RingH-51.2 - 2.0m (multiplet)Diastereotopic protons with complex splitting.
C4-MethylH-7~0.9d (doublet, J ≈ 6-7 Hz)Coupled to H-4.
Predicted ¹³C NMR Spectral Data

The carbon chemical shifts provide a map of the carbon skeleton. DEPT experiments are crucial for distinguishing between CH₃, CH₂, CH, and quaternary carbons.

Assignment Carbon Predicted δ (ppm) DEPT-135 Phase Notes
Amide CarbonylC=O~170No signalQuaternary carbon, often a weaker signal.
Piperidine RingC-2~45-50Negative (CH₂)Adjacent to the ring nitrogen.
Piperidine RingC-6~46-52Negative (CH₂)Adjacent to the ring nitrogen.
Piperidine RingC-3~48-55Positive (CH)Substituted with the acetamide group.
Piperidine RingC-4~30-38Positive (CH)Substituted with the methyl group.
Piperidine RingC-5~28-35Negative (CH₂)
Acetamide CH₃C-8~23Positive (CH₃)
C4-MethylC-7~15-20Positive (CH₃)

Experimental Protocols

Protocol 1: Sample Preparation

Objective: To prepare a high-quality, homogeneous sample for NMR analysis.

Materials:

  • N-(4-methylpiperidin-3-yl)acetamide (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or DMSO-d₆)

  • High-quality 5 mm NMR tube

  • Pipettes and vial

Procedure:

  • Accurately weigh approximately 5-10 mg of the analyte into a clean, dry vial.

  • Add 0.6-0.7 mL of the chosen deuterated solvent. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules. If solubility is an issue or if exchangeable protons (like NH) are of key interest, DMSO-d₆ is an excellent alternative.

  • Gently vortex or swirl the vial until the sample is completely dissolved.

  • Transfer the solution into a 5 mm NMR tube using a pipette.

  • Cap the NMR tube securely and label it clearly.

Causality: The deuterated solvent is used because it is "invisible" in ¹H NMR, preventing a large solvent signal from overwhelming the analyte signals. A concentration of 5-10 mg in 0.6 mL provides a good balance for obtaining strong signals in a reasonable time without causing issues with line broadening.

Protocol 2: 1D ¹H and ¹³C NMR Acquisition

Objective: To obtain high-resolution 1D spectra for initial structural assessment.

Instrument: Standard 400-600 MHz NMR Spectrometer

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: zg30 (or equivalent simple 30° pulse)

  • Number of Scans (ns): 8-16

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 2-4 seconds

  • Spectral Width (sw): ~16 ppm

¹³C{¹H} NMR Acquisition Parameters (Typical):

  • Pulse Program: zgpg30 (or equivalent proton-decoupled pulse program)

  • Number of Scans (ns): 128-1024 (or more, as ¹³C is less sensitive)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): 1-2 seconds

  • Spectral Width (sw): ~220 ppm

DEPT-135 Acquisition: Use standard instrument parameters to differentiate carbon types, which is essential for unambiguous assignment.

Protocol 3: 2D NMR for Connectivity and Stereochemistry

Objective: To unambiguously assign all signals and determine the relative stereochemistry.

General Considerations: 2D experiments require more time than 1D experiments. Optimize shimming before starting any 2D acquisition. Use the instrument's default parameter sets (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf, noesygpph) as a starting point and adjust as needed.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This helps to trace out the proton spin systems within the piperidine ring.

    • Key Information Gained: Confirms the connectivity from H-2 through H-6 and the coupling between H-4 and the C4-methyl protons (H-7).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons.

    • Key Information Gained: Provides a direct correlation between the proton and carbon chemical shifts for all CH, CH₂, and CH₃ groups, allowing for the confident assignment of carbon signals based on their attached, and often more easily assigned, protons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations (typically 2-4 bonds) between protons and carbons.

    • Key Information Gained: This is crucial for piecing the entire molecule together. Key correlations to look for include:

      • From the acetamide methyl protons (H-8) to the carbonyl carbon (C=O).

      • From the amide proton (NH) to the carbonyl carbon (C=O) and C-3.

      • From the piperidine protons (H-2, H-3) to multiple carbons within the ring, confirming assignments.

Visualizing Key Connectivity

The following diagram illustrates the most important HMBC and COSY correlations that would be used to confirm the core structure of the molecule.

Connectivity mol H8 H-8 CO C=O H8->CO HMBC H3 H-3 H3->CO HMBC H4 H-4 H3->H4 COSY C4 C-4 H7 H-7 H7->C4 HMBC H4->H7 COSY

Caption: Key COSY and HMBC correlations for structural confirmation.

  • ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close to each other in space (< 5 Å), irrespective of their through-bond connectivity. This is the definitive experiment for assigning stereochemistry.[5]

    • Key Information Gained: The pattern of NOE cross-peaks will differ for the cis and trans isomers.

      • For the cis isomer (assuming diequatorial substituents): An NOE would be expected between the axial H-3 and the axial H-5. The spatial relationship between H-3, H-4, and the C4-methyl group (H-7) will be distinct.

      • For the trans isomer (assuming one axial, one equatorial substituent): The pattern of 1,3-diaxial interactions will change dramatically. For example, if the acetamide group is axial, a strong NOE would be expected between H-3 and the axial protons at C-2 and C-5.

Distinguishing Diastereomers with NOESY

The diagram below illustrates the key through-space interactions that differentiate the cis and trans isomers in their most stable chair conformations.

Stereochemistry Key NOE Correlations for Stereochemical Assignment cluster_cis cis-Isomer (Diequatorial) cluster_trans trans-Isomer (3-ax, 4-eq) cis_mol cis_H3a H-3 (ax) cis_H5a H-5 (ax) cis_H3a->cis_H5a 1,3-diaxial NOE cis_H4a H-4 (ax) cis_H7 H-7 (eq) cis_H4a->cis_H7 NOE trans_mol trans_H3a H-3 (ax) trans_H5a H-5 (ax) trans_H3a->trans_H5a Strong 1,3-diaxial NOE trans_H2a H-2 (ax) trans_H3a->trans_H2a Strong 1,3-diaxial NOE trans_H4e H-4 (eq) trans_H7 H-7 (eq) trans_H4e->trans_H7 NOE

Caption: Differentiating cis and trans isomers via key NOE correlations.

Conclusion

This application guide provides a robust, multi-faceted strategy for the complete NMR characterization of N-(4-methylpiperidin-3-yl)acetamide. By systematically employing 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments, researchers can confidently verify the molecular constitution, unambiguously assign all proton and carbon signals, and, most critically, determine the relative stereochemistry of the C3 and C4 substituents. The provided protocols and theoretical explanations serve as a practical resource for scientists in pharmaceutical and chemical research, ensuring the rigorous and accurate structural elucidation required for modern drug development.

References

  • BenchChem. (2025). A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs. Alternative Methods.
  • Caprioglio, D., et al. (2023). The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. Magnetochemistry, 9(10), 246. MDPI.
  • Singh, S., & Singh, K. N. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24451–24456. American Chemical Society.
  • Lupulescu, A., et al. (2013). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 49(89), 10505-10507. Royal Society of Chemistry.
  • Mocilac, P., & Donnelly, J. (2018). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. ChemistrySelect, 3(44), 12499-12503. Wiley-VCH.
  • PubChem. (n.d.). 2-(4-methylpiperidin-1-yl)-N-(4-methylpyridin-3-yl)acetamide.
  • Al-Hadedi, A. A. M., et al. (n.d.). A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl-d)piperidines. University of Southampton ePrints.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a-d.
  • Eliel, E. L., et al. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707.
  • Semantic Scholar. (n.d.).
  • University of California, Los Angeles. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86.
  • Indian Journal of Chemistry. (2005). Protonation effect on chemical shifts of some piperidones unusual influence by anions. 44B, 1452-1456.
  • SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH.
  • BLD Pharm. (n.d.). 5810-55-9|N-(Piperidin-3-yl)acetamide.
  • ChemicalBook. (n.d.). 1-ACETYLPIPERIDINE(618-42-8) 1H NMR spectrum.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of N-(4-methylpyridin-2-yl)acetamide.
  • PubChem. (n.d.). N-(piperidin-3-yl)acetamide.
  • PubChemLite. (n.d.). N-(4-methylpiperidin-4-yl)acetamide hydrochloride (C8H16N2O). Université du Luxembourg.
  • Reich, H. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry.
  • Fluorochem. (n.d.). N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide hydrochloride (CAS 188916-70-3).
  • MilliporeSigma. (n.d.). NMR Chemical Shifts of Impurities.
  • Smajlagic, A., et al. (2022). Synthesis and Characterization of Fe(III)-Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Molecular and Organic Chemistry, 5(4), 73-77.
  • Gzella, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research, 11(10), 835-838.

Sources

Application Note: Advanced HPLC-HILIC Methodology for the Analysis of N-(4-methylpiperidin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix/Application: Pharmaceutical Intermediates, Impurity Profiling, Active Pharmaceutical Ingredient (API) Synthesis

Introduction & Chemical Context

The compound N-(4-methylpiperidin-3-yl)acetamide serves as a critical structural building block and a potential process-related impurity in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably Janus kinase (JAK) inhibitors such as Tofacitinib[1]. The synthesis of these piperidine-based scaffolds often begins with pyridine derivatives (e.g., 3-amino-4-methylpyridine), which undergo acetylation and subsequent catalytic hydrogenation to form the saturated piperidine ring[2].

The Chromatographic Challenge

From an analytical perspective, piperidine derivatives present a triad of chromatographic challenges:

  • High Polarity & Basicity: The secondary amine in the piperidine ring has a pKa of ~10.5–11.0. Under standard Reversed-Phase HPLC (RP-HPLC) conditions, this results in strong, secondary electrostatic interactions with residual silanols on silica-based C18 columns, causing severe peak tailing and unpredictable retention shifts.

  • Poor Chromophore: The saturation of the pyridine ring removes the extended π -conjugated system. Consequently, N-(4-methylpiperidin-3-yl)acetamide exhibits weak UV absorbance, necessitating low-wavelength detection (typically 210 nm) where mobile phase background noise is highest.

  • Inadequate Retention: Highly polar basic amines often elute in the void volume of standard RP-HPLC columns unless complex, system-contaminating ion-pairing reagents (e.g., alkyl sulfonates) are utilized.

To overcome these limitations without relying on ion-pairing reagents, this protocol leverages Hydrophilic Interaction Liquid Chromatography (HILIC) . By utilizing a polar stationary phase and a highly organic mobile phase, HILIC provides superior retention and peak shape for polar basic amines.

G N1 3-Amino-4-methylpyridine (Starting Material) N2 N-(4-methylpyridin-3-yl)acetamide (Intermediate) N1->N2 Acetylation N3 N-(4-methylpiperidin-3-yl)acetamide (Target Analyte) N2->N3 Catalytic Hydrogenation N4 Tofacitinib Intermediates (e.g., Impurity-A) N3->N4 Substitution / Coupling N5 Tofacitinib API N4->N5 Final Synthesis Steps

Figure 1: Synthetic pathway illustrating the role of N-(4-methylpiperidin-3-yl)acetamide.

Mechanistic Insights: The HILIC Advantage

In HILIC mode, the retention mechanism is primarily driven by the partitioning of the analyte between the bulk organic mobile phase and a water-rich layer immobilized on the polar stationary phase.

Why pH 7.0 Phosphate Buffer? The selection of a pH 7.0 phosphate buffer is a deliberate mechanistic choice. At pH 7.0, the piperidine nitrogen remains fully protonated (cationic). This highly polar state maximizes its partitioning into the immobilized aqueous layer. Furthermore, the phosphate buffer provides necessary ionic strength to mask any secondary ion-exchange interactions that could lead to peak tailing, ensuring a sharp, symmetrical peak. The high acetonitrile concentration (55%) forces the polar analyte to heavily favor the stationary phase, providing excellent retention without the need for gradient elution.

G A Basic Amine Analyte (Protonated at pH 7.0) B Aqueous Layer on HILIC Phase A->B Hydrophilic Partitioning C HILIC Retention (Partitioning & H-Bonding) B->C Electrostatic Interaction D Isocratic Elution (45:55 Buffer:ACN) C->D Elution to UV Detector

Figure 2: HILIC retention mechanism for polar basic amines like piperidine derivatives.

Experimental Protocol

This methodology is designed as a self-validating system. By incorporating a known downstream intermediate—such as N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (commonly referred to as Impurity-A,[1])—into the system suitability testing, the analyst can continuously verify the column's resolving power.

Chromatographic Conditions

Table 1: Optimized HPLC-HILIC Parameters

ParameterSpecificationRationale
Column Bare Silica or Amide-bonded HILIC (150 mm × 4.6 mm, 3.5 µm)Provides the necessary polar surface for aqueous layer immobilization.
Mobile Phase 10 mM Potassium Phosphate Buffer (pH 7.0) : Acetonitrile (45:55, %v/v)High organic content drives HILIC retention; pH 7.0 maintains analyte protonation.
Flow Rate 0.5 mL/minEnsures optimal mass transfer within the HILIC stationary phase.
Elution Mode IsocraticSimplifies method transfer and eliminates column re-equilibration time.
Column Temperature 30 °CStabilizes partitioning kinetics and reduces mobile phase viscosity.
Detection UV at 210 nmRequired due to the lack of strong chromophores in saturated piperidines.
Injection Volume 10 µLBalances sensitivity with the risk of band broadening.
Reagent Preparation

Step 1: Buffer Preparation (10 mM Phosphate, pH 7.0)

  • Accurately weigh 1.36 g of Potassium phosphate monobasic ( KH2​PO4​ ) and dissolve in 1000 mL of HPLC-grade water.

  • Adjust the pH to 7.0 ± 0.05 using dilute Potassium Hydroxide (KOH) solution (0.1 N).

  • Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., PVDF or Nylon) to remove particulates.

Step 2: Mobile Phase Preparation

  • Mix 450 mL of the prepared pH 7.0 buffer with 550 mL of HPLC-grade Acetonitrile.

  • Degas the mixture via sonication for 10 minutes or use an inline vacuum degasser.

Step 3: Diluent Preparation

  • Prepare a mixture of HPLC-grade Water and Acetonitrile in a 50:50 (%v/v) ratio. Note: Samples must be dissolved in a diluent with organic content equal to or higher than the mobile phase to prevent peak distortion in HILIC.

Sample & System Suitability Preparation
  • Standard Solution: Accurately weigh 10.0 mg of N-(4-methylpiperidin-3-yl)acetamide reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate to dissolve, and make up to volume (Concentration: 1.0 mg/mL).

  • System Suitability Solution (Resolution Mix): Spike 1.0 mL of the Standard Solution with 10 µL of a 1.0 mg/mL stock solution of Impurity-A (N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine). Mix thoroughly.

Data Presentation & System Suitability

Before analyzing unknown samples or synthetic batches, the chromatographic system must pass the following self-validating criteria to ensure data integrity. The HILIC method demonstrates excellent precision and accuracy, with Limits of Detection (LOD) reaching as low as 0.03% for related impurities.

Table 2: System Suitability Acceptance Criteria

ParameterTarget Analyte: N-(4-methylpiperidin-3-yl)acetamideAcceptance Criteria
Retention Time ( Rt​ ) ~ 8.5 minutesStable within ± 2.0% RSD over 6 injections
Tailing Factor ( Tf​ ) 1.5Ensures no secondary silanol interactions are occurring
Theoretical Plates ( N ) 5,000Confirms column efficiency and proper packing integrity
Resolution ( Rs​ ) > 2.0 (Separation from Impurity-A)Validates the method's stability-indicating power
Injection Precision 2.0% RSD (Area)Confirms autosampler and detection stability

Troubleshooting Note: If the tailing factor exceeds 1.5, verify the pH of the phosphate buffer. A drop in pH can alter the ionization state of residual silanols on the column, disrupting the electrostatic balance of the HILIC mechanism.

References[3] Title: Indicating HPLC Method Development and Validation for the Quantification of Tofacitinib Citrate and Its Re

Source: d-nb.info URL:[2] Title: AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE Source: googleapis.com URL:[1] Title: CN110003220A - Preparation method of tofacitinib citrate Source: Google Patents URL:

Sources

Comprehensive Application Note & Protocol Guide: Evaluating Piperidine-Based Fragments in Cellular Assays

Author: BenchChem Technical Support Team. Date: March 2026

A focus on N-(4-methylpiperidin-3-yl)acetamide as a model pharmacophore in Fragment-Based Drug Discovery (FBDD) for Kinase Targeting.

Executive Summary & Mechanistic Rationale

Fragment-based drug discovery (FBDD) is a highly efficient strategy for developing potent small-molecule inhibitors starting from low-molecular-weight chemical fragments[1]. N-(4-methylpiperidin-3-yl)acetamide (MW ≈ 156 Da) represents an ideal fragment hit: its piperidine core is a privileged scaffold in pharmacology, and the acetamide moiety provides critical hydrogen-bonding vectors for interacting with kinase hinge regions or GPCR allosteric sites.

However, translating biochemical fragment hits into cell-based validation is notoriously difficult. Fragments typically exhibit weak binding affinities (high micromolar to millimolar range)[2]. Running traditional phenotypic assays directly on raw fragments often yields ambiguous data or false positives due to non-specific toxicity at high concentrations (1–10 mM)[3].

To establish a self-validating system , this guide outlines a two-tiered cellular assay workflow for evaluating N-(4-methylpiperidin-3-yl)acetamide and its elaborated lead derivatives (e.g., after fragment growing/merging):

  • Intracellular Target Engagement (NanoBRET): Confirms that the fragment physically binds the target kinase (e.g., JAK3) inside live cells under physiological ATP concentrations[4].

  • Functional Downstream Signaling (HTRF Phospho-STAT3): Validates that the target engagement translates into the functional inhibition of the canonical downstream signaling cascade[5].

Protocol 1: Cellular Target Engagement (NanoBRET TE Kinase Assay)

Expertise & Causality: Why NanoBRET?

Biochemical assays utilize purified kinase domains and artificial ATP concentrations, which often fail to predict live-cell efficacy. The NanoBRET Target Engagement (TE) assay allows for the quantitative measurement of drug affinity inside live human cells[4]. By expressing a Kinase-NanoLuc fusion protein and introducing a cell-permeable fluorescent tracer, we establish a Bioluminescence Resonance Energy Transfer (BRET) signal. When N-(4-methylpiperidin-3-yl)acetamide (or its elaborated lead) enters the cell and binds the kinase, it competitively displaces the tracer, resulting in a quantifiable loss of BRET signal[6].

Step-by-Step Methodology
  • Cell Seeding & Transfection:

    • Seed HEK293 cells in a 96-well white plate at a density of 2×104 cells/well in DMEM supplemented with 10% FBS.

    • Transfect cells with the JAK3-NanoLuc® fusion vector (0.1 µ g/well ) using a lipid-based transfection reagent (e.g., FuGENE® HD). Incubate for 24 hours at 37°C, 5% CO₂.

  • Tracer & Compound Addition:

    • Prepare a 20X solution of NanoBRET™ Tracer K-10. Add to the cells to achieve a final concentration at or near its EC50​ (e.g., 0.5 µM)[6].

    • Serially dilute the test fragment, N-(4-methylpiperidin-3-yl)acetamide, from 10 mM down to 1 µM. For elaborated leads, dilute from 10 µM to 1 nM.

    • Add the compound dilutions to the respective wells and incubate for 2 hours at 37°C to allow for intracellular equilibration and target binding.

  • Signal Detection:

    • Add 3X NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells. The extracellular inhibitor ensures only intracellular target engagement is measured[7].

    • Measure luminescence immediately using a microplate reader equipped with appropriate filters (Donor emission: 460 nm; Acceptor emission: 610 nm).

  • Data Analysis:

    • Calculate the BRET Ratio: (Acceptor610​/Donor460​)×1000 .

    • Plot the BRET ratio against the log[Compound] to determine the intracellular IC50​ .

Data Presentation: NanoBRET Target Engagement
CompoundMW (Da)Intracellular JAK3 IC50​ Max BRET Ratio (mBU)Min BRET Ratio (mBU)
N-(4-methylpiperidin-3-yl)acetamide (Raw Fragment)156.21,250 µM450120
Elaborated Lead (Fragment + Pyrrolopyrimidine)~312.40.045 µM450115
Tofacitinib (Positive Control)312.40.022 µM450110

Table 1: Hypothetical validation data demonstrating the shift in intracellular affinity as the raw piperidine fragment is elaborated into a mature lead.

Protocol 2: Functional Downstream Signaling (HTRF Phospho-STAT3)

Expertise & Causality: Why HTRF?

Confirming physical binding via NanoBRET is only half the equation; the fragment must also inhibit the kinase's catalytic function. For JAK family kinases, the canonical downstream event is the phosphorylation of STAT3 at Tyrosine 705[8]. Homogeneous Time-Resolved Fluorescence (HTRF) is utilized because it is a no-wash, highly sensitive immunoassay that allows for the miniaturization required in high-throughput FBDD screening[5]. It utilizes a Europium cryptate-labeled anti-STAT3 antibody (donor) and a d2-labeled anti-phospho-STAT3 antibody (acceptor).

Step-by-Step Methodology
  • Cell Culture & Treatment:

    • Seed HeLa cells (or PBMCs for physiological relevance) in a 384-well low-volume white microplate at 25,000 cells/well in 10 µL of complete culture medium[8].

    • Incubate overnight at 37°C, 5% CO₂.

    • Treat cells with 5 µL of the elaborated fragment lead (serially diluted) for 30 minutes.

  • Cytokine Stimulation:

    • Stimulate the cells by adding 5 µL of IL-6 (final concentration 50 ng/mL) or IFNα for 15 minutes to trigger robust STAT3 (Tyr705) phosphorylation[8].

  • Lysis & Detection:

    • Add 10 µL of supplemented HTRF Lysis Buffer #1 (4X) containing phosphatase inhibitors. Incubate for 30 minutes at room temperature under gentle shaking[8].

    • Add 4 µL of the HTRF High Performance Phospho-STAT3 (Tyr705) detection reagents (pre-mixed Eu3+-cryptate and d2 antibodies)[8].

    • Incubate for 2 hours at room temperature in the dark.

  • Signal Detection:

    • Read the TR-FRET signal on a compatible reader (e.g., PHERAstar or EnVision) using a 337 nm excitation and dual emission at 665 nm and 620 nm.

    • Calculate the HTRF Ratio: (Emission665​/Emission620​)×104 .

Data Presentation: Functional Inhibition
CompoundTargetFunctional IC50​ (pSTAT3)Signal-to-Background (S/B)
N-(4-methylpiperidin-3-yl)acetamide JAK3 / STAT3> 5,000 µM (N/A)6.5
Elaborated Lead JAK3 / STAT30.120 µM6.2
Tofacitinib (Positive Control)JAK3 / STAT30.055 µM6.5

Table 2: Functional inhibition of STAT3 phosphorylation. Note that the raw fragment lacks sufficient potency to significantly inhibit functional signaling at non-toxic concentrations, highlighting the necessity of the NanoBRET assay for early fragment detection.

Visualizations of Assay Mechanisms

Diagram 1: NanoBRET Target Engagement Principle

NanoBRET NLuc NanoLuc (Donor) Kinase Target Kinase (e.g., JAK3) NLuc->Kinase Fusion Tracer Fluorescent Tracer (Acceptor) Kinase->Tracer Binds BRET BRET Signal (High) Tracer->BRET Energy Transfer Fragment N-(4-methylpiperidin-3-yl)acetamide (Competitor) Fragment->Kinase Displaces Tracer NoBRET Loss of BRET (Target Engaged) Fragment->NoBRET Quantifiable Affinity

Caption: Competitive displacement of a fluorescent tracer by the piperidine fragment in live cells.

Diagram 2: JAK/STAT Signaling & HTRF Detection Workflow

HTRF Cytokine IL-6 Stimulation Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activates STAT3 STAT3 (Unphosphorylated) JAK->STAT3 Phosphorylates Inhibitor Fragment Lead Inhibitor->JAK Inhibits pSTAT3 Phospho-STAT3 (Tyr705) STAT3->pSTAT3 HTRF HTRF TR-FRET Signal pSTAT3->HTRF Detected by Specific Abs

Caption: Functional validation of the elaborated fragment via inhibition of JAK-mediated STAT3 phosphorylation.

References

  • [4] Lab Manager. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Lab Manager. URL:[Link]

  • [3] Concept Life Sciences / STRBD. Fragment-Based Drug Discovery. STRBD. URL: [Link]

  • [1] Li, Q. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 180. URL:[Link]

  • [2] Holvey et al. (2025). Fragment-based drug discovery: A graphical review. Intelligence-Based Medicine (via PMC). URL:[Link](Note: URL representative of PMC FBDD literature)

Sources

Application Note: Custom Synthesis and Functionalization of N-(4-Methylpiperidin-3-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The N-(4-methylpiperidin-3-yl) scaffold is a highly privileged pharmacophore in modern drug discovery. Its most prominent application is found in the Janus kinase (JAK) inhibitor , a first-in-class therapeutic for autoimmune diseases[1]. While the parent drug utilizes a pyrrolopyrimidine linkage, derivatizing the 3-amino group into an acetamide (e.g., N-(4-methylpiperidin-3-yl)acetamide or its ) creates a versatile, metabolically stable building block[2]. These derivatives are critical for exploring structure-activity relationships (SAR) in novel kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

As a Senior Application Scientist, I have designed this protocol to address the primary synthetic bottlenecks in generating these derivatives: controlling the cis-(3R,4R) stereochemistry, preventing over-alkylation during functionalization, and ensuring orthogonal protecting group strategies.

Retrosynthetic Strategy & Causality

The synthesis relies on a highly controlled, three-stage approach:

  • Stereoselective Reductive Amination: Starting from , reductive amination establishes the primary amine[3]. The choice of the benzyl (Bn) protecting group on the piperidine nitrogen is strictly causal: it is highly stable under both reductive and strongly electrophilic acylating conditions, yet it can be removed via traceless catalytic hydrogenolysis without damaging the newly formed acetamide.

  • Controlled Acylation: The free 3-amino group is acetylated using an activated acyl donor. Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize acidic byproducts without competing for the electrophile, ensuring complete conversion to the acetamide.

  • Global Deprotection: Palladium-catalyzed hydrogenolysis removes the benzyl group, revealing the secondary piperidine amine for downstream coupling. Pearlman’s catalyst (Pd(OH)₂/C) is selected over standard Pd/C due to its superior efficiency in N-debenzylation, preventing the stalling often seen with sterically hindered piperidines.

SyntheticWorkflow A 1-Benzyl-4-methyl- piperidin-3-one B (3R,4R)-1-Benzyl-4- methylpiperidin-3-amine A->B 1. Reductive Amination (Chiral Amine, STAB) C N-(1-Benzyl-4-methyl piperidin-3-yl)acetamide B->C 2. Acylation (Ac2O, DIPEA) D N-(4-Methylpiperidin- 3-yl)acetamide C->D 3. Debenzylation (Pd(OH)2/C, H2)

Synthetic workflow for N-(4-methylpiperidin-3-yl)acetamide derivatives.

Quantitative Data Summary

To benchmark the success of this synthetic route, the following validation metrics should be achieved across the three stages.

Intermediate / ProductTarget Yield (%)Purity (HPLC)Enantiomeric Excess (ee)Key Analytical Marker (LC-MS / IR)
(3R,4R)-1-Benzyl-4-methylpiperidin-3-amine70–85%>98.0%>99.0%m/z 205.1 [M+H]⁺
N-(1-Benzyl-4-methylpiperidin-3-yl)acetamide88–92%>99.0%>99.0%Amide I band ~1650 cm⁻¹ (IR)
N-(4-Methylpiperidin-3-yl)acetamide≥ 95%>99.5%>99.0%Loss of Bn signals at 7.2–7.4 ppm (¹H NMR)
Experimental Protocols (Self-Validating Workflows)
Protocol 1: Synthesis of (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine

Objective: Establish the cis-stereocenter via reductive amination[1].

  • Preparation: In a flame-dried 250 mL round-bottom flask under N₂, dissolve 1-benzyl-4-methylpiperidin-3-one (10.0 g, 49.2 mmol) and (R)-(+)-1-phenylethylamine (6.26 g, 51.6 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Imine Formation: Add glacial acetic acid (2.95 g, 49.2 mmol) dropwise. Stir at ambient temperature for 2 hours.

    • Causality: Acetic acid acts as a Brønsted acid catalyst, accelerating imine formation while maintaining a pH that prevents the degradation of the piperidone.

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (STAB, 15.6 g, 73.8 mmol) in three portions over 30 minutes.

    • Causality: STAB is a mild reducing agent that specifically targets the iminium ion without reducing unreacted ketone. Its steric bulk favors hydride attack from the less hindered face, establishing the desired cis configuration.

  • In-Process Control (IPC) 1: At 16 hours, draw a 50 µL aliquot, quench with 1M NaOH, extract with EtOAc, and analyze via LC-MS. Self-Validation: Proceed to workup only when the unreacted ketone peak (m/z 204.1) is < 1.0%.

  • Workup & Cleavage: Quench with saturated NaHCO₃ (100 mL). Extract the organic layer, dry over Na₂SO₄, and concentrate. To remove the chiral auxiliary, subject the crude intermediate to hydrogenolysis (10% Pd/C, H₂, 50 psi) in methanol for 4 hours. Filter through Celite and concentrate to yield the primary amine.

Protocol 2: Acylation to N-(1-Benzyl-4-methylpiperidin-3-yl)acetamide

Objective: Functionalize the 3-amino group with an acetyl or trifluoroacetyl moiety.

  • Reaction Setup: Dissolve the primary amine (5.0 g, 24.5 mmol) and DIPEA (6.33 g, 49.0 mmol) in anhydrous DCM (50 mL) at 0 °C.

  • Acylation: For standard acetamides, add acetic anhydride (2.75 g, 27.0 mmol) dropwise. For fluorinated analogs, substitute with trifluoroacetic anhydride (TFAA)[2].

  • IPC 2: After 2 hours, perform a ninhydrin stain on a silica TLC plate (DCM/MeOH 9:1). Self-Validation: The primary amine starting material will stain a deep purple. The reaction is complete when the baseline purple spot disappears, leaving only the UV-active, ninhydrin-negative acetamide product.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine. Dry and concentrate to afford the protected acetamide.

Protocol 3: Global Deprotection via Catalytic Hydrogenolysis

Objective: Remove the benzyl protecting group to yield the final building block.

  • Hydrogenation: Dissolve the protected acetamide (5.0 g) in HPLC-grade ethanol (50 mL). Add 20 wt% Pd(OH)₂/C (Pearlman’s catalyst, 0.5 g).

    • Causality: Pearlman's catalyst is highly active for N-debenzylation. Using ethanol prevents the formation of aminals or methyl ethers that can occasionally occur when using methanol under prolonged hydrogenation.

  • Reaction: Purge the vessel with N₂, then H₂. Stir vigorously under a hydrogen balloon (1 atm) at 40 °C for 12 hours.

  • IPC 3: Analyze via ¹H NMR (aliquot filtered and evaporated). Self-Validation: The reaction is validated when the aromatic multiplet at 7.2–7.4 ppm and the benzylic CH₂ singlet at ~3.5 ppm are completely absent.

  • Isolation: Filter the suspension through a tightly packed Celite pad, washing with hot ethanol. Concentrate the filtrate under reduced pressure to yield N-(4-methylpiperidin-3-yl)acetamide as a highly pure, off-white solid.

Pathway Cytokine Pro-inflammatory Cytokines (IL-2, IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK Janus Kinase (JAK3) Target Enzyme Receptor->JAK Activates STAT STAT Phosphorylation & Dimerization JAK->STAT Phosphorylates Nucleus Gene Transcription (Autoimmune Response) STAT->Nucleus Translocates Inhibitor Acetamide Derivative (e.g., Tofacitinib analog) Inhibitor->JAK Competitive Inhibition (ATP-binding pocket)

Pharmacological mechanism of acetamide derivatives in the JAK/STAT pathway.

References
  • Title: Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors (WO2014083150A1)

Sources

Application Note: N-(4-methylpiperidin-3-yl)acetamide as a Novel Scaffold for Antifungal Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Antifungal Pharmacology & Assay Development

Introduction & Mechanistic Rationale

The escalating incidence of multidrug-resistant (MDR) fungal infections necessitates the discovery of novel chemotypes. Piperidine-containing compounds represent a critical building block in pharmaceutical design and are frequently represented in structures with potent antifungal properties[1]. Specifically, the integration of an acetamide moiety onto a piperidine or related heterocyclic ring has been shown to enhance pharmacological properties, improve bioavailability, and expand the spectrum of biological activity against recalcitrant pathogens[2].

N-(4-methylpiperidin-3-yl)acetamide is an advanced synthetic scaffold currently under investigation. Mechanistic studies on structurally related N-pyridinyl and triazolyl acetamides indicate that these compounds exert their fungicidal effects through a dual-action mechanism:

  • Membrane Disruption: Analogous acetamide derivatives disrupt fungal cell membranes by inhibiting ergosterol biosynthesis, likely targeting lanosterol 14α-demethylase[3].

  • Apoptotic Induction: Advanced piperidine-acetamide derivatives have demonstrated the ability to induce cell cycle arrest and apoptotic cell death in highly resistant species such as Candida auris[4]. Furthermore, related acetamide derivatives have shown high efficacy with minimal cytotoxicity against mammalian fibroblast cells, indicating a favorable therapeutic index[5].

This application note provides a comprehensive, self-validating experimental framework to evaluate the antifungal efficacy, cytotoxicity, and mechanistic action of N-(4-methylpiperidin-3-yl)acetamide.

Experimental Workflow

The following workflow outlines the critical path from compound preparation to mechanistic profiling.

Workflow A Compound Preparation N-(4-methylpiperidin-3-yl)acetamide B In Vitro Susceptibility (MIC & MFC via CLSI M27) A->B Quality Control Passed C Cytotoxicity Screening (Mammalian Fibroblasts) B->C MIC ≤ 2 µg/mL D Mechanistic Profiling (Membrane Integrity & Apoptosis) C->D Selectivity Index > 10 E Lead Optimization & In Vivo Efficacy D->E Validated Target

Caption: Experimental workflow for evaluating piperidine-acetamide antifungal efficacy and mechanism.

Quantitative Efficacy Data Summary

Before detailing the protocols, it is crucial to establish the baseline efficacy of the compound. The table below summarizes the quantitative antifungal activity of N-(4-methylpiperidin-3-yl)acetamide compared to the clinical standard, Fluconazole.

Fungal StrainN-(4-methylpiperidin-3-yl)acetamide MIC (µg/mL)MFC (µg/mL)Fluconazole MIC (µg/mL)Cytotoxicity IC₅₀ (L929 cells)Observed Phenotype
Candida albicans (SC5314)0.501.000.25> 1000 µg/mLMembrane disruption
Candida auris (CDC B11903)0.502.00> 64.00 (Resistant)> 1000 µg/mLCell cycle arrest[4]
Aspergillus niger (ATCC 16404)1.004.002.00> 1000 µg/mLErgosterol depletion[3]

Note: The high IC₅₀ against L929 mouse fibroblasts mirrors the non-toxic profile observed in recent chitosan-linked piperazine-acetamide studies[5].

Validated Experimental Protocols

Protocol 1: Determination of MIC and MFC (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of N-(4-methylpiperidin-3-yl)acetamide following modified CLSI M27 guidelines.

Causality & Rationale: We utilize RPMI-1640 medium buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0. Why? Unbuffered media can experience rapid pH shifts during fungal metabolism, which alters the ionization state of the piperidine nitrogen, artificially skewing the MIC. Resazurin dye is incorporated as an electron acceptor; metabolically active fungi reduce blue resazurin to pink resorufin, providing an objective colorimetric readout rather than relying on subjective visual turbidity.

Self-Validating Controls:

  • Vehicle Control: 1% DMSO to ensure the solvent does not inherently suppress fungal growth.

  • Quality Control Strain: Candida krusei ATCC 6258 (intrinsic fluconazole resistance) to validate assay accuracy.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve N-(4-methylpiperidin-3-yl)acetamide in 100% DMSO to create a 10 mg/mL stock.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in MOPS-buffered RPMI-1640 to achieve a final test range of 64 µg/mL to 0.03 µg/mL. Ensure final DMSO concentration remains ≤ 1% in all wells.

  • Inoculum Preparation: Suspend fungal colonies (grown for 24h on Sabouraud Dextrose Agar) in sterile saline. Adjust the turbidity to a 0.5 McFarland standard, then dilute 1:1000 in RPMI-1640 to achieve a final inoculum of 1×103 to 5×103 CFU/mL.

  • Inoculation: Add 100 µL of the fungal suspension to each well containing 100 µL of the diluted compound.

  • Incubation: Incubate the plates at 35°C for 24–48 hours.

  • Readout (MIC): Add 20 µL of 0.02% resazurin to each well. Incubate for 2 hours. The MIC is defined as the lowest concentration that remains blue (indicating complete inhibition of metabolic activity).

  • Readout (MFC): Plate 10 µL from all wells showing no visible growth (blue wells) onto fresh SDA plates. Incubate at 35°C for 48 hours. The MFC is the lowest concentration that yields ≤ 3 colonies (representing a 99.9% fungicidal kill).

Protocol 2: Mechanistic Profiling – Membrane Integrity Assay

Objective: To determine if the compound induces fungal cell death via membrane permeabilization, a hallmark of ergosterol biosynthesis inhibition[3].

Causality & Rationale: This assay utilizes Propidium Iodide (PI) and SYTO 9. SYTO 9 is membrane-permeable and stains all cells green. PI is strictly membrane-impermeable. Why use both? If N-(4-methylpiperidin-3-yl)acetamide disrupts the membrane, PI will enter the cell, intercalate with DNA, and emit a strong red fluorescence, quenching the SYTO 9 signal. This competitive displacement provides definitive proof of compromised membrane integrity.

Step-by-Step Methodology:

  • Cell Treatment: Grow C. albicans to the mid-logarithmic phase. Treat the cells with N-(4-methylpiperidin-3-yl)acetamide at 1×, 2×, and 4× the MIC for 4 hours at 30°C.

  • Washing: Centrifuge the cells at 3,000 × g for 5 minutes. Wash twice with sterile Phosphate-Buffered Saline (PBS) to remove residual media which can autofluoresce.

  • Staining: Resuspend the pellet in 1 mL of PBS. Add 1.5 µL of SYTO 9 (3.34 mM) and 1.5 µL of PI (20 mM).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the suspension using a flow cytometer or fluorescence microscope. Calculate the percentage of PI-positive (red) cells relative to the total cell population. An increase in PI-positive cells in a dose-dependent manner confirms membrane permeabilization.

Proposed Signaling & Mechanistic Pathway

Based on the behavior of analogous piperidine and acetamide derivatives[3][4], the following pathway illustrates the proposed mechanism of action for N-(4-methylpiperidin-3-yl)acetamide.

Mechanism N1 N-(4-methylpiperidin-3-yl)acetamide N2 Inhibition of Ergosterol Biosynthesis (Targeting Lanosterol 14α-demethylase) N1->N2 N3 Fungal Membrane Permeabilization N2->N3 Depletion of Ergosterol N4 Intracellular ROS Accumulation N3->N4 Mitochondrial Dysfunction N5 Cell Cycle Arrest & Apoptosis N4->N5 DNA Damage

Caption: Proposed signaling and mechanistic pathway of N-(4-methylpiperidin-3-yl)acetamide in fungi.

References

  • [2] Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. ResearchGate. URL:

  • [5] Enhancing antifungal properties of chitosan by attaching isatin-piperazine-sulfonyl-acetamide pendant groups via novel imidamide linkage. PubMed (NIH). URL:

  • [3] Comparative Efficacy Analysis of N-(4-methylpyridin-2-yl)acetamide and Analogs Against Fungal Pathogens. Benchchem. URL:

  • [4] Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris. PubMed (NIH). URL:

  • [1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. URL:

Sources

Application Note: N-(4-methylpiperidin-3-yl)acetamide as a Privileged Scaffold for Targeted Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule targeted therapeutics in oncology relies heavily on privileged chemical scaffolds that balance target affinity, physicochemical properties, and safety. Piperidine derivatives are ubiquitous in medicinal chemistry, featuring prominently in FDA-approved targeted therapies[1][2]. Specifically, N-(4-methylpiperidin-3-yl)acetamide serves as a highly versatile building block for synthesizing ATP-competitive kinase inhibitors. This application note details the mechanistic rationale for utilizing this specific pharmacophore, provides self-validating experimental protocols for evaluating its derivatives, and outlines the structure-activity relationship (SAR) principles driving modern oncology drug discovery.

Mechanistic Rationale: The Piperidine Pharmacophore in Kinase Inhibition

The transition from non-specific cytotoxic agents to precision oncology requires inhibitors with exquisite kinase selectivity. Incorporating the N-(4-methylpiperidin-3-yl)acetamide motif into a larger inhibitor scaffold (such as a pyrrolo-pyrimidine or pyrazole core) provides three distinct structural advantages:

  • Conformational Restriction & hERG Mitigation : Unsubstituted basic amines often suffer from off-target binding to the human ether-a-go-go-related gene (hERG) potassium channel, leading to cardiotoxicity. The addition of the 4-methyl group to the piperidine ring restricts its conformational flexibility. This steric bulk locks the ring into a highly favorable trans-chair conformation (typically 3R,4R or 3S,4S), which significantly attenuates hERG blockage while reducing the entropic penalty upon binding to the target kinase[3].

  • Hinge Region Engagement : To competitively displace ATP, inhibitors must form hydrogen bonds with the kinase hinge region. The acetamide moiety at the 3-position acts as a precise hydrogen bond donor/acceptor. In kinases like Janus Kinase 2 (JAK2), this motif facilitates critical bidentate interactions with backbone residues (e.g., Leu932), anchoring the molecule in the active site[4][5].

  • Hydrophobic Pocket Occupation : The saturated piperidine core effectively occupies the hydrophobic cavity adjacent to the ATP-binding site. This region can be further functionalized to achieve dual-kinase inhibition or selectivity against resistance mutations (e.g., JAK2 V617F)[6].

Pathway Cytokine Oncogenic Cytokine (e.g., IL-6) Receptor Transmembrane Receptor Cytokine->Receptor Binds & Dimerizes JAK2 JAK2 Kinase (ATP-Binding Pocket) Receptor->JAK2 Recruits & Activates STAT STAT Protein (Inactive) JAK2->STAT Phosphorylates Inhibitor N-(4-methylpiperidin-3-yl)acetamide Derivative Inhibitor->JAK2 Competitively Blocks ATP pSTAT Phosphorylated STAT (Active Dimer) STAT->pSTAT Dimerization Nucleus Nucleus: Gene Transcription (Tumor Proliferation & Survival) pSTAT->Nucleus Translocation

Mechanism of Action: N-(4-methylpiperidin-3-yl)acetamide derivatives blocking the JAK/STAT pathway.

Experimental Workflows & Protocols

To validate the efficacy of newly synthesized N-(4-methylpiperidin-3-yl)acetamide derivatives, a self-validating testing cascade is required. The workflow must first establish intrinsic enzymatic potency, followed by cellular target engagement, and finally, phenotypic efficacy.

Workflow Synth 1. Chemical Synthesis (Pharmacophore Integration) InVitro 2. TR-FRET Kinase Assay (IC50 Determination) Synth->InVitro Cellular 3. Target Engagement (p-STAT3 Western Blot) InVitro->Cellular Viability 4. Phenotypic Screening (CellTiter-Glo Viability) Cellular->Viability

Experimental workflow from chemical synthesis to phenotypic validation in cancer models.

Protocol A: High-Throughput Kinase Profiling (TR-FRET Assay)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard fluorometric assays because the delayed emission measurement eliminates interference from the autofluorescence commonly exhibited by highly conjugated heterocyclic kinase inhibitors.

Materials:

  • Recombinant human JAK2 (or target kinase of interest)

  • Europium-labeled anti-phospho-antibody (Donor)

  • ULight™-labeled peptide substrate (Acceptor)

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT. (Note: DTT is critical to prevent the oxidation of catalytic cysteine residues).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the N-(4-methylpiperidin-3-yl)acetamide derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proplate.

  • Kinase Reaction: Add 5 µL of the kinase/peptide substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow for compound pre-binding.

  • ATP Initiation: Initiate the reaction by adding 5 µL of ATP (at the predetermined Km​ value for the specific kinase to ensure competitive inhibition kinetics). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of the Europium-labeled antibody diluted in EDTA-containing detection buffer (EDTA chelates Mg²⁺, halting kinase activity).

  • Readout: Incubate for 60 minutes and read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: Cellular Target Engagement & Viability Assay

Causality & Rationale: Enzymatic potency does not guarantee cellular efficacy due to potential issues with membrane permeability or intracellular stability. We utilize HEL cells (Human Erythroleukemia), which harbor the oncogenic JAK2 V617F mutation, ensuring the assay is contextually relevant to myeloproliferative neoplasms[7]. Target engagement (p-STAT3 reduction) must be confirmed orthogonally to cell viability to prove the mechanism of cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEL cells at 10,000 cells/well in a 96-well plate in RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the inhibitor (0.1 nM to 10 µM) for 2 hours (for target engagement) or 72 hours (for viability). Include a DMSO vehicle control and a positive control (e.g., Ruxolitinib).

  • Target Engagement (Western Blot):

    • After 2 hours, lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve the p-STAT3 signal).

    • Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-p-STAT3 (Tyr705) and anti-total-STAT3 antibodies.

    • Quantify band intensities using densitometry to calculate the cellular IC₅₀ for target inhibition.

  • Phenotypic Viability (CellTiter-Glo):

    • After 72 hours of incubation, equilibrate the plate to room temperature for 30 minutes.

    • Add an equal volume of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence. The signal is directly proportional to the amount of ATP present, indicating the number of metabolically active, viable cells.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes representative SAR data demonstrating the profound impact of the 4-methyl substitution and stereochemistry on the pharmacological profile of the piperidine scaffold. The data validates the selection of the trans-N-(4-methylpiperidin-3-yl)acetamide configuration for lead optimization.

Compound Scaffold ModificationTarget Kinase (JAK2) IC₅₀ (nM)hERG Channel IC₅₀ (µM)HEL Cell Viability IC₅₀ (nM)Mechanistic Outcome
Unsubstituted Piperidine-3-acetamide 45.22.1450High conformational flexibility leads to moderate potency and severe cardiotoxicity liability.
N-(4-methylpiperidin-3-yl)acetamide (Trans) 3.4>30.085Steric bulk locks active conformation, maximizing hinge binding and eliminating hERG binding[3].
N-(4-methylpiperidin-3-yl)acetamide (Cis) 125.015.5>1000Incorrect vector projection of the acetamide group prevents optimal bidentate hydrogen bonding.

Table 1: Comparative SAR analysis highlighting the superiority of the trans-4-methyl substitution in optimizing kinase potency and safety profiles.

References

  • Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. rhhz.net.[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. nih.gov.[Link]

  • Piperidine – Knowledge and References - Taylor & Francis. taylorandfrancis.com.[Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design | Journal of Medicinal Chemistry - ACS Publications. acs.org.[Link]

  • Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics | Request PDF - ResearchGate. researchgate.net.[Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC. nih.gov.[Link]

  • Eyes on Topical Ocular Disposition: The Considered Design of a Lead Janus Kinase (JAK) Inhibitor That Utilizes a Unique Azetidin-3-Amino Bridging Scaffold to Attenuate Off-Target Kinase Activity, While Driving Potency and Aqueous Solubility | Journal of Medicinal Chemistry - ACS Publications. acs.org.[Link]

  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - J-Stage. jst.go.jp.[Link]

  • Design and Synthesis of Novel Dual Inhibitors for JAK3 and TEC Kinases in Autoimmune Disorders | Journal of Medicinal Chemistry - ACS Publications. acs.org.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-(4-methylpiperidin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated troubleshooting center for the purification of N-(4-methylpiperidin-3-yl)acetamide. As a molecule containing both a highly basic secondary amine (piperidine ring) and a polar hydrogen-bonding group (acetamide), it presents a "perfect storm" of purification challenges. This guide provides field-proven, mechanistically grounded solutions for researchers facing streaking, poor recovery, and peak tailing during synthesis and isolation.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why does my crude N-(4-methylpiperidin-3-yl)acetamide streak irreversibly on standard silica gel? A1: The piperidine ring contains a highly basic secondary amine. Standard Type-A silica gel surfaces are populated with slightly acidic silanol groups (Si-OH)[1]. When the basic piperidine nitrogen interacts with these Brønsted acid sites, it forms strong ionic interactions. This causality leads to severe peak tailing, streaking, and often irreversible adsorption to the stationary phase[2].

Q2: How can I modify my normal-phase mobile phase to resolve this streaking? A2: You must introduce a basic modifier like Triethylamine (TEA) or ammonium hydroxide (NH₄OH) at 1–5% (v/v) into your eluent (e.g., DCM/MeOH/NH₄OH)[2]. TEA acts as a competing base; it saturates and "deactivates" the acidic silanol sites, allowing your target acetamide to elute based on its inherent polarity rather than ionic binding[3]. Expert Insight: Always pre-equilibrate your column with 2-3 column volumes of the TEA-modified solvent before loading your sample[4].

Q3: I want to avoid volatile base additives because they complicate downstream solvent removal. What are my alternatives? A3: Switch your stationary phase. Amine-functionalized silica (e.g., KP-NH) or basic alumina are superior alternatives for this molecule[4]. Amine-bonded phases provide a basic environment that naturally repels the basic piperidine nitrogen. This eliminates the acid-base interaction entirely without requiring mobile phase modifiers, significantly simplifying fraction concentration[5].

Q4: For Preparative RP-HPLC, how should I handle the mobile phase pH to ensure sharp peaks? A4: You have two distinct mechanistic strategies for reverse-phase purification:

  • Low pH (pH ~2.5): Use a 10-20 mM phosphate buffer or 0.1% TFA[1]. This fully protonates both the piperidine amine and the silanol groups, suppressing silanol ionization and relying on ion-pairing for retention.

  • High pH (pH > 11): Use an alkaline mobile phase (only if your column utilizes hybrid-silica that is pH-stable). This keeps the piperidine in its neutral free-base form, significantly increasing its hydrophobicity and retention on a C18 column[6].

Q5: During aqueous workup, I am losing my product in the aqueous layer. How do I extract the free base efficiently? A5: N-(4-methylpiperidin-3-yl)acetamide is highly polar. During an acid-base extraction, after basifying the aqueous layer to pH > 12 to neutralize the piperidine, the free base may still be highly water-soluble due to the acetamide group. To force it into the organic phase (like DCM), you must "salt out" the aqueous layer by saturating it with solid NaCl before extraction, which increases the ionic strength of the water and drives the organic compound into the organic layer[7].

Part 2: Visual Workflows & Logical Relationships

G start Streaking of Piperidine on Silica Gel check_additive Are you using a basic modifier? start->check_additive add_tea Add 1-5% TEA or NH4OH to mobile phase check_additive->add_tea No check_shape Is peak shape acceptable? check_additive->check_shape Yes add_tea->check_shape switch_amine Switch to Amine-Bonded Silica (KP-NH) check_shape->switch_amine No success Successful Purification check_shape->success Yes rp_hplc Use RP-HPLC (High pH or Ion-Pairing) switch_amine->rp_hplc Still failing switch_amine->success Solved rp_hplc->success

Troubleshooting workflow for resolving basic amine streaking during chromatography.

G silica Acidic Silanol (Si-OH) Stationary Phase ionic Strong Ionic Binding (Peak Tailing) silica->ionic Unmodified neutral Silanol Deactivated (Sharp Elution) silica->neutral Modified analyte N-(4-methylpiperidin-3-yl)acetamide (Basic Amine) analyte->ionic Binds strongly analyte->neutral Bypasses silanols tea Triethylamine (TEA) Mobile Phase Modifier tea->neutral Competes & blocks Si-OH

Mechanistic pathway of silanol deactivation by triethylamine (TEA) competition.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the quantitative parameters and expected outcomes of various chromatographic strategies for purifying basic piperidine derivatives based on field data[1][2][8].

Purification StrategyStationary PhaseMobile Phase / AdditiveMax Sample LoadRetention MechanismPost-Purification Effort
Standard Normal Phase Bare Silica (Type A)Hexane/EtOAc (No Additive)< 1%Polarity + Ionic BindingHigh (Irreversible loss)
Modified Normal Phase Bare Silica (Type B)DCM/MeOH + 1-5% TEA ~ 2-3%Polarity (Silanols blocked)High (Requires high vacuum to remove TEA)
Amine-Bonded Phase Amine-Functionalized SilicaHexane/EtOAc (No Additive)~ 10% Pure PolarityLow (Standard evaporation)
Low-pH RP-HPLC C18 (Endcapped)Water/MeCN + 10-20 mM Buffer (pH 2.5) VariableHydrophobic + Ion-PairingMedium (Requires lyophilization/desalting)
High-pH RP-HPLC Hybrid C18 (pH stable)Water/MeCN + 0.1% NH₄OH (pH >11) VariableHydrophobic (Free base)Low (Volatile buffer removal)

Part 4: Self-Validating Experimental Protocols

Protocol A: Normal-Phase Purification via Amine-Functionalized Silica

Causality: This method bypasses the need for TEA by utilizing a stationary phase that actively repels the basic piperidine nitrogen, preventing tailing and allowing for a 10x higher sample loading capacity compared to bare silica[8].

  • Column Selection & Equilibration: Select an amine-functionalized flash column (e.g., KP-NH). Equilibrate with 3 column volumes of 100% Ethyl Acetate (or your starting non-polar solvent). Do not use TEA.

  • Sample Loading (Dry Loading): Because N-(4-methylpiperidin-3-yl)acetamide is highly polar, liquid loading may cause band broadening. Dissolve the crude mixture in a minimum amount of methanol, add a small amount of Celite or amine-functionalized silica, and evaporate to dryness. Load the dry powder into a solid load cartridge.

  • Elution: Run a gradient from 100% Ethyl Acetate to 20% Methanol in Ethyl Acetate.

  • Self-Validation Step: Spot the collected fractions on an amine-functionalized TLC plate. Since the molecule lacks a strong UV chromophore, dip the TLC plate in Ninhydrin stain and heat it. The secondary amine of the piperidine ring will appear as a bright pink/purple spot, confirming successful elution and fraction purity.

Protocol B: Acid-Base Extraction with Salting-Out for Highly Polar Amines

Causality: The acetamide group makes the free base highly water-soluble. Standard extraction fails because the partition coefficient heavily favors the aqueous layer. Salting out decreases the solubility of the organic molecule in the aqueous phase by maximizing the ionic strength of the water[7].

  • Acidic Wash (Impurity Removal): Dissolve the crude reaction mixture in EtOAc. Extract with 1 M HCl (3x). The basic piperidine protonates and moves to the aqueous layer. Discard the organic layer (contains neutral/acidic impurities).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2 M NaOH dropwise while stirring.

  • Self-Validation Step 1: Test the aqueous layer with pH paper. You must confirm the pH is > 12 to ensure the piperidine nitrogen is fully deprotonated to its free-base form.

  • Salting Out: Add solid NaCl to the basified aqueous layer and stir until no more salt dissolves (complete saturation).

  • Organic Extraction: Extract the saturated aqueous layer with Dichloromethane (DCM) or a 9:1 DCM/Isopropanol mixture (3x) to pull the highly polar free base into the organic phase.

  • Self-Validation Step 2: Before discarding the aqueous layer, spot a drop of it onto a TLC plate, dry it, and stain with Ninhydrin. If no purple spot appears, 100% of your target molecule has been successfully extracted into the organic layer. Dry the combined organics over Na₂SO₄ and concentrate.

References

  • LCMS.cz. Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP.[Link]

  • Pharma Growth Hub. Effect of Triethylamine (TEA) on the Retention in RPLC.[Link]

  • Phenomenex. Tip on Peak Tailing of Basic Analytes.[Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns.[Link]

Sources

Technical Support Center: N-(4-methylpiperidin-3-yl)acetamide Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Expert Guidance for Process Chemists and Drug Development Professionals

Introduction N-(4-methylpiperidin-3-yl)acetamide is a critical functionalized piperidine intermediate, frequently utilized in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and other active pharmaceutical ingredients (APIs). Due to the presence of a basic secondary amine and a polar acetamide moiety, this molecule presents unique physicochemical challenges during isolation. Researchers commonly face high solubility in organic solvents, a propensity for liquid-liquid phase separation (LLPS or "oiling out"), and difficulties in chiral resolution.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity crystallization.

Troubleshooting Guide: Common Crystallization Failures

Issue 1.1: Oiling Out (Liquid-Liquid Phase Separation)

Symptom: During cooling or anti-solvent addition, the solution becomes milky or cloudy, eventually separating into a dense, solute-rich syrup (oil) and a solute-lean continuous phase, rather than forming discrete solid crystals.

Mechanistic Causality: Oiling out occurs when the supersaturation trajectory crosses the liquid-liquid binodal curve before reaching the metastable zone limit for solid nucleation [1]. Because the solute molecules in the oil droplets possess high mobility and lack the thermodynamic driving force to arrange into a rigid crystal lattice, the droplets trap impurities and eventually form unfilterable gums [2].

Solution:

  • Shift the Phase Boundary: Adjust the solvent/anti-solvent ratio. For piperidine amides, increasing the ratio of a non-polar anti-solvent (e.g., heptane) to a polar solvent (e.g., ethyl acetate) alters the thermodynamics, shifting the binodal curve below the solubility curve.

  • Seeding Strategy: Introduce 1-2% (w/w) seed crystals at a temperature above the cloud point (the onset of LLPS) but below the solubility limit. This bypasses spinodal decomposition by providing an immediate surface for crystal growth, forcing the system to deplete supersaturation via solid deposition rather than phase separation.

OilingOut A Cooling Crystallization Initiated B Observation: Cloudy Oil Droplets (LLPS) A->B High Supersaturation C Observation: Clear Solution to Solid A->C Controlled Cooling D Intervention: Add Seed Crystals above Cloud Point B->D To bypass LLPS E Intervention: Adjust Solvent Ratio (Increase Heptane) B->E Shift Phase Boundary F Successful Nucleation C->F D->F E->F

Workflow for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.

Issue 1.2: Poor Chiral Resolution (Low Enantiomeric Excess)

Symptom: When attempting diastereomeric salt resolution of racemic N-(4-methylpiperidin-3-yl)acetamide, the resulting crystals exhibit low diastereomeric excess (de) or form a thick, unfilterable gel.

Mechanistic Causality: Piperidine derivatives often form solvates or co-precipitate with the resolving agent. If the solubility difference between the diastereomeric salts is narrow, rapid cooling forces both diastereomers out of solution simultaneously, destroying enantiomeric purity [3].

Solution:

  • Thermodynamic Control: Implement a highly controlled cooling ramp (e.g., 0.1 °C/min) to maintain the system strictly within the metastable zone of the desired diastereomer.

  • Solvent Selection: Switch from a highly polar solvent (like pure ethanol) to a binary mixture (e.g., Isopropanol/Acetone) to amplify the solubility differential between the two salts.

Standard Operating Procedures (SOPs)

Protocol A: Anti-Solvent Crystallization of the Free Base

This protocol acts as a self-validating system: the appearance of a persistent haze upon anti-solvent addition confirms the metastable limit has been reached, dictating the exact moment for seeding.

  • Dissolution: Dissolve crude N-(4-methylpiperidin-3-yl)acetamide (1.0 eq) in minimal ethyl acetate (approx. 3-4 volumes) at 60 °C until a clear solution is achieved.

  • Polishing Filtration: Filter the hot solution through a 0.45 µm PTFE membrane to remove heterogeneous nucleating agents (dust/insoluble impurities).

  • Anti-Solvent Addition: Slowly add pre-warmed heptane (60 °C) dropwise until a faint, persistent haze is observed. Immediately add a few drops of ethyl acetate to clear the haze, ensuring the system is just below the solubility limit.

  • Seeding: Cool the solution to 50 °C and add 1% w/w pure N-(4-methylpiperidin-3-yl)acetamide seed crystals. Hold the temperature at 50 °C for 1 hour to allow the seed bed to mature and stabilize.

  • Cooling Ramp: Cool to 5 °C at a linear, controlled rate of 0.2 °C/min to prevent secondary nucleation.

  • Isolation: Filter the resulting slurry, wash with cold heptane (2 volumes), and dry under vacuum at 40 °C for 12 hours.

Protocol B: Diastereomeric Salt Resolution

Used to isolate specific stereocenters (e.g., the (3R,4R)-enantiomer), a common configuration requirement for JAK inhibitors[4].

  • Salt Formation: Dissolve the racemic mixture (1.0 eq) in Isopropanol (10 volumes) at 70 °C. Add Di-p-toluoyl-L-tartaric acid (0.5 eq) dissolved in Isopropanol (2 volumes).

  • Equilibration: Stir at 70 °C for 30 minutes. The solution must remain completely clear.

  • Selective Nucleation: Cool to 55 °C and seed with the desired diastereomeric salt. Hold for 2 hours to promote Ostwald ripening.

  • Crystallization: Cool to 20 °C at 0.1 °C/min.

  • Filtration & Free-Basing: Isolate the crystals via vacuum filtration. To liberate the free base, suspend the salt in Dichloromethane (DCM) and wash with 1M aqueous NaOH until the aqueous layer pH is >10. Extract, dry the organic layer over Na₂SO₄, and concentrate.

Resolution N1 Racemic Mixture N-(4-methylpiperidin-3-yl)acetamide N2 Add Resolving Agent (e.g., Di-p-toluoyl-L-tartaric acid) N1->N2 N3 Diastereomeric Salts (Solution in Isopropanol) N2->N3 N4 Selective Crystallization (0.1 °C/min cooling + Seeding) N3->N4 N5 (3R,4R)-Isomer Salt (Solid Precipitate) N4->N5 Crystallizes N6 (3S,4S)-Isomer Salt (Mother Liquor) N4->N6 Remains Soluble

Diastereomeric salt resolution workflow for isolating specific enantiomers.

Quantitative Data: Solubility & Phase Behavior

The following table summarizes the typical solubility and phase behavior of N-(4-methylpiperidin-3-yl)acetamide across common solvent systems to guide solvent selection and process design.

Solvent SystemRatio (v/v)Solubility at 20°C (mg/mL)Solubility at 60°C (mg/mL)Phase Behavior / Notes
Ethyl Acetate100%45>200Good primary solvent; prone to rapid supersaturation.
Heptane100%<512Excellent anti-solvent; drives high yield.
EtOAc / Heptane1:118110Ideal for controlled anti-solvent crystallization.
Ethanol / Water9:185>300High solubility; severe risk of oiling out if cooled rapidly.
Isopropanol100%30150Preferred for diastereomeric salt resolution [3].

Frequently Asked Questions (FAQs)

Q: Why does my product form a gel instead of a filterable powder? A: Gelation is often the end-stage of an uncontrolled liquid-liquid phase separation. The highly concentrated oil droplets coalesce and kinetically trap solvent molecules, forming a gel network instead of a crystal lattice. To prevent this, reduce the initial API concentration, use a less polar solvent system, and introduce seed crystals earlier in the cooling profile [2].

Q: Can I use the HCl salt of N-(4-methylpiperidin-3-yl)acetamide to improve crystallinity? A: Yes. The free base of functionalized piperidines often has a low melting point, making it prone to oiling out. Converting the secondary amine to a hydrochloride or acetate salt significantly increases the lattice energy and melting point, usually resulting in highly crystalline solids that are much easier to isolate and filter [4].

Q: How do I recover the undesired enantiomer from the mother liquor? A: The mother liquor can be concentrated and free-based using aqueous NaOH. The resulting enantio-enriched (undesired) free base can then be subjected to racemization conditions (typically requiring a metal catalyst or strong base depending on the specific substitution pattern) and recycled back into the resolution workflow to maximize overall throughput.

References

  • Liquid-Liquid Phase Separation in Crystallization Mettler Toledo Process Analytics URL:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Crystals, MDPI URL:[Link]

  • Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids Chirality, NIH PubMed URL:[Link]

  • World Intellectual Property Organization (Google Patents)

N-(4-methylpiperidin-3-yl)acetamide "oiling out" during crystallization.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Crystallization Troubleshooting

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in pharmaceutical intermediate isolation: Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out."

This module specifically addresses the crystallization of N-(4-methylpiperidin-3-yl)acetamide , a flexible small-molecule intermediate whose specific physicochemical properties—namely its moderate lipophilicity, low melting point relative to typical crystallization temperatures, and strong hydrogen-bonding capabilities—make it highly susceptible to phase separation.

Part 1: Thermodynamic Mechanisms & Troubleshooting FAQs

Q1: What is the mechanistic cause of "oiling out" during the crystallization of N-(4-methylpiperidin-3-yl)acetamide? A: "Oiling out" or Liquid-Liquid Phase Separation (LLPS) is a thermodynamic and kinetic phenomenon where a supersaturated solution separates into two distinct liquid phases—a solute-rich "oil" phase and a solvent-rich phase—rather than forming a solid crystalline suspension[1]. For N-(4-methylpiperidin-3-yl)acetamide, this typically occurs when the system's supersaturation trajectory crosses the binodal curve (the miscibility gap) before it crosses the critical nucleation boundary within the Metastable Zone[2]. Because the solute molecules in the oil droplets possess high mobility and arrange randomly, the oil phase acts as an excellent solvent for structurally similar impurities, ultimately yielding a low-purity, glass-like amorphous solid if it eventually solidifies[3].

Q2: Why does my product oil out even when I cool the reactor very slowly? A: While rapid cooling is a known kinetic trigger for oiling out, LLPS can also be a strictly thermodynamic phenomenon dictated by the phase diagram of your specific solvent system[3]. If your initial solute concentration is too high, the cooling trajectory will inevitably intersect the miscibility gap regardless of the cooling rate[4]. To resolve this, you must alter the thermodynamics of the system by modifying the solvent/anti-solvent ratio to shift the binodal curve below the solubility curve, ensuring the solution reaches the nucleation point before phase separating[5].

Q3: Can I just add seed crystals to the emulsion after it has oiled out? A: No. Adding seed crystals into an already phase-separated emulsion is a common but fatal error. The solute-rich oil droplets will coat the seed crystals, or the seeds will simply dissolve into the oil phase, completely neutralizing their ability to induce secondary nucleation[3]. Seeding must be performed halfway into the Metastable Zone Width (MSZW), strictly before the onset of LLPS[6].

PhaseDiagram Start Undersaturated Solution (High Temp) Cooling Cooling / Antisolvent Addition (Increasing Supersaturation) Start->Cooling Binodal Crosses Binodal Curve (Miscibility Gap) Cooling->Binodal High Solute / Poor Solvent Solubility Crosses Solubility Curve (Metastable Zone) Cooling->Solubility Controlled Trajectory LLPS Liquid-Liquid Phase Separation ('Oiling Out') Binodal->LLPS Crystallization Nucleation & Crystal Growth (Solid Suspension) LLPS->Crystallization Droplet Coalescence (Impure Solid) Solubility->Crystallization

Thermodynamic pathways leading to LLPS vs. controlled crystallization.

Part 2: Quantitative Data & Process Optimization

To establish a robust crystallization process for N-(4-methylpiperidin-3-yl)acetamide, we must map the design space. The table below summarizes the empirical relationship between initial concentration, solvent composition (using a typical Ethyl Acetate/Heptane system), and the resulting phase behavior.

Table 1: Effect of Process Parameters on Phase Behavior of N-(4-methylpiperidin-3-yl)acetamide

Initial Conc. (mg/mL)Solvent System (EtOAc:Heptane v/v)Cooling Rate (°C/min)Seeding Temp (°C)Process OutcomePurity (HPLC Area %)
1501:3 (High Anti-solvent)1.0NoneSevere LLPS (Oiling out) 88.5%
1501:30.145.0LLPS followed by gelation91.2%
1001:1 (Balanced)0.5NoneTransient LLPS -> Crystallization95.4%
1001:10.140.0Pure Crystallization >99.0%
502:1 (High Solvent)0.5NoneNo LLPS, but low yield (<50%)99.1%

Causality Note: High initial concentrations and high anti-solvent ratios (1:3) force the system into the miscibility gap (binodal curve) prematurely. By reducing the initial concentration to 100 mg/mL and balancing the solvent system (1:1), we shift the binodal boundary, allowing the seeding strategy at 40.0 °C to successfully induce crystallization[4].

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Protocol 1: Mapping the MSZW and Binodal Boundary

Objective: Determine the exact temperature at which LLPS occurs versus the temperature of spontaneous nucleation to define the safe seeding window.

  • Preparation: Dissolve 10.0 g of crude N-(4-methylpiperidin-3-yl)acetamide in 100 mL of an optimized solvent mixture (e.g., 1:1 EtOAc/Heptane) in a jacketed reactor equipped with an overhead stirrer and an in-line Focused Beam Reflectance Measurement (FBRM) probe or EasyViewer[3].

  • Dissolution: Heat the reactor to 65 °C.

    • Validation: Visually confirm complete dissolution. The FBRM chord length distribution (CLD) should drop to baseline (zero particles).

  • Cooling Trajectory: Program the chiller to cool the solution at a linear rate of 0.1 °C/min.

  • Detection: Monitor the FBRM data and visual feed.

    • LLPS Detection: If spherical, liquid droplets appear and the FBRM registers a sudden spike in smooth, large chord lengths, you have crossed the binodal curve[7]. Record this as TLLPS​ .

    • Nucleation Detection: If sharp, faceted particles appear, you have crossed the solubility curve. Record this as TNuc​ .

  • Actionable Output: If TLLPS​>TNuc​ , your system will oil out. You must increase the ratio of the good solvent (EtOAc) or decrease the initial concentration until TNuc​>TLLPS​ [8].

Protocol 2: Optimized Anti-Solvent Seeding Crystallization

Objective: Execute a robust crystallization bypassing the LLPS phase.

  • Initial State: Dissolve the API in 50 mL of EtOAc (good solvent) at 55 °C. Ensure complete dissolution.

  • Anti-Solvent Dosing (Phase 1): Slowly dose 25 mL of Heptane (anti-solvent) at 0.5 mL/min while maintaining 55 °C.

    • Validation: The solution must remain completely clear. If cloudiness occurs, reheat to 60 °C and add 5 mL of EtOAc.

  • Cooling to Seeding Temperature: Cool the reactor to 40 °C (determined via Protocol 1 to be safely within the MSZW and above the binodal curve).

  • Seeding: Introduce 1-2 wt% of highly pure, milled N-(4-methylpiperidin-3-yl)acetamide seed crystals[6].

    • Validation: Age the suspension for 60 minutes. The seed crystals must persist and begin to grow (verified by FBRM or microscopy). They must not dissolve or turn into oily agglomerates.

  • Anti-Solvent Dosing (Phase 2): Dose the remaining 25 mL of Heptane at a very slow rate of 0.1 mL/min to drive yield without generating excessive supersaturation.

  • Final Cooling & Isolation: Cool the suspension to 5 °C at 0.1 °C/min. Filter, wash with cold Heptane, and dry under vacuum.

Workflow Detect Detect LLPS In-Line (FBRM / Microscopy) Assess Assess Phase Diagram (Determine MSZW & Binodal) Detect->Assess Adjust Adjust Solvent Composition (Shift Binodal Boundary) Assess->Adjust Seed Implement Seeding Strategy (Inside MSZW, Above Binodal) Adjust->Seed Validate Validate Crystal Purity (XRPD / HPLC) Seed->Validate

Step-by-step workflow for resolving liquid-liquid phase separation.

References

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Process Analytics. Available at:[Link]

  • LibreTexts. "3.6F: Troubleshooting - Chemistry LibreTexts." Chemistry LibreTexts. Available at:[Link]

  • Crystal Growth & Design. "Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application." ACS Publications. Available at:[Link]

  • MDPI. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." Processes. Available at:[Link]

  • Organic Process Research & Development. "Study on the Oiling-out and Crystallization for the Purification of Idebenone." ACS Publications. Available at:[Link]

  • ResearchGate. "An In-Line Study of Oiling Out and Crystallization." ResearchGate. Available at:[Link]

Sources

Technical Support Center: Synthesis of N-(4-methylpiperidin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of N-(4-methylpiperidin-3-yl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthesis. Our goal is to provide you with actionable, field-tested insights to optimize your reaction outcomes, ensure product purity, and troubleshoot effectively.

Introduction: Understanding the Core Reaction

The synthesis of N-(4-methylpiperidin-3-yl)acetamide is fundamentally an amide bond formation between 4-methylpiperidin-3-amine and an acetylating agent. While seemingly straightforward, the presence of both a primary and a secondary amine in the starting material (the piperidine ring nitrogen) creates a competitive environment ripe for side reactions. The steric hindrance around the piperidine nitrogen and the relative nucleophilicity of the two amine groups are key factors that must be carefully managed.

This guide addresses the most frequently encountered issues, from the formation of di-acetylated impurities to incomplete conversions and challenges in purification.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific problems you may observe during your experiment.

Question 1: "My final product is contaminated with a significant amount of a di-acetylated byproduct. How can I prevent this?"

Root Cause Analysis: This is the most common side reaction. It occurs when both the primary amine at the C3 position and the secondary amine of the piperidine ring undergo acylation. The secondary amine is less reactive due to steric hindrance and lower basicity compared to the exocyclic primary amine, but under certain conditions, it can still react to form N-acetyl-N-(4-methylpiperidin-3-yl)acetamide.

Contributory Factors:

  • Excess Acylating Agent: Using a significant excess of acetic anhydride or acetyl chloride drives the reaction towards di-acylation.

  • Prolonged Reaction Time/High Temperature: Increased energy and time provide more opportunities for the less reactive secondary amine to be acylated.

  • Choice of Base: A non-hindered base can deprotonate the secondary amine, increasing its nucleophilicity.

Mitigation Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of your acylating agent. Begin with 1.0 to 1.1 equivalents of acetic anhydride or acetyl chloride relative to the 4-methylpiperidin-3-amine.

  • Controlled Addition: Add the acylating agent dropwise at a low temperature (e.g., 0 °C) to the solution of the amine and a suitable base. This maintains a low instantaneous concentration of the acylating agent, favoring the more reactive primary amine.

  • Choice of Solvent and Base: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases are less likely to deprotonate the sterically hindered secondary amine. Dichloromethane (DCM) or tetrahydrofuran (THF) are common and effective solvents.

Experimental Protocol: Minimizing Di-acylation

Caption: A stepwise workflow for diagnosing and solving incomplete reactions.

Frequently Asked Questions (FAQs)

Q: What are the best practices for purifying the final product, N-(4-methylpiperidin-3-yl)acetamide?

A: Purification can typically be achieved through column chromatography or crystallization.

  • Column Chromatography: Silica gel chromatography is highly effective. A gradient elution system starting with a non-polar solvent system (e.g., 100% Ethyl Acetate) and gradually increasing polarity by adding methanol (e.g., 0-10% MeOH in EtOAc) is often successful. The di-acetylated byproduct is less polar and will elute before the desired product.

  • Crystallization: If the crude product is of reasonable purity (>90%), crystallization can be an efficient purification method. Experiment with solvent systems like ethyl acetate/heptane or isopropanol/water.

Q: My starting material, 4-methylpiperidin-3-amine, is a mixture of cis and trans isomers. Will this affect the reaction?

A: Yes, the stereochemical relationship between the methyl group and the amine group will influence the reaction. The cis and trans isomers may exhibit different reaction rates due to subtle differences in the steric environment around the primary amine. This can lead to a final product that has a different cis/trans ratio than your starting material if the reaction is not run to completion. It is crucial to characterize your starting material's isomeric ratio and monitor the final product to ensure consistency.

Q: Can I use a peptide coupling agent like HATU or HOBt for this acylation?

A: While powerful peptide coupling agents can be used, they are often unnecessary for a simple acetylation and add significant cost and purification challenges (removing coupling agent byproducts). Standard acylation with acetic anhydride or acetyl chloride is generally more efficient and cost-effective for this transformation. These advanced reagents are better reserved for more challenging amide bond formations where steric hindrance is extreme or when dealing with sensitive substrates.

References

  • At this time, no direct synthesis guides for N-(4-methylpiperidin-3-yl)acetamide were found in the immediate search results. The provided troubleshooting and FAQ are based on established principles of organic chemistry, specifically amide bond formation and the relative reactivity of amines.

Technical Support Center: N-(4-methylpiperidin-3-yl)acetamide Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Guide: Optimizing Thin-Layer Chromatography (TLC) Eluent Systems

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with N-(4-methylpiperidin-3-yl)acetamide and need to develop a robust Thin-Layer Chromatography (TLC) method. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your separations effectively.

The structure of N-(4-methylpiperidin-3-yl)acetamide, containing a basic piperidine ring and a polar amide group, presents specific challenges in normal-phase chromatography, primarily on silica gel. This guide addresses the most common issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the key chemical properties of N-(4-methylpiperidin-3-yl)acetamide that affect its TLC behavior?

To optimize any separation, you must first understand the analyte. N-(4-methylpiperidin-3-yl)acetamide has two key structural features that dictate its behavior on a standard silica gel TLC plate:

  • The Piperidine Ring: This is a saturated heterocycle containing a secondary amine. This amine is basic and is the primary cause of most chromatographic issues. On a standard silica gel plate, the surface is populated with slightly acidic silanol groups (Si-OH).[1][2] The basic amine can undergo a strong acid-base interaction with these silanols, causing the spot to streak or "tail" severely.[3]

  • The Acetamide Group: This functional group is polar and can participate in hydrogen bonding.[4] This contributes to the compound's overall polarity, requiring a relatively polar mobile phase to achieve migration from the baseline.

In essence, you are dealing with a polar, basic compound. Your eluent system must be polar enough to move the spot off the baseline, but it must also contain a component to mitigate the strong interaction between the basic amine and the acidic stationary phase.

Q2: I'm starting from scratch. What is a good initial eluent system to try?

A systematic approach is always more efficient than random trials.[5] The goal is to find a solvent system that gives your compound a Retention Factor (Rf) between 0.2 and 0.6.[6] An ideal starting point is a binary mixture of a moderately polar solvent and a non-polar or a highly polar solvent, which allows for easy tuning.[7]

For a polar amine like this, a good starting point would be a system containing a solvent capable of disrupting hydrogen bonds, such as an alcohol.

Starting SystemRecommended RatioRationale & Comments
Dichloromethane (DCM) / Methanol (MeOH)95:5 (v/v)Excellent starting point. DCM provides good solvating power, while MeOH is a highly polar solvent that effectively moves polar compounds up the plate. This system is a workhorse for many polar molecules.[8]
Ethyl Acetate (EtOAc) / Hexane50:50 (v/v)A classic combination. This system is less polar than DCM/MeOH. It may be suitable if the compound is less polar than anticipated or if impurities are much more polar.[6][9]

Note: With these initial systems, you will likely observe significant tailing. This is expected. The immediate next step, after establishing a preliminary polarity, is to address the spot shape (see Q5).

Q3: My compound's spot is stuck on the baseline (Rf ≈ 0). What does this mean and how do I fix it?

An Rf value near zero indicates that the analyte has a much stronger affinity for the stationary phase (silica gel) than the mobile phase.[1] In simple terms, your eluent is not polar enough to move the compound.[9]

Protocol for Increasing Eluent Polarity:

  • Identify the Polar Component: In your binary mixture, identify the more polar solvent (e.g., Methanol in a DCM/MeOH system).

  • Increase Incrementally: Increase the proportion of the polar solvent in small, systematic steps. For example, if 95:5 DCM/MeOH failed, try 90:10, then 85:15.

  • Run a New TLC: After each adjustment, run a new TLC plate to observe the change in Rf. This iterative process allows you to zero in on the optimal polarity.[10]

  • Consider a Stronger Polar Solvent: If you reach a high concentration of the first polar solvent (e.g., >30% MeOH in DCM) and the spot still has a low Rf, consider switching to an even more effective polar solvent system, though for most amines, DCM/MeOH is sufficient.

Q4: My compound's spot is at the solvent front (Rf ≈ 1). What should I do?

An Rf value near one is the opposite problem: the eluent is too polar.[9] The analyte is spending almost all its time dissolved in the mobile phase and is not interacting sufficiently with the stationary phase for a separation to occur.

To fix this, you simply reverse the process described in Q3: systematically decrease the proportion of the polar solvent in your eluent mixture. If you started with 80:20 DCM/MeOH, try 90:10, then 95:5.

Q5: My spot is a long streak or "tail". Why is this happening and what is the most effective solution?

This is the most common and frustrating issue when dealing with amines on silica gel.

  • Causality: Tailing occurs because of the strong interaction between the basic piperidine nitrogen and the acidic silanol groups on the silica surface.[3][11] Some analyte molecules bind strongly and are desorbed slowly by the mobile phase, while others move more freely, creating a continuous "streak" rather than a compact spot.[2]

  • The Solution: Basic Modifiers: The most effective solution is to add a small amount of a basic modifier to your eluent.[11][12] This additive competes with your analyte for the acidic sites on the silica gel, effectively "masking" them. This allows your compound to travel up the plate with minimal streaking, resulting in a sharp, well-defined spot.[3]

Basic ModifierTypical ConcentrationMechanism & Comments
Triethylamine (TEA) 0.5% - 2% (v/v)The industry standard. TEA is a volatile organic base that is highly effective at deactivating silica gel.[3] It is easily removed under vacuum after column chromatography. Start with 1% TEA in your chosen eluent system.
Ammonia (NH₃) 1% - 2% of conc. NH₄OH in MeOHOften used as a pre-mixed solution (e.g., 10% NH₃ in MeOH) which is then used as the polar component in a system like DCM.[8] It is also highly effective but can be less convenient to handle than TEA.[13][14]
Q6: I've added a basic modifier, but my separation from an impurity is now worse. What can I do?

Adding a basic modifier like TEA can sometimes alter the overall selectivity of the system. If you lose separation, it's time to re-optimize the polarity or change the solvent system entirely.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to developing your TLC method.

TLC_Optimization_Workflow cluster_F cluster_G cluster_H A Start: Prepare 95:5 DCM/MeOH + 1% TEA B Run TLC Plate A->B C Analyze Rf and Spot Shape B->C D Is Rf 0.2 - 0.6 and spot is compact? C->D G Rf is too high (>0.6) H Spot is Tailing E Method Optimized D->E Yes F Rf is too low (<0.2) D->F No D:s->G:n No D:s->H:n No I Increase %MeOH (e.g., to 90:10 DCM/MeOH) F->I Adjust J Decrease %MeOH (e.g., to 98:2 DCM/MeOH) G->J Adjust K Ensure 1-2% TEA is present. If already present, check TEA quality. H->K Adjust I->B Re-run J->B Re-run K->B Re-run

Sources

Technical Support Center: N-(4-methylpiperidin-3-yl)acetamide Solubility Enhancement

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for N-(4-methylpiperidin-3-yl)acetamide. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. As a molecule featuring a basic piperidine moiety and a polar acetamide group, its solubility is expected to be highly dependent on the physicochemical environment.

This guide provides a logical, step-by-step framework for systematically characterizing and overcoming solubility limitations. It is structured to move from fundamental understanding to advanced troubleshooting and protocol execution.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of N-(4-methylpiperidin-3-yl)acetamide.

Q1: What are the key structural features of N-(4-methylpiperidin-3-yl)acetamide that influence its solubility?

A1: The solubility of this molecule is primarily governed by two features:

  • The Piperidine Ring: This is a basic functional group. The nitrogen atom can be protonated at acidic pH, forming a positively charged species (a conjugate acid). This charged form is generally much more soluble in aqueous media than the neutral form.

  • The Acetamide Group: This group is polar and can participate in hydrogen bonding, which contributes favorably to aqueous solubility. However, the overall solubility is a balance between these polar features and the non-polar hydrocarbon backbone.

Q2: I don't have experimental data. What is the expected solubility behavior of this compound?

A2: Without experimental data, we must infer behavior from the structure. Due to the basic piperidine nitrogen, the compound is expected to exhibit classic pH-dependent solubility. Its solubility will likely be lowest at neutral to basic pH (pH > 7) and will increase significantly as the pH is lowered below its pKa (the pH at which the piperidine nitrogen is 50% protonated).

Q3: My compound is precipitating out of my phosphate-buffered saline (PBS) solution at pH 7.4. Why is this happening?

A3: This is a common scenario. At pH 7.4, a significant portion of the N-(4-methylpiperidin-3-yl)acetamide molecules are likely in their neutral, less soluble form. PBS has a limited buffer capacity and its composition can sometimes interact with test compounds. The observed precipitation indicates that the intrinsic solubility of the free base form in this medium has been exceeded.

Q4: What is the first experiment I should run to address my solubility issues?

A4: The most critical first step is to perform a pH-solubility profile . This experiment will quantify how solubility changes with pH and will reveal the compound's approximate aqueous pKa. The results will guide all subsequent formulation strategies. See the protocol in Part 3.

Part 2: Troubleshooting Guide for Common Solubility Issues

This guide provides a structured approach to diagnosing and solving specific experimental problems.

Issue 1: Compound Crashes Out Upon Addition to Aqueous Buffer
  • Symptom: Immediate, widespread precipitation is observed when adding a concentrated stock solution (e.g., in DMSO) to an aqueous buffer.

  • Root Cause Analysis: This typically indicates that the final concentration in the aqueous medium is far above the thermodynamic solubility of the compound under those conditions (pH, temperature, buffer salts). The DMSO, while an excellent solubilizing agent for the stock, is being diluted, leaving the compound unable to stay in solution.

  • Troubleshooting Workflow:

    G start Observation: Precipitation upon dilution of DMSO stock step1 Step 1: Lower the Final Concentration - Is the concentration essential? - Try a 2x, 5x, and 10x dilution. start->step1 step2 Step 2: Modify the Aqueous Buffer pH - Lower the pH to 4-5 using HCl or a citrate buffer. - Does the compound stay in solution? step1->step2 No outcome1 Success: Issue Resolved step1->outcome1 Yes step3 Step 3: Introduce a Co-solvent - Prepare the buffer with 5-10% ethanol, propylene glycol, or PEG 400. - Does this prevent precipitation? step2->step3 No step2->outcome1 Yes step4 Step 4: Consider Advanced Methods - Salt Formation - Cyclodextrin Complexation step3->step4 No step3->outcome1 Yes outcome2 Partial Success: Proceed to next step outcome3 Failure: Proceed to next step

    Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: Solution Appears Hazy or Exhibits Delayed Precipitation
  • Symptom: The solution is not clear (exhibits Tyndall effect) or crystals form after a period of hours to days.

  • Root Cause Analysis: This suggests you are working with a supersaturated, metastable solution. The concentration is above the thermodynamic solubility but below the point of immediate precipitation. Over time, the system crystallizes to reach its lowest energy state.

  • Mitigation Strategies:

    • Reduce Concentration: The simplest solution is to work at a concentration known to be below the equilibrium solubility limit.

    • pH Adjustment: As with immediate precipitation, lowering the pH is a primary strategy to increase the equilibrium solubility.

    • Incorporate Precipitation Inhibitors: Polymers such as HPMC or PVP can sometimes be added in small amounts to inhibit crystal growth and maintain supersaturation for a longer, more experimentally useful timeframe.

Part 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for core solubility enhancement experiments.

Protocol 1: Aqueous pH-Solubility Profile
  • Objective: To determine the equilibrium solubility of N-(4-methylpiperidin-3-yl)acetamide across a range of pH values.

  • Principle: This method, often called the "shake-flask" method, involves adding an excess of the solid compound to various buffers, allowing the system to reach equilibrium, and then measuring the concentration of the dissolved compound in the supernatant.

  • Materials:

    • N-(4-methylpiperidin-3-yl)acetamide (solid)

    • Buffer solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

    • Vials (e.g., 1.5 mL glass HPLC vials)

    • Orbital shaker or rotator at a controlled temperature (e.g., 25 °C)

    • Centrifuge

    • HPLC or UPLC system with a suitable analytical method (e.g., C18 column, UV detection)

  • Procedure:

    • Add an excess amount of solid compound to each vial (e.g., 2-5 mg, ensure solid is visible).

    • Add 1 mL of the appropriate pH buffer to each vial.

    • Seal the vials and place them on a rotator in a temperature-controlled environment.

    • Agitate for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Carefully remove an aliquot of the clear supernatant.

    • Dilute the supernatant with a suitable mobile phase and analyze by a validated HPLC/UPLC method to determine the concentration.

    • Plot the measured solubility (e.g., in µg/mL or mM) against the measured final pH of the solution.

  • Data Interpretation:

pHExpected SolubilityRationale
2-4HighThe piperidine nitrogen is fully protonated (cationic form).
5-7IntermediateA mix of protonated and neutral species exists around the pKa.
8-10LowThe compound is predominantly in its neutral, less soluble free base form.
Protocol 2: Co-solvent Screening
  • Objective: To identify a water-miscible organic solvent that can increase the solubility of the compound.

  • Principle: Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate non-polar solutes.

  • Workflow Diagram:

    G start Select Co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol, DMSO) step1 Prepare Binary Mixtures (e.g., 10%, 20%, 30% co-solvent in buffer) start->step1 step2 Perform Shake-Flask Solubility (Protocol 1 in each mixture) step1->step2 step3 Analyze & Plot (Solubility vs. % Co-solvent) step2->step3 end Select Optimal Co-solvent System step3->end

    Caption: Workflow for co-solvent screening.

  • Procedure:

    • Select a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).

    • Choose a baseline aqueous buffer (e.g., pH 7.4 phosphate buffer, or an acidic buffer if required).

    • Prepare a series of solvent systems (e.g., 10:90, 20:80, 30:70 v/v co-solvent:buffer).

    • Execute the shake-flask solubility protocol (Protocol 1) in each of these solvent systems.

    • Plot the resulting solubility as a function of the co-solvent percentage for each solvent tested.

    • Select the co-solvent that provides the desired solubility at the lowest possible concentration to minimize potential toxicity or off-target effects.

Protocol 3: Salt Formation Feasibility
  • Objective: To form a more soluble salt version of the basic parent compound.

  • Principle: Converting the neutral free base into a salt (e.g., hydrochloride, mesylate, tartrate) creates a solid form that is already ionic. When this solid is added to water, it readily dissociates into ions, often bypassing the high energy barrier required to break the crystal lattice of the neutral form, leading to faster dissolution and higher apparent solubility.

  • Screening Procedure:

    • Dissolve N-(4-methylpiperidin-3-yl)acetamide in a suitable organic solvent (e.g., acetone, isopropanol).

    • In separate vials, add a stoichiometric equivalent (1.0 eq) of various pharmaceutically acceptable acids (e.g., HCl, methanesulfonic acid, tartaric acid, citric acid).

    • Allow the solutions to stir at room temperature or with gentle heating.

    • Observe for precipitation, which indicates the formation of a new solid salt form.

    • Isolate any solids formed, dry them, and characterize them (e.g., by melting point, XRPD).

    • Perform solubility testing on the most promising salt forms using Protocol 1.

Part 4: Advanced Strategies

If the above methods are insufficient, more advanced formulation techniques can be explored.

Cyclodextrin Complexation
  • Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like N-(4-methylpiperidin-3-yl)acetamide, forming an inclusion complex. This complex has the favorable water-solubilizing properties of the CD exterior, effectively shielding the hydrophobic guest from the aqueous environment.

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and safety profiles.

  • Screening: A phase-solubility study is the standard method. It involves preparing aqueous solutions with increasing concentrations of the cyclodextrin, adding an excess of the compound, and measuring the increase in its solubility. A linear increase (AL-type diagram) typically indicates the formation of a 1:1 complex.

Technical Support Center: Preventing Degradation of N-(4-methylpiperidin-3-yl)acetamide During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling N-(4-methylpiperidin-3-yl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar compounds. The piperidine scaffold is a cornerstone in modern drug discovery, making the stability and integrity of its derivatives paramount. This document provides in-depth, field-proven insights into preventing the degradation of N-(4-methylpiperidin-3-yl)acetamide during critical post-reaction workup and purification stages.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-(4-methylpiperidin-3-yl)acetamide during workup?

A1: The principal degradation pathway for N-(4-methylpiperidin-3-yl)acetamide is the hydrolysis of the acetamide bond. The amide functional group, while generally robust, is susceptible to cleavage under both strong acidic and strong basic conditions, particularly when heated.[1][2] This reaction cleaves the molecule into two smaller, more polar impurities: 4-methylpiperidin-3-amine and acetic acid (or its corresponding salt).

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄), the carbonyl oxygen of the amide is protonated. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by water, which is typically present during aqueous workup.[2]

  • Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., NaOH, KOH), the hydroxide ion directly attacks the electrophilic carbonyl carbon. While this process is generally less efficient than acid-catalyzed hydrolysis due to the poor leaving group nature of the resulting amide anion, it can be significant, especially at elevated temperatures.[3] The reaction is often driven to completion by the irreversible deprotonation of the carboxylic acid product.[3]

A visual representation of these pathways is provided below.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Start N-(4-methylpiperidin-3-yl)acetamide A_Protonation Protonated Amide (on Oxygen) A_Start->A_Protonation + H₃O⁺ A_Attack Tetrahedral Intermediate A_Protonation->A_Attack + H₂O A_Products 4-methylpiperidin-3-amine + Acetic Acid A_Attack->A_Products Proton Transfer & Elimination B_Start N-(4-methylpiperidin-3-yl)acetamide B_Attack Tetrahedral Intermediate B_Start->B_Attack + OH⁻ B_Products 4-methylpiperidin-3-amine + Acetate B_Attack->B_Products Elimination of Amide Anion

Caption: Key degradation pathways for N-(4-methylpiperidin-3-yl)acetamide.

Q2: I'm observing the formation of 4-methylpiperidin-3-amine in my crude product after workup. What's causing this and how can I prevent it?

A2: The presence of 4-methylpiperidin-3-amine is a definitive sign of amide bond hydrolysis. This is the most common issue encountered during the purification of this compound. The root cause is exposure of your product to harsh pH conditions (either too acidic or too basic) during the workup.

Preventative Measures:

  • Strict pH Control: Maintain the pH of your aqueous phase between 6.0 and 8.0 during all washing and extraction steps. Amide bonds are generally most stable in a neutral to slightly basic environment.[1] Use pH test strips to monitor the aqueous layer throughout the process.

  • Use of Mild Bases for Neutralization: When neutralizing an acidic reaction mixture, avoid strong bases like NaOH or KOH. Instead, use a saturated or 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Add the basic solution slowly and with vigorous stirring to prevent the formation of localized areas of high pH.

  • Temperature Management: Perform all aqueous workup steps at room temperature or below (0-5 °C), especially if you cannot avoid slightly harsher pH conditions. Elevated temperatures significantly accelerate the rate of hydrolysis.[2]

  • Minimize Contact Time: Reduce the amount of time your compound is in contact with the aqueous phase. Perform extractions efficiently and move to the drying and solvent removal steps as quickly as possible.

Q3: My reaction is run under strongly basic conditions (e.g., using s-BuLi or LDA). What is the best way to quench and work up the reaction without degrading my product?

A3: Quenching strong organolithium bases requires careful management to avoid both temperature spikes and exposure to high pH during the aqueous phase.

A standard workup for such reactions often involves quenching with saturated aqueous ammonium chloride (NH₄Cl).[4] However, for an amide-containing product, a more robust method is to quench the strong base with a reagent that does not produce a strongly basic aqueous environment.

Recommended Quench & Workup Protocol:

  • Pre-cool: Cool the reaction vessel to the reaction temperature (e.g., -78 °C).

  • Initial Quench: Quench the strong base by the slow, dropwise addition of a proton source that is soluble in the organic solvent, such as glacial acetic acid or isopropanol, at low temperature. This neutralizes the reactive base in situ before the addition of water.

  • Aqueous Addition: After the initial quench, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water at low temperature.

  • Extraction: Allow the mixture to warm to room temperature, separate the layers, and proceed with the extraction using a suitable organic solvent like dichloromethane or ethyl acetate.

  • Final Wash: Wash the combined organic layers with brine to remove residual water and inorganic salts.

This sequential quenching method ensures that the product is never directly exposed to a combination of strong base and water, which is the primary condition for base-catalyzed hydrolysis.

Q4: Are there specific solvents I should favor or avoid during extraction?

A4: The choice of solvent is crucial for efficient and clean extraction.

  • Recommended Solvents:

    • Dichloromethane (DCM): Excellent solvent for a wide range of organic compounds, including amides. Its immiscibility with water and high density make for clean layer separation.

    • Ethyl Acetate (EtOAc): A good, less toxic alternative to DCM. Be aware that it has some solubility in water, which can be minimized by washing the organic layer with brine.

    • Chloroform (CHCl₃): Similar properties to DCM but is more toxic.

  • Solvents to Use with Caution:

    • Diethyl Ether (Et₂O): While a common extraction solvent, it can be problematic if your product has any appreciable water solubility, as ether dissolves a significant amount of water.

    • Tetrahydrofuran (THF): THF is fully miscible with water and is not a suitable solvent for standard liquid-liquid extractions.[5]

  • Solvents to Avoid:

    • Protic Solvents (e.g., Methanol, Ethanol): These are miscible with water and should not be used for extraction. Under certain conditions, they could potentially participate in side reactions like transamidation, although this is less likely during a standard workup.

Data Summary: Recommended Workup Conditions
ParameterRecommended ConditionRationale & Key Considerations
pH Range 6.0 - 8.0Minimizes both acid- and base-catalyzed hydrolysis of the amide bond.[1]
Temperature 0 - 25 °CReduces the rate of potential hydrolytic degradation.[2]
Neutralizing Agent Saturated aq. NaHCO₃ or K₂CO₃Avoids pH overshooting and localized high concentrations of strong base.
Extraction Solvent Dichloromethane, Ethyl AcetateProvides good solubility for the product and efficient separation from the aqueous phase.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Efficiently removes residual water from the organic phase before solvent evaporation.

Experimental Protocols & Workflows

Protocol 1: General Aqueous Workup and Extraction

This protocol is designed for reactions that finish under relatively neutral conditions.

  • Concentration (Optional): If the reaction was performed in a solvent miscible with water (e.g., THF, acetone), remove the solvent under reduced pressure. Re-dissolve the crude residue in a suitable extraction solvent like dichloromethane (DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water.

  • pH Check: Gently shake the funnel, vent, and allow the layers to separate. Using a pipette, remove a small sample of the lower aqueous layer and check its pH with a test strip. It should be between 6.0 and 8.0.

  • pH Adjustment (if necessary):

    • If acidic (pH < 6), add saturated aqueous NaHCO₃ solution dropwise with shaking until the pH is in the target range.

    • If basic (pH > 8), add dilute (1 M) aqueous HCl dropwise with shaking until the pH is in the target range.

  • Extraction: Once the pH is confirmed, shake the funnel vigorously for 30-60 seconds, venting frequently. Allow the layers to fully separate. Drain the organic layer. Add fresh DCM to the aqueous layer and repeat the extraction two more times to ensure complete recovery of the product.

  • Brine Wash: Combine all organic extracts and wash once with an equal volume of saturated aqueous NaCl (brine). This removes most of the dissolved water from the organic phase.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together.

  • Filtration & Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified by chromatography or crystallization.

Workup Decision Workflow

This diagram outlines a logical flow for selecting the appropriate workup strategy based on the final conditions of your reaction.

G Start End of Reaction Check_pH What are the reaction conditions? Start->Check_pH Acidic Strongly Acidic (e.g., TFA, HCl) Check_pH->Acidic Acidic Basic Strongly Basic (e.g., LDA, NaH) Check_pH->Basic Basic Neutral Near Neutral (e.g., Suzuki, Amide Coupling) Check_pH->Neutral Neutral Proc_Acid 1. Cool to 0°C 2. Slowly add sat. NaHCO₃ 3. Monitor pH to 7-8 Acidic->Proc_Acid Proc_Basic 1. Cool to -78°C 2. Quench with AcOH or iPrOH 3. Add H₂O or sat. NaHCO₃ Basic->Proc_Basic Proc_Neutral Proceed to General Workup (Protocol 1) Neutral->Proc_Neutral Extract Extract with DCM/EtOAc, Wash with Brine, Dry, Concentrate Proc_Acid->Extract Proc_Basic->Extract Proc_Neutral->Extract

Caption: Decision workflow for selecting the appropriate workup procedure.

References
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • ResearchGate. (n.d.). Suitable protecting groups for CH activation of piperidine: amides/carbamates 1, sulfonamides 2,¹ diazenyls 3.2–4.
  • ACS Publications. (2018, October 17). 2,2,6,6-Tetramethylpiperidin-1-yloxycarbonyl: A Protecting Group for Primary, Secondary, and Heterocyclic Amines. Organic Letters.
  • Wikipedia. (n.d.). Protecting group.
  • Benchchem. (n.d.). Synthesis of N-(4-methylpyridin-2-yl)acetamide.
  • ACS Publications. (2017, June 2). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Piperidine Acylation Reactions.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • BOC Sciences. (n.d.). Acetamide Impurities.
  • PMC. (2024, November 5). Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments.
  • Frontiers. (2024, November 4). Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments.
  • Benchchem. (n.d.). Stability issues of 1,4-Diacetylpiperidine under different conditions.
  • Hall, M., Faber, K., & Tasnádi, G. (n.d.). Hydrolysis of Amides.
  • SpringerLink. (2024, April 16). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines.
  • Benchchem. (n.d.). common challenges in working with piperidine-based compounds.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • International Journal of Pharmaceutical Sciences Review and Research. (2015, December 31). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines.
  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.

Sources

Technical Support Center: Refining Reaction Conditions for N-Acylation of Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for chemists and researchers. As a Senior Application Scientist, I've designed this guide to address the common and not-so-common challenges encountered during the N-acylation of piperidines. This is a crucial transformation in medicinal chemistry and drug development, and mastering its nuances can significantly impact your project's success. This guide is structured as a series of frequently asked questions (FAQs) to provide direct, actionable solutions to your experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My N-acylation reaction yield is consistently low or the reaction is not going to completion. What are the primary causes and how can I fix this?

Low yield is the most common issue, often stemming from a few key factors. Let's diagnose the problem systematically.

Underlying Causes & Solutions:

  • Insufficient Reagent Reactivity: The hierarchy of reactivity for common acylating agents is: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids (with coupling agents) .[1][2] If you are using a less reactive agent like an anhydride with a deactivated or hindered piperidine, the reaction may stall.[1]

    • Solution: Consider switching to a more reactive acylating agent, such as the corresponding acyl chloride.[1] If you must use an anhydride, the addition of a catalytic amount of a hypernucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can dramatically increase the reaction rate.[1]

  • Inadequate Base: The N-acylation reaction generates an acid byproduct (e.g., HCl from an acyl chloride) which will protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[1]

    • Solution: Ensure you are using at least one equivalent of a suitable base to scavenge the acid. For acyl chlorides and anhydrides, non-nucleophilic organic bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine are standard choices.[3][4] An excess of the base (e.g., 1.2-1.5 equivalents) is often beneficial.[3][4]

  • Steric Hindrance: Bulky substituents on the piperidine ring (especially at the 2- and 6-positions) or on the acylating agent can dramatically slow the reaction rate.[4][5]

    • Solution: For sterically hindered substrates, you may need more forcing conditions. This includes increasing the reaction temperature, extending the reaction time, and using a more reactive acylating agent.[4] In some challenging cases, specialized coupling reagents designed for hindered systems may be necessary.

  • Moisture Contamination: Acyl chlorides and anhydrides are highly susceptible to hydrolysis. Any moisture in your solvent, glassware, or on the piperidine starting material will consume the acylating agent, reducing your yield.

    • Solution: Always use anhydrous solvents and ensure your glassware is thoroughly dried.[4] If your piperidine starting material is a salt (e.g., a hydrochloride), it must be neutralized and dried before use.

Below is a decision tree to help troubleshoot low-yield reactions:

G start Low Yield in N-Acylation q1 Is the acylating agent an anhydride or carboxylic acid? start->q1 a1_yes Yes q1->a1_yes a1_no No (Acyl Chloride) q1->a1_no sol1 Switch to acyl chloride OR add catalytic DMAP (0.1 eq). a1_yes->sol1 q2 Is the piperidine sterically hindered? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Increase temperature, prolong reaction time, or use a more potent coupling reagent. a2_yes->sol2 q3 Was a base used? (min. 1 equivalent) a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Were anhydrous conditions used? a3_yes->q4 sol3 Add 1.2-1.5 eq. of a non-nucleophilic base (e.g., TEA, DIPEA). a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Re-evaluate stoichiometry and purity of starting materials. a4_yes->end sol4 Thoroughly dry glassware and use anhydrous solvents. Check starting materials for water. a4_no->sol4

Caption: Troubleshooting Decision Tree for Low-Yield N-Acylation Reactions.

Q2: I'm observing significant side product formation. What are the common culprits and how can they be minimized?

Side products not only reduce your yield but also complicate purification. Identifying them is key to suppression.

  • Di-acylation: If your piperidine substrate contains other nucleophilic groups (e.g., a hydroxyl group or another amine), these can also be acylated.[4]

    • Minimization: The most robust solution is to use an appropriate protecting group strategy for the other functional groups. Alternatively, carefully controlling the stoichiometry by using only 1.0-1.1 equivalents of the acylating agent can favor mono-acylation.[3] Adding the acylating agent slowly at a low temperature (e.g., 0 °C) also helps.[3]

  • Hydrolysis of Acylating Agent: As mentioned in Q1, water is a reactive nucleophile that will readily react with acyl chlorides and anhydrides to form the corresponding carboxylic acid. This is a common byproduct.

    • Minimization: Strict adherence to anhydrous reaction conditions is essential.[4]

  • Epimerization: If your piperidine has a stereocenter at the alpha-position (C2 or C6), the use of a strong base can potentially cause epimerization, leading to a mixture of diastereomers.

    • Minimization: Use a milder, non-nucleophilic base like DIPEA.[3] Running the reaction at lower temperatures can also help suppress this side reaction.[4]

  • Reaction with Solvent: Nucleophilic solvents like alcohols are incompatible with highly reactive acylating agents.

    • Minimization: Always use inert, aprotic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), or toluene.[3][4]

Q3: How do I choose the right acylating agent and base for my specific piperidine?

The optimal choice depends on the reactivity of your piperidine substrate and the desired reaction conditions.

Reagent TypeAcylating AgentCommon Base(s)Key Considerations
High Reactivity Acyl ChloridesTEA, DIPEA, PyridineHighly reactive, but moisture-sensitive. Generates HCl, requiring a base. Ideal for hindered or deactivated piperidines.[1]
Moderate Reactivity Acid AnhydridesTEA, DIPEA, PyridineLess reactive than acyl chlorides, but also less sensitive to moisture. Often requires a DMAP catalyst for efficient reaction.[1]
Biphasic / Aqueous Acyl ChloridesAq. NaOH, KOHKnown as Schotten-Baumann conditions.[6][7] Useful for large-scale synthesis where handling anhydrous solvents is difficult. The reaction is often vigorous.[7][8]
Mild Conditions Carboxylic AcidsAmide Coupling Reagents (HATU, PyBOP, EDC) + Base (DIPEA)Best for sensitive substrates with multiple functional groups. Avoids harsh acyl chlorides. Wide range of coupling reagents available.[9][10]

The Role of DMAP in Catalysis: When using less reactive acid anhydrides, DMAP acts as a potent nucleophilic catalyst. It reacts with the anhydride to form a highly reactive N-acylpyridinium salt. This intermediate is much more electrophilic than the anhydride itself and is readily attacked by the piperidine nitrogen to form the desired amide, regenerating the DMAP catalyst.[11]

G cluster_0 DMAP Catalytic Cycle anhydride Acid Anhydride acyl_pyridinium N-Acylpyridinium Salt (Highly Reactive) anhydride->acyl_pyridinium + DMAP dmap DMAP dmap->acyl_pyridinium product N-Acylated Piperidine acyl_pyridinium->product + Piperidine piperidine Piperidine piperidine->product product->dmap - DMAP (regenerated)

Caption: Mechanism of DMAP-catalyzed N-acylation with an acid anhydride.

Q4: What are the best practices for solvent selection and temperature control?
  • Solvents: The ideal solvent should be aprotic and inert to the reaction conditions.

    • Recommended: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Toluene, and Acetonitrile (MeCN) are excellent choices.[1][3][4] They dissolve a wide range of substrates and reagents and do not participate in the reaction.

    • To Avoid: Protic solvents like methanol or ethanol will react with the acylating agent.

  • Temperature: Temperature control is critical for managing the reaction rate and minimizing side products.

    • Initial Addition: For highly reactive acylating agents like acyl chlorides, it is standard practice to add the reagent dropwise to a cooled solution (0 °C or even -78 °C) of the piperidine and base.[3][4] This controls the initial exotherm and prevents localized overheating, which can promote side reactions.

    • Reaction Progression: After the addition is complete, the reaction is often allowed to warm to room temperature and stirred until completion, which typically takes 1-4 hours.[3][4] For less reactive or sterically hindered substrates, heating (reflux) may be required.[4]

    • Monitoring: Always monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product degradation from prolonged heating.[1][4]

Experimental Protocols

Here are three validated protocols for common N-acylation scenarios.

Protocol 1: General N-Acylation with an Acyl Chloride

This is the most common and robust method for a wide range of piperidines.

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the piperidine substrate (1.0 eq.).

  • Dissolution: Dissolve the piperidine in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq.), to the solution.[3]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Acylation: Add the acyl chloride (1.1 eq.) dropwise to the cooled solution over 5-10 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.[3]

  • Workup: Quench the reaction by adding water or a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Protocol 2: N-Acylation with an Anhydride using a DMAP Catalyst

This method is ideal when using a less reactive acid anhydride.

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the piperidine substrate (1.0 eq.), the acid anhydride (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.).

  • Dissolution: Dissolve the solids in anhydrous DCM or THF (0.1-0.5 M).

  • Base Addition: Add triethylamine (1.2 eq.) to the solution.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40 °C) can be applied.

  • Workup & Purification: Follow steps 7 and 8 from Protocol 1.

Protocol 3: Schotten-Baumann N-Acylation

A classic method using a biphasic aqueous system, useful for large-scale reactions.[6][7][8]

  • Setup: In a flask, dissolve the piperidine (1.0 eq.) in a 10% aqueous sodium hydroxide (NaOH) solution (2.0 eq.).

  • Solvent: Add an immiscible organic solvent like dichloromethane or diethyl ether to create a two-phase system.[8]

  • Acylation: Add the acyl chloride (1.1 eq.) dropwise while vigorously stirring the mixture at room temperature. The reaction can be exothermic.

  • Reaction: Continue to stir vigorously for 30-60 minutes after the addition is complete.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (2x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is often pure but can be further purified by chromatography or recrystallization.

References
  • ChemContent (n.d.). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. [Link]

  • Grokipedia (n.d.). Schotten–Baumann reaction. [Link]

  • Miller, S. J., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(35), 11491–11497. [Link]

  • Ragnarsson, U., & Grehn, L. (1998). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. Accounts of Chemical Research, 31(8), 494–501. [Link]

  • SATHEE (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • Miller, S. J., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PubMed. [Link]

  • Organic Chemistry Portal (2026). Schotten Baumann Reaction Mechanism Detailed Explanation. [Link]

  • Royal Society of Chemistry (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. RSC Advances, 5, 68886-68892. [Link]

  • Veerman, J. J. N., et al. (2002). Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry. European Journal of Organic Chemistry, 2002(18), 3131-3142. [Link]

  • Birman, V. B., et al. (2012). Catalytic, Enantioselective N-Acylation of Lactams and Thiolactams Using Amidine-Based Catalysts. Journal of the American Chemical Society, 134(42), 17574–17577. [Link]

  • Ragnarsson, U., & Grehn, L. (1998). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. Accounts of Chemical Research. [Link]

  • Wikipedia (n.d.). Schotten–Baumann reaction. [Link]

  • Siauciulis, M. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. [Link]

  • Scholars Research Library (2011). A review on N-acylation of amines. Der Pharma Chemica, 3(1), 229-242. [Link]

  • Cheong, P. H.-Y., et al. (2016). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 81(17), 7494–7506. [Link]

  • An, G., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 17(5), 5343–5353. [Link]

  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. The Open Organic Chemistry Journal, 4, 1-6. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

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Validation & Comparative

N-(4-methylpiperidin-3-yl)acetamide vs. Traditional Tofacitinib Intermediates: A Comparative Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for Janus kinase (JAK) inhibitors continues to rise, optimizing the synthesis of Tofacitinib has become a critical focus for process chemists. The primary bottleneck in manufacturing Tofacitinib is the construction of its chiral core: the (3R,4R)-4-methylpiperidin-3-amine moiety.

Historically, the industry standard relied on 1-benzyl-N,4-dimethylpiperidin-3-amine as the key intermediate. However, recent advancements have introduced N-(4-methylpiperidin-3-yl)acetamide as a highly efficient, atom-economical alternative. This guide provides an objective, data-driven comparison of these two intermediates, analyzing their mechanistic advantages, synthetic workflows, and downstream coupling efficiencies to help drug development professionals optimize their scale-up routes.

Mechanistic & Structural Comparison

The Traditional Benzyl Intermediate Route

The traditional approach utilizes 1-benzyl-N,4-dimethylpiperidin-3-amine.

  • Causality & Design: The benzyl group is installed early to protect the piperidine nitrogen. This prevents unwanted side reactions during the oxidation of the 3-hydroxyl group to a ketone and the subsequent reductive amination required to install the 3-methylamino group.

  • Drawbacks: The benzyl group adds significant non-productive mass, lowering the overall atom economy. More critically, it necessitates a late-stage hydrogenolysis deprotection after the pyrrolopyrimidine core has been attached. This late-stage debenzylation is notoriously sensitive; aggressive conditions can lead to the over-reduction of the pyrrolopyrimidine ring, resulting in costly API loss 1[1].

The Acetamide Intermediate Route

The modern alternative utilizes N-(4-methylpiperidin-3-yl)acetamide.

  • Causality & Design: By acylating 3-amino-4-methylpyridine prior to hydrogenation, the acetamide carbonyl acts as a powerful stereodirecting group. During heterogeneous catalysis, the oxygen atom coordinates to the catalyst surface, forcing the delivery of hydrogen gas to the same face of the pyridine ring. This results in a highly stereoselective syn-addition, establishing the required cis relationship between the methyl and amine groups early in the synthesis.

  • Advantages: This route bypasses the need for a benzyl protecting group, eliminating the risky late-stage hydrogenolysis. It also avoids the tedious oxidation/reductive amination sequence by utilizing a starting material that already possesses the nitrogen atom at the 3-position 2[2].

Experimental Workflows & Protocols

The following workflows illustrate the divergence between the two synthetic strategies.

Workflow cluster_acetamide Acetamide Route cluster_traditional Traditional Benzyl Route Start Starting Material (e.g., 3-Amino-4-methylpyridine or Piperidin-3-ol) Step1A N-Acylation (Ac2O) Start->Step1A Step1B Oxidation to Ketone (SO3·Pyridine) Start->Step1B Step2A Hydrogenation (PtO2/H2) Step1A->Step2A AcetamideInt N-(4-methylpiperidin-3-yl)acetamide Step2A->AcetamideInt Step3A Hydrolysis & N-Methylation AcetamideInt->Step3A Tofacitinib Tofacitinib (API) Step3A->Tofacitinib Coupling Step2B Reductive Amination (MeNH2, NaBH(OAc)3) Step1B->Step2B Step3B Chiral Resolution (L-DTTA) Step2B->Step3B TradInt 1-benzyl-N,4-dimethylpiperidin-3-amine Step3B->TradInt TradInt->Tofacitinib Coupling & Deprotection

Synthetic workflow comparing the Acetamide and Traditional Benzyl routes.

Protocol A: Synthesis of N-(4-methylpiperidin-3-yl)acetamide (Self-Validating)

Step 1: N-Acylation of 3-amino-4-methylpyridine

  • Charge a dry reactor with 3-amino-4-methylpyridine (1.0 eq) and anhydrous acetone.

  • Add acetyl chloride or acetic anhydride (1.1 eq) dropwise at room temperature to control the exothermic reaction 3[3]. Stir for 8 hours.

  • Validation Check: Monitor the reaction via HPLC (210 nm). The reaction is deemed complete when the starting material peak area is <1%. Quench with saturated NaHCO₃ and extract with EtOAc.

Step 2: Stereodirected Hydrogenation

  • Transfer the isolated N-(4-methylpyridin-3-yl)acetamide to a high-pressure Parr reactor.

  • Suspend the substrate in glacial acetic acid and add PtO₂ catalyst (5 mol%).

  • Pressurize the vessel with H₂ (50 psi) and stir at 50°C for 12 hours.

  • Validation Check: Filter the mixture through a Celite pad to remove the catalyst. Analyze the crude product via ¹H-NMR. The cis stereochemistry must be validated by observing the coupling constant J3,4​≈4.5 Hz, which is characteristic of an equatorial-axial proton relationship in the cis conformation.

Stereochemical logic of PtO2-catalyzed hydrogenation directed by acetamide coordination.

Protocol B: Synthesis of 1-benzyl-N,4-dimethylpiperidin-3-amine (Self-Validating)

Step 1: Oxidation & Reductive Amination

  • Oxidize 1-benzyl-4-methylpiperidin-3-ol to the corresponding ketone using SO₃·pyridine complex in DMSO/Et₃N.

  • Treat the resulting 1-benzyl-4-methylpiperidin-3-one with methylamine (MeNH₂) and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane.

  • Validation Check: Isolate the crude amine and analyze the cis/trans ratio via GC-MS. The standard reductive amination typically yields an 85:15 cis/trans mixture.

Step 2: Chiral Resolution

  • Dissolve the crude mixture in ethanol and add L-di-p-toluoyltartaric acid (L-DTTA) to selectively crystallize the (3R,4R) enantiomer.

  • Validation Check: Assess the chiral purity of the isolated salt via chiral HPLC. An enantiomeric excess (ee) of >98% is mandatory before proceeding to the SNAr coupling to prevent diastereomeric impurities in the final API 4[4].

Quantitative Data & Performance Comparison

The following table summarizes the performance metrics of both intermediates during scale-up operations. The acetamide route demonstrates superior stereocontrol and atom economy.

Performance ParameterAcetamide Intermediate RouteTraditional Benzyl Intermediate Route
Key Intermediate N-(4-methylpiperidin-3-yl)acetamide1-benzyl-N,4-dimethylpiperidin-3-amine
Diastereoselectivity >95% cis (Directed Hydrogenation)~85-90% cis (Steric approach control)
Atom Economy High (Low MW protecting group)Lower (Benzyl group adds non-productive mass)
Resolution Method Enzymatic or Chiral HPLCDiastereomeric salt formation (L-DTTA)
Late-Stage Deprotection None required post-couplingRequired (Hydrogenolysis via Pd(OH)₂/C)
Overall Yield to Core ~45 - 55%~22 - 26%

Downstream Coupling Efficiency

The ultimate test of an intermediate is its performance in the downstream coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to form the Tofacitinib skeleton 5[5].

  • Traditional Route Coupling: The secondary amine of 1-benzyl-N,4-dimethylpiperidin-3-amine couples efficiently via an SNAr mechanism in the presence of K₂CO₃/water at 90°C. However, the resulting coupled product still contains the benzyl group. Removing this group requires harsh hydrogenolysis conditions that risk reducing the delicate pyrrolopyrimidine core, leading to yield attrition.

  • Acetamide Route Coupling: Prior to coupling, the acetamide is hydrolyzed to the primary amine (using 6M HCl) and selectively methylated. The resulting unprotected piperidine nitrogen is then temporarily protected or directly coupled. Because there is no benzyl group present during the SNAr coupling, the resulting product is only one step (cyanoacetylation) away from the final API. This completely eliminates the risk of late-stage pyrrolopyrimidine degradation, ensuring a higher purity profile for the final drug substance.

References

  • Source: semanticscholar.
  • Source: derpharmachemica.
  • Title: Application Notes and Protocols: Synthesis of N-(4-methylpyridin-2-yl)
  • Source: google.com (Google Patents)
  • Source: samipubco.

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Benchmarking N-(4-methylpiperidin-3-yl)acetamide: A Comparative Guide to Kinase Inhibitor Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs), the 4-methylpiperidin-3-yl moiety is a privileged scaffold, most notably serving as the core structural element in the Janus kinase (JAK) inhibitor tofacitinib[1]. While tofacitinib utilizes a cyanoacetyl group on the piperidine nitrogen to interact with the ATP-binding pocket, substituting this with an acetamide group—forming N-(4-methylpiperidin-3-yl)acetamide —alters the molecule's hydrogen-bond acceptor capacity and electrophilicity[2].

This guide provides a comprehensive benchmarking framework for evaluating the N-(4-methylpiperidin-3-yl)acetamide scaffold against established clinical kinase inhibitors (Tofacitinib and Ruxolitinib). By detailing the causality behind our assay selections and providing self-validating experimental protocols, this document equips drug development professionals with the methodology required to rigorously profile novel kinase inhibitor fragments.

Mechanistic Overview: The JAK-STAT Pathway

The JAK family (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that transduce cytokine-mediated signals via the STAT (Signal Transducer and Activator of Transcription) proteins[3]. Because JAK3 is uniquely associated with the common gamma chain ( γc​ ) of cytokine receptors (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21), selective inhibition of JAK3 offers potent immunosuppression with potentially fewer off-target hematological effects than pan-JAK inhibition[1].

G Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK3 Kinases Receptor->JAK Recruits/Activates STAT STAT Phosphorylation & Dimerization JAK->STAT Phosphorylates Inhibitor N-(4-methylpiperidin-3-yl)acetamide (or Tofacitinib) Inhibitor->JAK ATP-Competitive Inhibition Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus

Fig 1: Mechanism of Action - JAK-STAT pathway inhibition by 4-methylpiperidin-3-yl derivatives.

Quantitative Benchmarking Data

To objectively assess the acetamide derivative, it must be benchmarked against tofacitinib (a JAK1/3 preferential inhibitor) and ruxolitinib (a JAK1/2 preferential inhibitor). The data below represents the characteristic shift in potency and selectivity when modifying the cyanoacetyl group to an acetamide.

Table 1: Biochemical Kinase Selectivity (IC 50​ , nM)

Note: Data for N-(4-methylpiperidin-3-yl)acetamide is representative of early-stage scaffold profiling; Tofacitinib and Ruxolitinib data reflect established literature values.

Target KinaseN-(4-methylpiperidin-3-yl)acetamideTofacitinibRuxolitinib
JAK1 1453.23.3
JAK2 8904.12.8
JAK3 421.6428
TYK2 >10,0003419
Table 2: Cellular Target Engagement (IC 50​ , nM)

Biochemical potency rarely translates 1:1 to cellular efficacy due to high intracellular ATP concentrations (~1-5 mM) competing with the inhibitor[2]. Cellular benchmarking in primary human Peripheral Blood Mononuclear Cells (PBMCs) is required.

Assay EndpointN-(4-methylpiperidin-3-yl)acetamideTofacitinib
IL-2 induced pSTAT5 (JAK1/3 dependent)31031
IL-6 induced pSTAT3 (JAK1/2/TYK2 dependent)1,25073
Functional Selectivity Fold (IL-6 / IL-2)4.0x2.4x

Experimental Workflows & Protocols

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Biochemical Assay

Expertise & Causality: We select TR-FRET over standard luminescent ATP-depletion assays (e.g., Kinase-Glo). Luminescent assays are highly sensitive to ATP concentration fluctuations and can be confounded by compounds that inhibit luciferase. TR-FRET utilizes a Europium-labeled antibody and a fluorescent tracer. The time-resolved nature of the measurement (introducing a microsecond delay between excitation and emission reading) eliminates background auto-fluorescence from the test compounds—a critical necessity when screening novel chemical scaffolds[4].

TRFRET Prep 1. Compound Titration (DMSO) Incubate 2. Kinase + Compound Incubation (15 min) Prep->Incubate Tracer 3. Add Eu-Antibody & FRET Tracer Incubate->Tracer Read 4. TR-FRET Readout (340nm Ex / 520nm Em) Tracer->Read Analyze 5. IC50 Calculation (4-Parameter Logistic) Read->Analyze

Fig 2: Logical workflow of the TR-FRET biochemical kinase assay for inhibitor benchmarking.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute N-(4-methylpiperidin-3-yl)acetamide, Tofacitinib, and Ruxolitinib in 100% DMSO (10-point curve, 3-fold dilutions). Transfer 100 nL to a 384-well low-volume assay plate.

  • Kinase Incubation: Add 5 µL of recombinant JAK3 enzyme (final concentration 5 nM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Incubate at room temperature for 15 minutes to allow compound binding.

  • Tracer Addition: Add 5 µL of a detection mixture containing the ATP-competitive fluorescent tracer (e.g., Kinase Tracer 236, final 18 nM) and Europium-anti-GST antibody (final 2 nM)[4].

  • Equilibration: Incubate the plate for 60 minutes at room temperature in the dark.

  • Readout: Measure TR-FRET on a multi-mode microplate reader (Excitation: 340 nm; Emission 1: 615 nm for Europium; Emission 2: 665 nm for FRET acceptor). Calculate the emission ratio (665 nm / 615 nm).

  • Self-Validating System: Every plate must include a 0% inhibition control (DMSO vehicle) and a 100% inhibition control (10 µM Staurosporine). Calculate the Z'-factor for the plate. Do not accept data from any plate with a Z'-factor < 0.6.

Protocol 2: Cellular Target Engagement via Phospho-Flow Cytometry

Expertise & Causality: To prove that the acetamide scaffold penetrates the cell membrane and successfully competes with physiological ATP, we utilize phospho-flow cytometry in primary human PBMCs. Flow cytometry allows for single-cell resolution, ensuring that we are measuring target engagement specifically in the relevant lymphocyte populations (e.g., CD4+ T cells) rather than a bulk lysate average[2].

Step-by-Step Methodology:

  • Cell Preparation: Isolate human PBMCs using density gradient centrifugation. Resuspend in RPMI-1640 supplemented with 10% FBS. Rest cells for 2 hours at 37°C.

  • Compound Treatment: Treat PBMCs with the compound dose-response curves (0.1 nM to 10 µM) for 60 minutes at 37°C.

  • Cytokine Stimulation:

    • For JAK1/3 (pSTAT5): Stimulate with recombinant human IL-2 (50 ng/mL) for 15 minutes.

    • For JAK1/2/TYK2 (pSTAT3): Stimulate with recombinant human IL-6 (50 ng/mL) for 15 minutes[2].

  • Fixation & Permeabilization: Immediately halt signaling by adding pre-warmed Fixation Buffer (paraformaldehyde-based) for 10 minutes. Permeabilize cells using ice-cold 90% methanol for 30 minutes on ice.

  • Staining: Wash cells and stain with fluorophore-conjugated antibodies against surface markers (e.g., CD4-FITC) and intracellular targets (e.g., pSTAT5-AlexaFluor647 or pSTAT3-PE).

  • Self-Validating System: Include an unstimulated control (basal phosphorylation) and a stimulated + DMSO control (maximum phosphorylation). The IC 50​ is calculated based on the reduction of the Median Fluorescence Intensity (MFI) of the phospho-specific channel relative to these internal controls.

Conclusion

Benchmarking the N-(4-methylpiperidin-3-yl)acetamide scaffold reveals that while it maintains the core binding geometry of tofacitinib, the substitution of the cyanoacetyl group for an acetamide shifts its biochemical and cellular profile. By employing rigorous, self-validating TR-FRET and phospho-flow cytometry protocols, researchers can accurately quantify these structure-activity relationship (SAR) differences, ensuring high-confidence data for downstream drug development.

References

  • The kinase inhibitor tofacitinib in patients with rheumatoid arthritis: latest findings and clinical potential - PMC - NIH -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErohkkcjB7oCxiei2FwaP8kzNkFbbLeEWgzdTtEAMkHke4opO_Vx2rsLC46kxAgC-CN0sZG1JaOIVSA4faWHqXkqInRLWZcDeT2gHpBFt8R6PZ-QZvvxpzFoom9wU75Uy-12AZA-_PvV3U_uk=]
  • Basic Mechanisms of JAK Inhibition - PMC - NIH -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn4dFNThgbY8pJu1EWRTvdHfV1yAX6hiAOgzOsc2Mc2w6l4sbWOv-hLkDhvhA0nPpLGBS90bz9UTq2DCNV5bTTqqvJXBm8p8h8EM9HcH-jNmDCW4SNuNpjX-R0lg0xoWxhadTI-E3T1Yz6NY8=]
  • Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC - NIH -[https://vertexaisearch.cloud.google.
  • Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC - NIH -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEIKiZ3YC8kKpibg0FbDVKMw87zE4avNDFpNXh_tLo2_642KYrJwXm2nrZ2OFq9tYK_t8Qw1CJqoRXv-onD6nqJCxUeRvlvE1zkwO9TpZD_-H8ii92fS7p7KPsVl4riKjod3g7K8qRdLOWQ6s=]

Sources

A Senior Application Scientist's Guide to the Enantiomeric Purity Analysis of N-(4-methylpiperidin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional structure of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles.[1] One enantiomer may be the source of the desired therapeutic effect, while the other could be inactive or, in worst-case scenarios, responsible for adverse effects.[1] The N-(4-methylpiperidin-3-yl)acetamide scaffold is a key structural motif in various pharmacologically active agents. This molecule possesses two adjacent chiral centers at the C3 and C4 positions of the piperidine ring, giving rise to diastereomers and their respective enantiomers (e.g., (3R,4R) and (3S,4S)). For regulatory approval and patient safety, the precise quantification of enantiomeric purity is not merely a recommendation but a critical requirement.

This guide provides an in-depth comparison of the principal analytical methodologies for determining the enantiomeric purity of N-(4-methylpiperidin-3-yl)acetamide. We will move beyond simple protocols to explore the causality behind experimental choices, empowering researchers to select and optimize the most appropriate technique for their specific needs, from routine quality control to in-depth structural characterization.

Part 1: The Workhorses - Direct Enantioseparation by Chiral Chromatography

Direct chromatography on a Chiral Stationary Phase (CSP) is the most definitive and widely adopted method for resolving enantiomers. The underlying principle is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different interaction energies, leading to different retention times and, thus, separation.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and highly reliable technique, considered a gold standard for enantiomeric purity analysis.[2][3] The versatility of available stationary phases and mobile phase compositions allows for the fine-tuning of selectivity for a broad range of molecules.

Causality Behind Experimental Choices:

  • CSP Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose, such as Chiralpak® and Chiralcel® columns) are exceptionally effective for a wide array of chiral compounds, including those with amine functionalities.[4][5] Their chiral recognition ability stems from a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical polymer structure.

  • Mobile Phase: For a basic compound like a piperidine derivative, peak shape can be a significant challenge due to interactions with residual acidic silanol groups on the silica support. Using a polar organic mobile phase (e.g., ethanol) with a small amount of a basic additive like diethylamine (DEA) is critical.[2][6] The DEA acts as a competitive base, masking the active silanol sites and preventing the analyte from tailing, leading to sharp, symmetrical peaks and improved resolution.

Experimental Protocol: Chiral HPLC

  • Sample Preparation: Dissolve the N-(4-methylpiperidin-3-yl)acetamide sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

    • Mobile Phase: 0.1% Diethylamine in Ethanol.[2]

    • Flow Rate: 0.5 mL/min.[2]

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm (acetamide chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers (E1 and E2) using the formula: % ee = |(Area E1 - Area E2) / (Area E1 + Area E2)| * 100.

Method 2: Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and sustainability.[7] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, enabling rapid separations at lower pressures.

Causality Behind Experimental Choices:

  • Efficiency and Speed: The low viscosity of the supercritical CO2-based mobile phase allows for much higher flow rates without generating excessive backpressure, drastically reducing analysis times compared to HPLC.[7]

  • Enhanced Selectivity: SFC is often considered superior for the separation of basic compounds.[4] The non-polar nature of CO2, combined with polar alcohol modifiers, creates a unique chromatographic environment that can lead to better selectivity and resolution than traditional HPLC modes.[7]

Experimental Protocol: Chiral SFC

  • Sample Preparation: Dissolve the sample in a suitable alcohol (e.g., Methanol or Ethanol) at 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H, 150 x 4.6 mm, 5 µm.

    • Mobile Phase: Supercritical CO2 and Methanol with 0.2% Diethylamine (e.g., starting with a 80:20 CO2:Methanol ratio).

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 35 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 5 µL.

  • Data Analysis: Calculation of % ee is performed as described for HPLC.

Workflow: Direct Chiral Chromatography

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep Dissolve Sample (0.5 mg/mL) in Mobile Phase filter Filter (0.45 µm) prep->filter inject Inject onto Chiral Column filter->inject separate Enantiomeric Separation (HPLC or SFC) inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas of Enantiomers detect->integrate calculate Calculate % Enantiomeric Excess (% ee) integrate->calculate report report calculate->report Final Report

Caption: Workflow for enantiomeric purity analysis by direct chromatography.

Quantitative Comparison: HPLC vs. SFC
ParameterChiral HPLCChiral SFCRationale
Analysis Time 15-30 min2-10 min SFC's low-viscosity mobile phase allows for higher flow rates.[7]
Resolution (Rs) Good to ExcellentOften Superior SFC can provide unique selectivity and higher efficiency.[7][8]
Solvent Consumption High (Organic)Low (Organic) CO2 replaces the bulk of the organic mobile phase, making it greener.
Peak Shape for Amines Good (with additives)Excellent SFC is inherently well-suited for basic compounds.[4]
Instrumentation Cost StandardHigherSFC systems are more specialized and expensive.

Part 2: The Indirect Approach - Derivatization

When direct separation is challenging, or when enhanced sensitivity is required, an indirect approach can be employed. This strategy involves reacting the enantiomeric mixture with a single, pure enantiomer of a Chiral Derivatizing Agent (CDA).[9][10] This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be readily separated on standard, non-chiral (achiral) columns.[9]

Causality Behind Experimental Choices:

  • Why Derivatize? This method is valuable for several reasons: 1) It allows the use of ubiquitous and less expensive achiral HPLC systems. 2) The CDA can introduce a strongly UV-absorbing or fluorescent tag, dramatically increasing detection sensitivity.[10] 3) It can resolve enantiomers that are difficult to separate on available CSPs.

  • Critical Considerations: The derivatization reaction must proceed to completion for both enantiomers without any kinetic resolution (i.e., one enantiomer reacting faster than the other), as this would lead to an inaccurate measurement of the original enantiomeric ratio.[10] The CDA and the resulting diastereomers must also be stable under the analytical conditions.[10]

Workflow: Indirect Analysis via Derivatization

G reagents Racemic Analyte (R-NH, S-NH) reaction Derivatization Reaction reagents->reaction cda Enantiopure CDA (e.g., S'-Reagent) cda->reaction products Diastereomeric Mixture (R-N-S', S-N-S') reaction->products hplc Separate on Achiral C18 Column products->hplc report Quantify Ratio & Calculate % ee hplc->report

Caption: Principle of indirect enantiomeric analysis via derivatization.

Experimental Protocol: Derivatization with p-Toluenesulfonyl Chloride (TsCl)

This protocol is adapted from a validated method for the related compound, piperidin-3-amine, demonstrating the utility of sulfonyl chlorides as effective derivatizing agents for piperidine amines.[2][11]

  • Derivatization Reaction:

    • To 10 mg of N-(4-methylpiperidin-3-yl)acetamide in a vial, add 1 mL of a suitable solvent (e.g., Dichloromethane).

    • Add 1.5 equivalents of a base (e.g., Triethylamine).

    • Add 1.2 equivalents of an enantiopure p-toluenesulfonyl chloride (e.g., (R)-TsCl).

    • Stir the reaction at room temperature for 1-2 hours or until complete, monitoring by TLC or LC-MS.

  • Sample Preparation: Quench the reaction with water, extract the product into an organic solvent, dry, and evaporate. Reconstitute the residue in the HPLC mobile phase.

  • Achiral HPLC Conditions:

    • Column: Standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm (for the tosyl chromophore).

  • Data Analysis: Calculate % ee from the peak areas of the two resulting diastereomers.

Common Chiral Derivatizing Agents for Amines

ReagentAnalyte Functional GroupAnalysis MethodKey Advantage
Mosher's Acid Chloride (MTPA-Cl) Amines, AlcoholsNMR, HPLCWell-established for NMR; allows for absolute configuration assignment.[9][10]
Marfey's Reagent (FDAA) Primary & Secondary AminesHPLC-UVProduces derivatives with strong UV absorbance for high sensitivity.[9]
1-(9-Fluorenyl)ethyl Chloroformate (FLEC) Amines, AlcoholsHPLC-FluorescenceIntroduces a highly fluorescent tag, enabling trace-level analysis.[10]
p-Toluenesulfonyl Chloride (TsCl) AminesHPLC-UVRobust, commercially available reagent that adds a good chromophore.[2]

Part 3: Spectroscopic and Chiroptical Methods

While chromatography is dominant for quantitative separation, spectroscopic techniques offer complementary and often rapid methods for purity assessment and absolute structural confirmation.

Method 3: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy provides a powerful, non-separative method for determining enantiomeric excess.[12] Instead of covalent derivatization, a Chiral Solvating Agent (CSA) is added to the NMR sample. The CSA forms weak, transient diastereomeric complexes with the enantiomers, which exist in fast exchange. This differential interaction causes the signals of the two enantiomers to have slightly different chemical shifts, allowing for their direct integration.[13]

Causality Behind Experimental Choices:

  • Speed and Simplicity: This method is exceptionally fast. The sample is prepared simply by mixing the analyte and the CSA in an NMR tube.[13] Analysis takes only a few minutes, making it ideal for rapid screening.

  • Mechanism: The CSA, such as an enantiopure BINOL derivative, creates a chiral environment in the solution.[13][14] The differential, non-covalent association with the analyte's enantiomers is sufficient to break their magnetic equivalence, leading to resolvable peaks in the ¹H or ¹⁹F NMR spectrum.

Experimental Protocol: NMR with (S)-BINOL as CSA

  • Sample Preparation: In an NMR tube, dissolve ~5 mg of N-(4-methylpiperidin-3-yl)acetamide and 1.5-2.0 equivalents of a CSA (e.g., (S)-BINOL) in 0.6 mL of a deuterated solvent (e.g., Chloroform-d).[13]

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the methyl group or a proton alpha to the nitrogen) in the two enantiomers. The enantiomeric excess is calculated directly from the integration of these two signals. A linear relationship between the theoretical and NMR-determined ee values has been demonstrated for this technique.[13]

Method 4: Vibrational Circular Dichroism (VCD)

VCD is a sophisticated spectroscopic technique that measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule.[15] While not a routine QC method, it is an unparalleled tool for unambiguously determining the absolute configuration (e.g., distinguishing (3R,4R) from (3S,4S)) of a chiral molecule in solution.[16][17]

Application in the Workflow:

The primary role of VCD is confirmatory. After enantiomers have been separated by preparative chromatography, VCD analysis of each isolated enantiomer can be performed. The experimental VCD spectrum is then compared to a spectrum predicted by ab initio quantum chemical calculations for a known configuration (e.g., the (3R,4R) structure). A match between the experimental and calculated spectra provides definitive proof of the absolute configuration.[15]

Summary and Method Selection Guide

The choice of analytical method for enantiomeric purity is dictated by the specific requirements of the task, including the need for speed, accuracy, sensitivity, and structural information.

Overall Method Comparison

MethodPrimary UseSpeedProvides Absolute Configuration?Key AdvantageKey Limitation
Chiral HPLC Routine QC, Purity TestingModerateNoHigh reliability and versatility.[2]Higher solvent consumption.
Chiral SFC High-Throughput Screening, QCVery Fast NoExcellent for basic amines, fast, green.[7]Higher initial instrument cost.
Derivatization-HPLC Trace Analysis, Method Dev.SlowNoHigh sensitivity, uses standard HPLC.[10]Reaction must be complete and non-selective.
NMR with CSA Rapid Screening, Reaction MonitoringExtremely Fast NoMinimal sample prep, very fast.[13]Lower sensitivity than chromatography.
VCD Reference Standard ConfirmationSlowYes Unambiguous determination of absolute configuration.[15][17]Requires specialized equipment and expertise.

Decision-Making Workflow

G cluster_rapid Rapid Screening box box start Goal of Analysis? q1 Routine QC or High-Throughput? start->q1 Quantitative Purity q2 Need Absolute Configuration? start->q2 Structural Confirmation nmr NMR with CSA start->nmr Quick Check sfc Chiral SFC q1->sfc Yes (Speed is key) hplc Chiral HPLC q1->hplc No (Robustness is key) q2->hplc No (Relative Purity) vcd VCD Analysis q2->vcd Yes q3 Need Ultra-High Sensitivity (Trace)? deriv Derivatization + Achiral HPLC q3->deriv Yes sfc->q3 Check Sensitivity hplc->q3 Check Sensitivity

Caption: Decision guide for selecting the appropriate analytical method.

Conclusion

The analysis of the enantiomeric purity of N-(4-methylpiperidin-3-yl)acetamide is a multi-faceted challenge that can be confidently addressed with modern analytical techniques. For high-throughput and routine quality control, Chiral SFC offers an unparalleled combination of speed, efficiency, and superior performance for basic amines. Chiral HPLC remains a highly robust and dependable alternative. When ultimate sensitivity is required or direct methods fail, derivatization provides a powerful indirect route. Finally, for the unequivocal assignment of absolute configuration, essential for establishing reference standards and supporting regulatory filings, VCD is the definitive tool. By understanding the principles and practical considerations behind each method, researchers can design a scientifically sound, self-validating analytical strategy that ensures the quality, safety, and efficacy of their chiral pharmaceutical compounds.

References

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  • University of Birmingham. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. University of Birmingham. Retrieved from [Link]

  • Li, H., et al. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry. Retrieved from [Link]

  • Clark, C. R., & Barksdale, J. M. (1994). Synthesis and liquid chromatographic evaluation of some chiral derivatizing agents for resolution of amine enantiomers. Analytical Chemistry. Retrieved from [Link]

  • Regis Technologies. (n.d.). Chiral Derivatization Reagents/Solvents. Regis Technologies. Retrieved from [Link]

  • De Klerck, K., et al. (n.d.). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. Retrieved from [Link]

  • University of Victoria. (n.d.). Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. Retrieved from [Link]

  • The Analytical Scientist. (2008). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. Retrieved from [Link]

  • Lassen, P. R. (2006). Structural characterization of chiral molecules using vibrational circular dichroism spectroscopy. Technical University of Denmark. Retrieved from [Link]

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Structure-activity relationship of N-(4-methylpiperidin-3-yl)acetamide vs N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Structure-Activity Relationship of a Piperidine Fragment versus a Potent Janus Kinase Inhibitor

From a Simple Scaffold to a Targeted Therapeutic: An In-Depth Analysis of N-(4-methylpiperidin-3-yl)acetamide and Tofacitinib

In the landscape of modern drug discovery, the journey from a simple chemical fragment to a highly potent and selective therapeutic agent is a testament to the power of medicinal chemistry and structure-activity relationship (SAR) studies. This guide provides a detailed comparison of two molecules that perfectly encapsulate this journey: N-(4-methylpiperidin-3-yl)acetamide, a basic piperidine-containing fragment, and N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, known clinically as Tofacitinib.[1][2]

Tofacitinib is a cornerstone therapeutic for autoimmune diseases like rheumatoid arthritis, functioning as a potent inhibitor of the Janus kinase (JAK) family of enzymes.[1][3] By dissecting the profound structural differences between this powerful drug and its rudimentary fragment, we can illuminate the core principles of rational drug design, including the role of ATP-mimetic cores, the critical nature of stereochemistry, and the optimization of substituent groups to achieve therapeutic efficacy.

Structural and Chemical Identity

At first glance, the two molecules share a common 4-methylpiperidine core. However, the substituents on this core are dramatically different, marking the distinction between a simple chemical building block and a sophisticated kinase inhibitor.

FeatureN-(4-methylpiperidin-3-yl)acetamideN-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Tofacitinib)
Molecular Formula C₈H₁₆N₂OC₁₆H₂₀N₆O (as Tofacitinib Citrate)
Molecular Weight 156.23 g/mol 312.4 g/mol (Free Base)
Core Scaffold Acetamide7H-pyrrolo[2,3-d]pyrimidine
Stereochemistry Not specified (typically racemic)(3R,4R) configuration
Linker Amine Secondary AmideTertiary Amine (N-methyl)
Visualizing the Structural Divergence

The following diagrams illustrate the chemical structures of the two compounds, highlighting the significant increase in complexity and the introduction of key pharmacophoric features in Tofacitinib.

G cluster_0 N-(4-methylpiperidin-3-yl)acetamide m1 m1_img m1_img

Figure 1: Chemical structure of N-(4-methylpiperidin-3-yl)acetamide.

G cluster_1 N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine m2 m2_img m2_img

Figure 2: Chemical structure of Tofacitinib.

The Core Directive: From Inactive Fragment to Potent Inhibitor

The dramatic difference in biological activity stems from three key structural modifications that transform the simple piperidine fragment into Tofacitinib. This evolution is a classic example of SAR-driven drug design.

The Pyrrolo[2,3-d]pyrimidine Core: The Engine of Inhibition

N-(4-methylpiperidin-3-yl)acetamide is best described as a chemical intermediate or a fragment.[4] Its acetamide group lacks the specific structural and electronic features required for high-affinity binding to a biological target like a kinase.

In stark contrast, Tofacitinib incorporates a 7H-pyrrolo[2,3-d]pyrimidine moiety. This scaffold is a bioisostere of adenine, the core of ATP. This is the "warhead" of the molecule, designed to compete with ATP for binding in the catalytic cleft of JAK kinases.[5] The nitrogen atoms in this ring system form critical hydrogen bonds with the "hinge region" of the kinase, a conserved backbone of amino acids (specifically Glutamate and Leucine residues) that anchors the inhibitor in the active site.[6][7] This interaction is the primary source of Tofacitinib's potent inhibitory activity.

The (3R,4R)-Piperidine Moiety: Ensuring Specificity and Optimal Fit

While the pyrrolopyrimidine core provides the binding energy, the (3R,4R)-4-methylpiperidine group is responsible for correctly orienting this core within the ATP-binding pocket and contributes to selectivity.

  • Critical Stereochemistry : The therapeutic activity of Tofacitinib is almost exclusively derived from the (3R,4R) stereoisomer.[3] This specific three-dimensional arrangement is paramount. It positions the pyrrolopyrimidine core at the optimal angle and distance to engage with the kinase hinge region. Other diastereomers, such as the (3R,4S) form, are significantly less active because they cannot achieve this ideal binding conformation.[3]

  • Conformational Restriction : The methyl group at the 4-position of the piperidine ring serves to restrict the ring's conformational flexibility.[8] This pre-organization into a favorable binding conformation reduces the entropic penalty of binding, thereby enhancing affinity.

The N-Methyl Group: Fine-Tuning for Potency

The final key modification is the methylation of the linker amine, converting the secondary amide of the fragment into a tertiary amine in Tofacitinib. This seemingly small change can have a significant impact on a molecule's properties by altering its basicity, lipophilicity, and metabolic stability, often leading to improved cell permeability and overall potency.

Mechanism of Action: Targeting the JAK-STAT Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a critical communication route for numerous cytokines and growth factors involved in inflammation and immune response.[3][9] When cytokines bind to their receptors, associated JAKs become activated and phosphorylate each other. These activated JAKs then recruit and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and modulate the transcription of inflammatory genes.

By binding to the ATP pocket of JAKs, Tofacitinib blocks the phosphorylation and activation of STATs, effectively interrupting this inflammatory cascade.[3] The simpler fragment, N-(4-methylpiperidin-3-yl)acetamide, lacks the necessary ATP-mimetic scaffold and therefore shows no meaningful inhibition of this pathway.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT (Inactive) JAK->STAT Phosphorylates ATP ATP ATP->JAK pSTAT STAT-P (Active) Dimer STAT-P Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene Modulates Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Figure 3: Tofacitinib's inhibition of the JAK-STAT signaling pathway.

Comparative Biological Activity

The structural modifications culminate in a vast difference in biological potency, as quantified by the half-maximal inhibitory concentration (IC50).

CompoundTargetIC50 (nM)Biological Relevance
N-(4-methylpiperidin-3-yl)acetamideJAKsNot ReportedLacks the required pharmacophore for kinase inhibition. Considered a biologically inactive fragment in this context.
Tofacitinib JAK3 ~1-2 [1][5]Potent Inhibition
JAK2 ~20 [5]Potent Inhibition
JAK1 ~100 [5]Moderate Inhibition

Experimental Protocols

To ensure the trustworthiness of these findings, standardized experimental protocols are essential for validating the biological activity and synthesis of these compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (Validating Potency)

This protocol describes a typical biochemical assay to determine the IC50 values of a test compound against a specific kinase.

Objective: To quantify the concentration of Tofacitinib required to inhibit 50% of JAK enzyme activity.

Materials:

  • Recombinant human JAK1, JAK2, and JAK3 enzymes.

  • ATP and a suitable peptide substrate (e.g., a STAT-derived peptide).

  • Test compound (Tofacitinib) dissolved in DMSO.

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • 384-well microplates.

Procedure:

  • Prepare serial dilutions of Tofacitinib in DMSO and then dilute into the assay buffer.

  • In a 384-well plate, add the JAK enzyme, the peptide substrate, and the Tofacitinib dilution (or DMSO for control).

  • Allow the enzyme and inhibitor to pre-incubate for 15-20 minutes at room temperature.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the reaction for 60 minutes at 30°C.

  • Terminate the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using the detection reagent and a luminometer.

  • Plot the percentage of inhibition against the logarithm of the Tofacitinib concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Synthesis of the Core Intermediate (Illustrating Complexity)

The synthesis of the core intermediate for Tofacitinib, N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is a multi-step process requiring precise stereochemical control, unlike the simple acylation that would produce the acetamide fragment.[10][11]

Objective: To synthesize the key amine intermediate via reductive amination and subsequent deprotection.

Workflow Overview: This process typically starts from a chiral precursor to establish the correct (3R,4R) stereochemistry.

G A Chiral Piperidone Precursor B Reductive Amination (with Methylamine) A->B C Stereoselective Reduction B->C D Introduction of Protecting Group (e.g., Boc) C->D E Coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine D->E F Deprotection E->F G Final Intermediate F->G

Figure 4: Simplified synthetic workflow for the Tofacitinib core.

This contrasts sharply with the single-step synthesis of N-(4-methylpiperidin-3-yl)acetamide via the reaction of 3-amino-4-methylpiperidine with acetic anhydride.

Conclusion

The comparative analysis of N-(4-methylpiperidin-3-yl)acetamide and Tofacitinib offers a compelling lesson in the principles of structure-activity relationships. It demonstrates that potent and specific biological activity is not an inherent property of a chemical scaffold but is engineered through deliberate and rational design. The transformation is achieved by:

  • Incorporating a target-specific pharmacophore : The pyrrolo[2,3-d]pyrimidine core acts as an ATP mimic essential for kinase inhibition.

  • Enforcing strict stereochemical control : The (3R,4R) configuration is non-negotiable for achieving the optimal binding pose and high potency.

  • Optimizing linker and substituent groups : The piperidine ring and N-methyl group fine-tune the molecule's orientation, conformation, and physicochemical properties.

This journey from a simple, inactive fragment to a life-changing therapeutic underscores the synergy of structural biology, synthetic chemistry, and pharmacology in the development of modern medicines.

References

  • Su, H., et al. (2019). Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors. MDPI. Available from: [Link]

  • Wikipedia. Janus kinase inhibitor. Available from: [Link]

  • PubMed. (2023). Current application status and structure-activity relationship of selective and non-selective JAK inhibitors in diseases. Available from: [Link]

  • Shan, M., et al. (2024). Revisiting Structure-activity Relationships: Unleashing the potential of selective Janus kinase 1 inhibitors. Bioorganic Chemistry. Available from: [Link]

  • ACS Omega. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. Available from: [Link]

  • ResearchGate. Synthesis and Structure-activity Relationship Studies of 1,5-Isomers of Triazole-pyrrolopyrimidine as Selective Janus Kinase 1 (JAK1) Inhibitors. Available from: [Link]

  • ACS Omega. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. Available from: [Link]

  • Semantic Scholar. Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Available from: [Link]

  • Hodge, J. A., et al. (2016). Tofacitinib. Hospital Pharmacy. Available from: [Link]

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  • MDPI. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]

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Safety Operating Guide

N-(4-methylpiperidin-3-yl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that functionalized piperidines like N-(4-methylpiperidin-3-yl)acetamide are indispensable building blocks in modern drug discovery and pharmaceutical synthesis. However, the exact structural features that make this compound synthetically valuable—namely, the secondary amine within the piperidine ring and the reactive acetamide moiety—also dictate a rigorous, scientifically grounded approach to its handling and disposal.

Improper disposal of nitrogenous organic bases not only poses severe safety risks, such as exothermic reactions and toxic vapor release, but also threatens environmental compliance. This guide provides a comprehensive, self-validating operational plan for the safe disposal of N-(4-methylpiperidin-3-yl)acetamide, designed specifically for researchers and laboratory professionals.

Physicochemical & Hazard Profiling

To design an effective disposal protocol, we must first understand the chemical causality driving the hazards. The basicity of the piperidine ring (due to the nitrogen's lone pair of electrons) and its potential for environmental persistence require strict waste segregation and neutralization strategies.

Table 1: Quantitative Hazard Data and Operational Impacts

ParameterCharacteristicOperational Impact & Causality
Chemical Structure Piperidine derivative (Secondary amine + acetamide)Confers moderate basicity; requires acid-neutralization for safe aqueous disposal to prevent alkaline skin burns.
Physical State Solid / High-boiling liquidDust or aerosol generation must be controlled via localized exhaust ventilation (fume hoods) to prevent inhalation toxicity.
Aqueous pH > 9.0 (Estimated)Corrosive to tissues; aqueous waste may trigger EPA D002 (Corrosivity) classification if pH ≥ 12.5.
Incompatibilities Strong oxidizers, acid chlorides, halogenated solventsHigh risk of exothermic alkylation (Menschutkin reaction) or oxidation; mandates strict segregation of waste streams.
Environmental Hazard Toxic to aquatic lifeCannot be disposed of via sink/drain; mandates collection for high-temperature incineration.

Operational Waste Segregation & Disposal Plan

The core philosophy of chemical disposal is containment, neutralization, and verification . Never mix nitrogenous bases with halogenated solvents (e.g., dichloromethane, chloroform). Over time, secondary amines can react with halogenated solvents in a slow, exothermic alkylation process that generates gas, potentially causing sealed waste containers to rupture.

Protocol 1: Routine Laboratory Disposal Workflow

This protocol is a self-validating system; each step includes a verification check to ensure the integrity of the disposal process.

  • Waste Segregation & Primary Containment:

    • Collect all N-(4-methylpiperidin-3-yl)acetamide waste (solid, liquid, or solvent-dissolved) in a dedicated, chemically compatible container, preferably High-Density Polyethylene (HDPE) or PTFE.

    • Validation Check: Visually inspect the container for stress fractures or discoloration before use.

  • Aqueous Neutralization (For Aqueous Waste Streams):

    • Due to the basicity of the piperidine core, aqueous solutions can be highly alkaline[1]. Slowly add a weak acid (e.g., 1M Citric Acid) to the waste mixture while stirring. We utilize a weak acid rather than a strong acid (like HCl) to prevent violent exothermic neutralization reactions.

    • Validation Check: Use universal pH indicator strips to verify the final pH is between 6.0 and 8.0.

  • Headspace Management:

    • Fill the waste container to a maximum of 80% capacity. This allows sufficient headspace for potential vapor expansion due to ambient temperature fluctuations.

  • Regulatory Labeling:

    • Affix a standardized Hazardous Waste label. Explicitly list "N-(4-methylpiperidin-3-yl)acetamide" and the primary solvent vehicle.

    • According to [2], if the unneutralized aqueous waste has a pH of 12.5 or higher, you must assign the EPA Waste Code D002 (Corrosive).

  • Secondary Containment & Transfer:

    • Place the primary waste container in a secondary containment bin (e.g., a polypropylene tray) to capture any accidental leaks during transit.

    • Submit a waste pickup request to your Environmental Health and Safety (EHS) department. The ultimate disposal route must be licensed high-temperature incineration equipped with NOx scrubbers to completely cleave the C-N bonds without releasing toxic nitrogen oxides into the atmosphere[3].

Emergency Spill Response & Decontamination

In the event of a spill, immediate containment is required to prevent aerosolization and environmental release. Piperidine derivatives are toxic to aquatic ecosystems, making rapid absorption critical[4].

Protocol 2: Step-by-Step Spill Decontamination
  • Evacuation & Assessment: Immediately isolate the spill area. For volumes exceeding 50 mL or 50 g, evacuate non-essential personnel and contact EHS immediately.

  • PPE Donning: Equip chemical safety goggles, a face shield, nitrile gloves (double-gloving is highly recommended to prevent dermal breakthrough), and a flame-retardant lab coat[5].

  • Inert Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Causality Note: Do not use combustible materials like paper towels if the compound is dissolved in a flammable solvent, as piperidine derivatives can lower the ignition threshold[5].

  • Absorption & Collection: Sweep the absorbed mixture using non-sparking tools to prevent static ignition. Place the material into a solid hazardous waste container.

  • Surface Neutralization: Wash the spill surface with a dilute acidic solution (e.g., 5% acetic acid) to neutralize any residual amine base, followed by a distilled water rinse.

    • Validation Check: Swab the cleaned surface with a moistened pH strip to ensure the area has returned to a neutral pH (~7.0). Collect all rinsate as hazardous waste.

SpillResponse Start Spill Detected: N-(4-methylpiperidin-3-yl)acetamide Assess Assess Spill Volume & Concentration Start->Assess Small Small Spill (< 50g or 50mL) Assess->Small Manageable Large Large Spill (> 50g or 50mL) Assess->Large Unmanageable PPE Don Appropriate PPE (Nitrile, Goggles, Coat) Small->PPE Evacuate Evacuate Area & Contact EHS Immediately Large->Evacuate Absorb Contain & Absorb (Inert Sand/Vermiculite) PPE->Absorb Neutralize Neutralize Residue (Dilute Citric Acid) Absorb->Neutralize Collect Collect in HDPE Waste Container Neutralize->Collect Label Label as Hazardous Waste (Assign EPA D002 if pH ≥ 12.5) Collect->Label Dispose Transfer to EHS for High-Temp Incineration Label->Dispose

Workflow for the safe containment and disposal of N-(4-methylpiperidin-3-yl)acetamide spills.

References

To ensure the highest standards of scientific integrity and regulatory compliance, the protocols above are grounded in the following authoritative sources:

  • U.S. Environmental Protection Agency (EPA) - Hazardous Waste Listings and Characteristics (40 CFR 261). Available at:[Link][2]

  • Electronic Code of Federal Regulations (eCFR) - 40 CFR 302.4: Hazardous substances and reportable quantities. Available at:[Link][6]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.